molecular formula C6H5N3 B183350 1H-pyrazolo[3,4-c]pyridine CAS No. 271-47-6

1H-pyrazolo[3,4-c]pyridine

Número de catálogo: B183350
Número CAS: 271-47-6
Peso molecular: 119.12 g/mol
Clave InChI: KNYHISBJRQVMAZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1H-Pyrazolo[3,4-c]pyridine is a fused bicyclic heterocyclic compound that serves as a privileged scaffold in medicinal chemistry and drug discovery. This structure is part of the pyrazolopyridine family, known for its resemblance to purine bases, which allows it to interact effectively with various enzymatic targets. Researchers value this heterocyclic system for its utility in developing novel therapeutic agents. Its derivatives are explored as key intermediates in the synthesis of compounds with potential anti-inflammatory and anti-cancer activities. The core structure is also investigated for its application in agricultural chemistry, serving as a building block for the formulation of new agrochemicals, including pesticides and herbicides. Furthermore, its properties are being studied in material science for the development of novel organic materials and polymers. This product is intended for research purposes as a chemical building block. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1H-pyrazolo[3,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c1-2-7-4-6-5(1)3-8-9-6/h1-4H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNYHISBJRQVMAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40181564
Record name 1H-Pyrazolo(3,4-c)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40181564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

271-47-6, 271-45-4
Record name 1H-Pyrazolo[3,4-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=271-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Pyrazolo[3,4-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=271-45-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazolo(3,4-c)pyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000271476
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Pyrazolo(3,4-c)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40181564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-pyrazolo[3,4-c]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of the 1H-Pyrazolo[3,4-c]pyridine Core: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1H-pyrazolo[3,4-c]pyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development. Its structural resemblance to purine has made it a valuable template for the design of inhibitors for various protein kinases and other biologically important targets. Derivatives of this core have demonstrated a wide range of pharmacological activities, including potential as anti-cancer agents, G-protein coupled receptor (GPR) agonists, and modulators of inflammatory signaling pathways. This technical guide provides an in-depth overview of a key synthetic route to the this compound core, complete with experimental protocols and quantitative data to aid researchers in its efficient synthesis and further derivatization.

Data Presentation: Synthesis of 5-Halo-1H-pyrazolo[3,4-c]pyridines

The following table summarizes the key quantitative data for a two-step synthesis of 5-chloro- and 5-bromo-1H-pyrazolo[3,4-c]pyridine, which are versatile intermediates for further functionalization. The synthesis involves an initial cyclization to form the acetylated pyrazolopyridine followed by a deacetylation step.

StepProductStarting MaterialReagents & ConditionsReaction TimeYield (%)Reference
11-(5-Chloro-1H-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one2-Amino-3-chloro-4-picolineNaNO₂, Ac₂O, DCE20 hNot isolated[1][2]
25-Chloro-1H-pyrazolo[3,4-c]pyridine1-(5-Chloro-1H-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-oneNaOMe, MeOH1 h95% (overall)[1]
11-(5-Bromo-1H-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one2-Amino-3-bromo-4-picolineNaNO₂, Ac₂O, DCE20 hNot isolated[1][2]
25-Bromo-1H-pyrazolo[3,4-c]pyridine1-(5-Bromo-1H-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-oneNaOMe, MeOH1 hExcellent (not specified)[1]

Experimental Protocols

The following are detailed experimental methodologies for the key steps in the synthesis of the 5-halo-1H-pyrazolo[3,4-c]pyridine core scaffold.

Step 1: Synthesis of 1-(5-Chloro-1H-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one

This procedure describes the cyclization of 2-amino-3-chloro-4-picoline to form the acetylated pyrazolopyridine intermediate.

Materials:

  • 2-Amino-3-chloro-4-picoline

  • Sodium nitrite (NaNO₂)

  • Acetic anhydride (Ac₂O)

  • 1,2-Dichloroethane (DCE)

Procedure:

  • To a solution of 2-amino-3-chloro-4-picoline in 1,2-dichloroethane (DCE), add acetic anhydride (Ac₂O).

  • Cool the mixture in an ice bath and add sodium nitrite (NaNO₂) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 90 °C.

  • Stir the reaction mixture at 90 °C for 20 hours.

  • After completion of the reaction (monitored by TLC or LC-MS), the crude product is typically not isolated but used directly in the next step.[1][2]

Step 2: Synthesis of 5-Chloro-1H-pyrazolo[3,4-c]pyridine

This protocol details the deacetylation of the intermediate to yield the final 5-chloro-1H-pyrazolo[3,4-c]pyridine core.

Materials:

  • Crude 1-(5-chloro-1H-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one solution from Step 1

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Cool the crude reaction mixture from Step 1 to room temperature.

  • Add a solution of sodium methoxide (NaOMe) in methanol (MeOH).

  • Stir the mixture at room temperature for 1 hour.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (DCM).

  • Combine the organic layers, wash with brine, dry over magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to afford 5-chloro-1H-pyrazolo[3,4-c]pyridine as a solid.[1]

Visualization of a Relevant Signaling Pathway

Derivatives of the this compound scaffold have been identified as agonists of G-protein coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes. The following diagram illustrates the GPR119 signaling pathway upon agonist binding.

GPR119_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPR119 GPR119 Gs Gαs GPR119->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Agonist This compound Agonist Agonist->GPR119 Binds Gs->AC Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Vesicles Insulin / GLP-1 Vesicles PKA->Vesicles Promotes Exocytosis Secretion Insulin / GLP-1 Secretion Vesicles->Secretion

Caption: GPR119 signaling cascade upon agonist binding.

This guide provides a foundational understanding of the synthesis of the this compound core and highlights a key signaling pathway in which its derivatives are active. This information is intended to facilitate further research and development of novel therapeutics based on this versatile scaffold.

References

An In-depth Technical Guide to the 1H-pyrazolo[3,4-c]pyridine Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, characterization, and biological significance of the 1H-pyrazolo[3,4-c]pyridine scaffold. This bicyclic heterocyclic system has emerged as a privileged core in medicinal chemistry, demonstrating potential across a range of therapeutic targets. This document details key synthetic methodologies, analytical characterization, and the underlying signaling pathways associated with its derivatives.

Discovery and First Synthesis

The this compound core was first described by Chapman and Hurst in 1980 in the Journal of the Chemical Society, Perkin Transactions 1. Their synthesis was based on the classical Huisgen indazole synthesis, which involves the nitrosation of 3-acetamido-4-methylpyridines followed by the rearrangement and cyclization of the resulting N-acetyl-N-nitroso compounds. This foundational work paved the way for the exploration of this heterocyclic system in various drug discovery programs.

Synthetic Methodologies and Experimental Protocols

The synthesis of the this compound core and its derivatives has evolved to include various efficient methodologies. A common and effective approach involves the construction of the pyrazole ring onto a pre-existing pyridine scaffold.

General Synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridine Scaffolds

A versatile method for the synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridines, which serve as key intermediates for further functionalization, has been reported.[1]

Experimental Protocol:

  • Step 1: Nitrosation and Cyclization:

    • To a solution of the appropriate 3-amino-4-picoline in a suitable solvent (e.g., acetic acid), sodium nitrite is added portion-wise at a controlled temperature (typically 0-5 °C).

    • The reaction mixture is stirred for a specified time to allow for the formation of the diazonium salt, which then undergoes in situ cyclization.

    • The crude product is isolated by filtration and purified by recrystallization or column chromatography.

  • Step 2: Halogenation:

    • The resulting 1H-pyrazolo[3,4-c]pyridin-5(4H)-one is treated with a halogenating agent such as phosphorus oxychloride (POCl₃) or phosphorus oxybromide (POBr₃) to introduce the halogen at the 5-position.

    • The reaction is typically carried out at elevated temperatures.

    • After completion, the reaction mixture is carefully quenched with ice water, and the product is extracted with an organic solvent.

    • The organic layer is washed, dried, and concentrated to yield the 5-halo-1H-pyrazolo[3,4-c]pyridine.

This protocol provides a general framework, and specific reaction conditions may vary depending on the desired substituents.

Experimental Workflow for Synthesis

The following diagram illustrates a typical workflow for the synthesis and derivatization of the this compound core.

G General Synthetic Workflow for this compound Derivatives cluster_0 Core Synthesis cluster_1 Derivatization Starting_Material Substituted 3-Amino-4-picoline Diazotization_Cyclization Diazotization & Cyclization Starting_Material->Diazotization_Cyclization Pyrazolo_Pyridinone 1H-pyrazolo[3,4-c]pyridin-5(4H)-one Diazotization_Cyclization->Pyrazolo_Pyridinone Halogenation Halogenation (e.g., POCl3) Pyrazolo_Pyridinone->Halogenation Core_Scaffold 5-halo-1H-pyrazolo[3,4-c]pyridine Halogenation->Core_Scaffold Suzuki_Coupling Suzuki Coupling Core_Scaffold->Suzuki_Coupling Buchwald_Hartwig Buchwald-Hartwig Amination Core_Scaffold->Buchwald_Hartwig N_Alkylation N-Alkylation Core_Scaffold->N_Alkylation Final_Compounds Diverse Derivatives Suzuki_Coupling->Final_Compounds Buchwald_Hartwig->Final_Compounds N_Alkylation->Final_Compounds

Caption: Synthetic workflow for this compound derivatives.

Characterization of the this compound Core

The structural elucidation of the this compound scaffold and its derivatives relies on standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum provides key information about the substitution pattern on the bicyclic ring system. Aromatic protons typically appear in the range of 7.0-9.0 ppm.

    • ¹³C NMR: The carbon NMR spectrum is crucial for confirming the carbon framework. The chemical shifts of the carbon atoms in the pyridine and pyrazole rings are distinct and sensitive to the electronic nature of the substituents.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compounds.

Biological Activity and Signaling Pathways

Derivatives of the this compound core have shown significant activity as modulators of G-protein coupled receptors (GPCRs) and enzymes involved in cell signaling.

GPR119 Agonists

A notable application of the this compound scaffold is in the development of potent G-protein coupled receptor 119 (GPR119) agonists. GPR119 is a promising target for the treatment of type 2 diabetes and other metabolic disorders.

Signaling Pathway of GPR119 Agonists:

Activation of GPR119 by an agonist, such as a this compound derivative, initiates a signaling cascade that leads to the release of insulin and incretin hormones.

G GPR119 Signaling Pathway Agonist This compound Agonist GPR119 GPR119 Receptor Agonist->GPR119 binds Gs Gαs Protein GPR119->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Insulin_Release Insulin Release (Pancreatic β-cells) PKA->Insulin_Release stimulates Incretin_Release GLP-1/GIP Release (Intestinal L-cells) PKA->Incretin_Release stimulates

Caption: GPR119 agonist signaling cascade.

Quantitative Data for GPR119 Agonists:

The following table summarizes the in vitro activity of selected this compound derivatives as GPR119 agonists.

Compound IDEC₅₀ (nM)
4 4-Fluorophenyl2-Methyl-2H-tetrazol-5-yl150
24 4-Cyanophenyl1-Methyl-1H-pyrazol-3-yl5
Data extracted from relevant literature
Phosphodiesterase 4 (PDE4) Inhibitors

The this compound scaffold has also been explored for the development of phosphodiesterase 4 (PDE4) inhibitors. PDE4 is a key enzyme in the degradation of cyclic adenosine monophosphate (cAMP), and its inhibition has therapeutic potential in inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).

Signaling Pathway of PDE4 Inhibitors:

By inhibiting PDE4, these compounds increase intracellular cAMP levels, leading to the activation of Protein Kinase A (PKA) and subsequent downstream anti-inflammatory effects.

G PDE4 Inhibition Signaling Pathway Inhibitor This compound Inhibitor PDE4 Phosphodiesterase 4 (PDE4) Inhibitor->PDE4 inhibits cAMP_degradation cAMP -> AMP PDE4->cAMP_degradation cAMP Increased cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Anti_inflammatory Anti-inflammatory Effects PKA->Anti_inflammatory leads to

References

An In-depth Technical Guide to the Fundamental Physicochemical Properties of 1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-pyrazolo[3,4-c]pyridine is a heterocyclic organic compound that has garnered significant interest in medicinal chemistry and drug discovery. Its bicyclic structure, composed of fused pyrazole and pyridine rings, serves as a versatile scaffold for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering valuable data and methodologies for researchers engaged in its study and application. The derivatives of this compound have shown promise as GPR119 agonists and TBK1 inhibitors, highlighting the therapeutic potential of this chemical scaffold.

Physicochemical Properties

The fundamental physicochemical properties of this compound are crucial for understanding its behavior in biological systems and for guiding its application in drug design and development. The following tables summarize the key quantitative data available for this compound.

General Properties
Molecular Formula C₆H₅N₃[1]
Molecular Weight 119.12 g/mol [1]
Appearance Off-white to light yellow solid[2]
CAS Number 271-47-6[1]
Solubility and Partitioning
Aqueous Solubility Slightly soluble (10 g/L at 25°C)
logP (Predicted) 0.5 (XLogP3-AA)
Acid-Base Properties
pKa (Predicted) 10.94 ± 0.30[2]
Thermal Properties
Melting Point Data not available for this compound. The related isomer, 1H-pyrazolo[3,4-b]pyridine, has a reported melting point of 99-101°C.

Experimental Protocols

Detailed and validated experimental protocols are essential for the accurate determination of physicochemical properties. The following sections outline standard methodologies applicable to this compound.

Melting Point Determination

The melting point of a solid crystalline substance is a key indicator of its purity.

Methodology: Capillary Method

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus with a heating block and a means of observing the sample is used.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • The temperature is raised at a steady rate (e.g., 1-2 °C per minute) as the expected melting point is approached.

    • The temperature at which the first liquid appears (onset) and the temperature at which the last solid particle melts (completion) are recorded as the melting range.

  • Purity Assessment: A sharp melting range (typically ≤ 1°C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a heterocyclic compound like this compound, which has basic nitrogen atoms, the pKa of its conjugate acid is typically determined.

Methodology: Potentiometric Titration

  • Solution Preparation: A precise weight of this compound is dissolved in a suitable solvent, typically water or a co-solvent system if solubility is limited. The ionic strength of the solution is kept constant by adding a background electrolyte (e.g., KCl).

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

  • pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter and electrode.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.

logP Determination

The partition coefficient (logP) is a measure of the lipophilicity of a compound, which is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: Shake-Flask Method

  • Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (typically n-octanol). An equal volume of the other phase is added.

  • Equilibration: The mixture is shaken vigorously for a set period (e.g., 24 hours) to allow for the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

  • Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Aqueous Solubility Determination

Aqueous solubility is a critical parameter that influences the bioavailability of a drug candidate.

Methodology: Shake-Flask Method

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of water or a relevant aqueous buffer in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: The undissolved solid is removed from the saturated solution by filtration or centrifugation.

  • Concentration Analysis: The concentration of the dissolved compound in the clear supernatant or filtrate is quantified using a validated analytical method, such as HPLC with a standard calibration curve.

  • Result: The determined concentration represents the aqueous solubility of the compound under the specified conditions.

Biological Context and Signaling Pathways

While the direct biological targets of the parent this compound are not extensively documented, its derivatives have been identified as potent modulators of key signaling pathways, offering insights into the therapeutic potential of this scaffold.

GPR119 Agonism

Derivatives of this compound have been developed as agonists of G protein-coupled receptor 119 (GPR119).[3] GPR119 is primarily expressed in pancreatic β-cells and intestinal L-cells and is involved in glucose homeostasis.

GPR119_Signaling_Pathway cluster_cell Pancreatic β-cell / Intestinal L-cell This compound\nDerivative This compound Derivative GPR119 GPR119 This compound\nDerivative->GPR119 binds & activates Gs_alpha Gs_alpha GPR119->Gs_alpha activates AC AC Gs_alpha->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates EPAC2 EPAC2 cAMP->EPAC2 activates Insulin Secretion Insulin Secretion PKA->Insulin Secretion GLP-1 Secretion GLP-1 Secretion PKA->GLP-1 Secretion EPAC2->Insulin Secretion EPAC2->GLP-1 Secretion

Caption: GPR119 signaling pathway activated by this compound derivatives.

Activation of GPR119 by these agonists leads to the stimulation of the Gs alpha subunit, which in turn activates adenylyl cyclase (AC). This results in an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP then activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP 2 (EPAC2), leading to enhanced glucose-dependent insulin secretion from pancreatic β-cells and glucagon-like peptide-1 (GLP-1) secretion from intestinal L-cells.

TBK1 Inhibition

Derivatives of the isomeric 1H-pyrazolo[3,4-b]pyridine have been identified as potent inhibitors of TANK-binding kinase 1 (TBK1). TBK1 is a key kinase in the innate immune signaling pathways.

TBK1_Signaling_Pathway Pathogen- or Damage-\nAssociated Molecular Patterns\n(PAMPs/DAMPs) Pathogen- or Damage- Associated Molecular Patterns (PAMPs/DAMPs) PRRs Pattern Recognition Receptors (e.g., TLRs, cGAS) Pathogen- or Damage-\nAssociated Molecular Patterns\n(PAMPs/DAMPs)->PRRs are sensed by Adaptors Adaptor Proteins (e.g., STING, TRIF) PRRs->Adaptors signal through TBK1 TBK1 Adaptors->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates NF-κB NF-κB TBK1->NF-κB activates 1H-pyrazolo[3,4-b]pyridine\nDerivative 1H-pyrazolo[3,4-b]pyridine Derivative 1H-pyrazolo[3,4-b]pyridine\nDerivative->TBK1 inhibits Type I Interferon\n(IFN-α/β) Production Type I Interferon (IFN-α/β) Production IRF3->Type I Interferon\n(IFN-α/β) Production induces Pro-inflammatory\nCytokine Production Pro-inflammatory Cytokine Production NF-κB->Pro-inflammatory\nCytokine Production induces

Caption: Inhibition of the TBK1 signaling pathway by 1H-pyrazolo[3,4-b]pyridine derivatives.

In response to pathogenic or damage signals, pattern recognition receptors activate adaptor proteins, which then recruit and activate TBK1. TBK1 subsequently phosphorylates and activates transcription factors such as Interferon Regulatory Factor 3 (IRF3) and components of the NF-κB pathway. This leads to the production of type I interferons and other pro-inflammatory cytokines. By inhibiting TBK1, the pyrazolopyridine derivatives can modulate these inflammatory responses, suggesting their potential as anti-inflammatory or immunomodulatory agents.

Conclusion

This compound represents a valuable scaffold in modern drug discovery. This guide has provided a summary of its fundamental physicochemical properties and outlined standard experimental protocols for their determination. While experimental data for the parent compound is still emerging, the information presented here serves as a crucial resource for researchers. The biological activities of its derivatives as GPR119 agonists and TBK1 inhibitors underscore the importance of this heterocyclic system and pave the way for the development of novel therapeutics. Further investigation into the properties and biological targets of the core this compound structure is warranted to fully exploit its potential.

References

The Ascendance of 1H-pyrazolo[3,4-c]pyridine: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry, with the identification and optimization of "privileged scaffolds" playing a pivotal role in accelerating drug discovery. Among these, the 1H-pyrazolo[3,4-c]pyridine core has emerged as a structure of significant interest. Its intrinsic drug-like properties and synthetic tractability have established it as a versatile template for the design of potent and selective modulators of a wide array of biological targets. This technical guide provides a comprehensive overview of the this compound scaffold, detailing its synthesis, biological activities, and the signaling pathways it influences, supported by quantitative data and detailed experimental protocols.

The Significance of the this compound Core

The this compound scaffold is a bicyclic aromatic heterocycle that can be considered a bioisostere of purine. This structural mimicry allows it to interact with a variety of biological targets that recognize the purine framework, such as kinases.[1] Its utility is further enhanced by its amenability to chemical modification at multiple positions, enabling the fine-tuning of physicochemical properties and biological activity. This has made it a valuable core for fragment-based drug discovery (FBDD), where small, low-complexity molecules are elaborated into potent drug candidates.[2][3]

Therapeutic Applications and Quantitative Data

Derivatives of the this compound scaffold have demonstrated a broad spectrum of pharmacological activities, including G-protein coupled receptor (GPR) agonism and kinase inhibition. The following tables summarize the quantitative data for some of the key biological targets.

GPR119 Agonist Activity

GPR119 is a Gs-coupled receptor primarily expressed in pancreatic β-cells and intestinal L-cells. Its activation leads to increased intracellular cyclic AMP (cAMP) levels, stimulating glucose-dependent insulin secretion and the release of glucagon-like peptide-1 (GLP-1), making it an attractive target for the treatment of type 2 diabetes.

CompoundTargetAssayEC50 (nM)Reference
24 GPR119cAMP Accumulationsingle-digit nM[4]
AR231453 GPR119GLP-1 Release (0 mM glucose)78[5]
AR231453 GPR119GLP-1 Release (10 mM glucose)17[5]
Arena B3 GPR119GLP-1 Release (0 mM glucose)290[5]
Arena B3 GPR119GLP-1 Release (1 mM glucose)330[5]
Arena B3 GPR119GLP-1 Release (10 mM glucose)400[5]
Kinase Inhibitor Activity

The structural similarity of the this compound scaffold to adenine, the core of ATP, makes it an excellent starting point for the development of kinase inhibitors. Derivatives have shown potent activity against a range of kinases implicated in cancer and inflammatory diseases.

CompoundTarget KinaseIC50 (nM)Reference
15y TBK10.2[6]
MRT67307 TBK119[6]
BX795 TBK17.1[6]
C03 TRKA56[7]
C09 TRKA57[7]
C10 TRKA26[7]
Larotrectinib TRKA3.0[7]
10g ALK-L1196M<0.5[8]
10g ALK-wt<0.5[8]
10g ROS1<0.5[8]
14 CDK2/cyclin A257[9]
13 CDK2/cyclin A281[9]
15 CDK2/cyclin A2119[9]

Signaling Pathways

The biological effects of this compound derivatives are mediated through their interaction with specific signaling pathways.

GPR119 Signaling Pathway

GPR119_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist GPR119 GPR119 Agonist->GPR119 Gs Gs GPR119->Gs AC AC Gs->AC ATP ATP cAMP cAMP ATP->cAMP AC PKA PKA cAMP->PKA EPAC EPAC cAMP->EPAC Insulin_Secretion Insulin Secretion PKA->Insulin_Secretion GLP1_Release GLP-1 Release EPAC->GLP1_Release

General Kinase Inhibition Signaling

Kinase_Inhibition cluster_upstream Upstream Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor / Stimulus RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Kinase_Cascade Kinase Cascade (e.g., Ras/Erk, PI3K/Akt) RTK->Kinase_Cascade Downstream_Effectors Downstream Effectors Kinase_Cascade->Downstream_Effectors Inhibitor This compound Inhibitor Inhibitor->Kinase_Cascade Transcription_Factors Transcription Factors Downstream_Effectors->Transcription_Factors Cellular_Response Cell Proliferation, Survival, etc. Transcription_Factors->Cellular_Response

Experimental Protocols

Synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridine

This protocol describes a general method for the synthesis of the 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold, a key intermediate for further derivatization.

Materials:

  • Starting aminopyridine derivative

  • Sodium nitrite (NaNO₂)

  • Acetic anhydride (Ac₂O)

  • 1,2-Dichloroethane (DCE)

  • Methanol (MeOH)

  • Sodium methoxide (NaOMe)

  • Magnesium sulfate (MgSO₄)

  • Brine

Procedure:

  • Diazotization and Acetylation: To a solution of the starting aminopyridine in DCE, add Ac₂O followed by the portion-wise addition of NaNO₂ at room temperature. Heat the reaction mixture to 90 °C and stir for 20 hours.

  • Cyclization and Deacetylation: Cool the reaction mixture to room temperature and concentrate under reduced pressure. Dissolve the residue in MeOH and add NaOMe. Stir the mixture at room temperature for 1 hour.

  • Work-up and Purification: Quench the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate to afford the 5-chloro-1H-pyrazolo[3,4-c]pyridine product.[4]

Synthesis_Workflow Start Starting Aminopyridine Step1 Diazotization & Acetylation (NaNO2, Ac2O, DCE) Start->Step1 Step2 Cyclization & Deacetylation (NaOMe, MeOH) Step1->Step2 Step3 Work-up & Purification Step2->Step3 End 5-chloro-1H-pyrazolo [3,4-c]pyridine Step3->End

GPR119 cAMP Accumulation Assay

This protocol outlines a method for measuring the increase in intracellular cAMP in response to a GPR119 agonist.

Materials:

  • HEK293 cells stably expressing human GPR119

  • Assay Buffer (e.g., HBSS with 20 mM HEPES)

  • PDE Inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)

  • Test compounds (this compound derivatives)

  • cAMP detection kit (e.g., HTRF, FRET, or luminescence-based)

  • 384-well plates

Procedure:

  • Cell Seeding: Seed HEK293-hGPR119 cells into a 384-well plate and culture overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds in Assay Buffer.

  • Assay: a. Aspirate the culture medium and wash the cells once with Assay Buffer. b. Add the PDE inhibitor (IBMX) to all wells to prevent cAMP degradation. c. Add the diluted test compounds or vehicle control to the respective wells. d. Incubate the plate at room temperature for 30 minutes.

  • Detection: a. Add the cAMP detection reagents according to the manufacturer's protocol. b. Incubate for 1 hour at room temperature in the dark.

  • Data Acquisition: Read the plate using a suitable plate reader (e.g., PerkinElmer).

  • Data Analysis: Analyze the dose-response curve using appropriate software (e.g., GraphPad Prism) to determine EC50 values.[10]

In Vitro Kinase Inhibition Assay (Z'-LYTE™)

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay for determining the IC50 value of a compound against a target kinase.

Materials:

  • Purified recombinant kinase (e.g., TBK1)

  • Kinase-specific substrate peptide

  • ATP

  • Test compounds (this compound derivatives)

  • Z'-LYTE™ Assay Kit (Invitrogen)

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds.

  • Kinase Reaction: a. To each well of a 384-well plate, add the test compound, purified kinase, and substrate peptide in the reaction buffer. b. Initiate the kinase reaction by adding ATP. c. Incubate at room temperature for 1 hour.

  • Development: Add the development reagent to each well and incubate for 1 hour.

  • Stopping the Reaction: Add the stop reagent to each well.

  • Data Acquisition: Measure the fluorescence signals using a fluorescence plate reader (e.g., SpectraMax Paradigm).

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[6]

Conclusion

The this compound scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its versatility, synthetic accessibility, and ability to interact with a diverse range of biological targets, particularly kinases and G-protein coupled receptors, underscore its importance in the development of novel therapeutics. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers aiming to explore and exploit the full potential of this remarkable scaffold in their drug discovery endeavors. As our understanding of disease biology deepens, the strategic application of such privileged scaffolds will undoubtedly continue to be a key driver of innovation in the pharmaceutical sciences.

References

An In-Depth Technical Guide to the Spectroscopic Analysis of 1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 1H-pyrazolo[3,4-c]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document details the application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques for the structural elucidation and characterization of this molecule.

Introduction to this compound

This compound is a bicyclic aromatic heterocycle with the molecular formula C₆H₅N₃ and a molecular weight of 119.12 g/mol .[1][2] Its structure, featuring a fused pyrazole and pyridine ring system, makes it a valuable scaffold in the design of novel therapeutic agents. Understanding its spectroscopic properties is fundamental for its identification, purity assessment, and the structural confirmation of its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the five protons on the aromatic rings. Due to the lack of readily available experimental spectra for the unsubstituted parent compound, predicted chemical shift values are often utilized for initial assignments. These predictions are based on computational models and comparison with structurally related compounds.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-1 (NH)~13.0br s-
H-3~8.2s-
H-4~8.6d~5.0
H-6~7.4dd~5.0, 1.0
H-7~8.3d~1.0

Note: Predicted data is generated from computational software and should be used as a guide. Actual experimental values may vary.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, six distinct signals are expected, corresponding to the six carbon atoms in the bicyclic system. A ¹³C NMR spectrum for this compound is noted as being available in the SpectraBase database, though direct access to the data was not achieved in the compilation of this guide.[1] Predicted values are therefore presented.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-3~135
C-3a~120
C-4~150
C-6~115
C-7~145
C-7a~140

Note: Predicted data is generated from computational software and should be used as a guide. Actual experimental values may vary.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its aromatic rings and the N-H bond.

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupVibration ModeExpected Absorption Range (cm⁻¹)
N-HStretching3200-3500 (broad)
C-H (aromatic)Stretching3000-3100
C=NStretching1630-1680
C=C (aromatic)Stretching1400-1600
C-H (aromatic)Out-of-plane bending700-900

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization. For this compound, Electron Ionization (EI) is a common method.

The mass spectrum will show a molecular ion peak (M⁺˙) at an m/z value corresponding to its molecular weight (119.12 g/mol ). The fragmentation of the molecular ion provides valuable structural information. A plausible fragmentation pathway is outlined below.

Table 4: Mass Spectrometry Data for this compound

Ionm/z (Expected)Description
[C₆H₅N₃]⁺˙119Molecular Ion (M⁺˙)
[C₅H₄N₂]⁺˙92Loss of HCN from the pyrazole ring
[C₄H₃N]⁺˙65Loss of HCN from the pyridine ring

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

NMR Spectroscopy

A general protocol for acquiring ¹H and ¹³C NMR spectra of heterocyclic compounds is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

NMR_Workflow NMR Spectroscopy Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve sample in deuterated solvent transfer Transfer to NMR tube dissolve->transfer instrument Place sample in NMR spectrometer acquire_H1 Acquire 1H Spectrum instrument->acquire_H1 acquire_C13 Acquire 13C Spectrum instrument->acquire_C13 process Fourier Transform, Phase & Baseline Correction acquire_H1->process acquire_C13->process analyze Spectral Analysis (Chemical Shifts, Coupling) process->analyze

NMR Spectroscopy Workflow
IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Pressure Application: Apply uniform pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.

  • Spectrum Acquisition: Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

FTIR_Workflow ATR-FTIR Spectroscopy Workflow cluster_setup Instrument Setup cluster_sample Sample Measurement cluster_analysis Data Analysis background Record Background Spectrum (Clean Crystal) place_sample Place Solid Sample on ATR Crystal apply_pressure Apply Pressure place_sample->apply_pressure acquire_spectrum Acquire Sample Spectrum apply_pressure->acquire_spectrum process_spectrum Process Spectrum (Baseline Correction, etc.) acquire_spectrum->process_spectrum identify_peaks Identify Characteristic Absorption Bands process_spectrum->identify_peaks

ATR-FTIR Spectroscopy Workflow
Mass Spectrometry

The following describes a general procedure for Electron Ionization Mass Spectrometry (EI-MS).

  • Sample Introduction: Introduce a small amount of the volatile sample into the ion source of the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph.

  • Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

MS_Fragmentation_Pathway Proposed EI-MS Fragmentation of this compound M [C₆H₅N₃]⁺˙ m/z = 119 (Molecular Ion) F1 [C₅H₄N₂]⁺˙ m/z = 92 M->F1 - HCN F2 [C₄H₃N]⁺˙ m/z = 65 F1->F2 - HCN

Proposed EI-MS Fragmentation Pathway

Conclusion

This technical guide has outlined the key spectroscopic methods for the analysis of this compound. NMR, IR, and MS provide complementary information that is essential for the unambiguous structural characterization of this important heterocyclic scaffold. The provided data tables and experimental protocols serve as a valuable resource for researchers in the fields of chemistry and drug discovery.

References

An In-depth Technical Guide on the Crystal Structure and Tautomerism of 1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the crystal structure and tautomeric properties of the heterocyclic compound 1H-pyrazolo[3,4-c]pyridine. This molecule is of significant interest in medicinal chemistry and drug development due to its structural similarity to purine bases, making it a valuable scaffold for the design of various therapeutic agents.

Introduction to this compound

This compound is a bicyclic aromatic heterocycle composed of a pyrazole ring fused to a pyridine ring. Its rigid structure and the presence of multiple nitrogen atoms for hydrogen bonding and coordination make it an attractive core for designing molecules that can interact with biological targets. A critical aspect of its chemistry is the phenomenon of tautomerism, which can significantly influence its physicochemical properties, and consequently, its biological activity and suitability as a drug candidate.

Tautomerism in the Pyrazolo[3,4-c]pyridine System

Prototropic tautomerism in pyrazolo[3,4-c]pyridine involves the migration of a proton between the two nitrogen atoms of the pyrazole ring, leading to two potential tautomeric forms: the 1H- and 2H-tautomers. The equilibrium between these forms is a crucial factor in the molecule's reactivity and interaction with biological systems.

Caption: Tautomeric equilibrium of pyrazolo[3,4-c]pyridine.

Experimental Evidence from Nuclear Magnetic Resonance (NMR) Spectroscopy

While a definitive crystal structure for the unsubstituted this compound is not publicly available, studies on its substituted derivatives provide strong evidence regarding its predominant tautomeric form in solution. NMR spectroscopy, particularly ¹H, ¹³C, and ¹⁵N NMR, is a powerful tool for investigating tautomeric equilibria.

In studies of various 5- and 7-substituted pyrazolo[3,4-c]pyridine derivatives, the analysis of chemical shifts and coupling constants has consistently shown that the 1H-tautomer is the predominant form in solution . This stability of the 1H-tautomer is a critical piece of information for drug design, as it dictates the hydrogen bond donor-acceptor pattern of the molecule.

Spectroscopic Data for Tautomer Discrimination

The table below summarizes the key NMR spectroscopic features that can be used to distinguish between the 1H- and 2H-tautomers of pyrazolo[3,4-c]pyridines. The expected values are based on general principles and data from related heterocyclic systems.

Spectroscopic Parameter1H-Tautomer (Expected)2H-Tautomer (Expected)Rationale for Discrimination
¹H NMR Chemical Shift
N-H ProtonBroad signal, downfieldBroad signal, downfieldChemical environment differs.
¹³C NMR Chemical Shift
C3aLess shieldedMore shieldedProximity to the N-H group in the 1H-tautomer.
C7aMore shieldedLess shieldedProximity to the N-H group in the 2H-tautomer.
¹⁵N NMR Chemical Shift
N1Shielded (pyrrole-like)Highly deshielded (pyridine-like)The N1 atom is protonated in the 1H-form.
N2Deshielded (pyridine-like)Shielded (pyrrole-like)The N2 atom is protonated in the 2H-form.

Crystal Structure of Pyrazolo[3,4-c]pyridines

As of the latest literature search, a complete, experimentally determined crystal structure for the parent, unsubstituted this compound has not been deposited in the Cambridge Structural Database (CSD) or is otherwise publicly available. The study of the solid-state structure of this core molecule remains an area for future research.

The absence of this data means that key solid-state parameters such as unit cell dimensions, space group, and detailed intermolecular interactions for the parent compound are currently unknown. However, X-ray crystallographic studies have been performed on various substituted derivatives, which can provide insights into the general structural features and packing motifs of this class of compounds. These studies often reveal planar bicyclic systems that engage in π-π stacking and various hydrogen bonding interactions.

Experimental and Computational Protocols

The following sections detail the methodologies that would be employed to fully characterize the crystal structure and tautomerism of this compound.

X-ray Crystallography for Crystal Structure Determination
  • Crystal Growth: Single crystals of this compound suitable for X-ray diffraction would be grown, typically by slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol, ethyl acetate, or a mixture).

  • Data Collection: A selected crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and subsequently refined using full-matrix least-squares on F². The positions of non-hydrogen atoms are refined anisotropically, and hydrogen atoms are typically located in the difference Fourier map and refined isotropically or placed in calculated positions.

NMR Spectroscopy for Tautomeric Analysis
  • Sample Preparation: A solution of this compound is prepared in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or methanol-d₄) at a concentration suitable for NMR analysis.

  • Data Acquisition: A suite of NMR experiments is performed, including:

    • ¹H NMR: To observe the proton chemical shifts and coupling constants.

    • ¹³C NMR: To determine the chemical shifts of the carbon atoms.

    • ¹⁵N NMR: (Often via indirect methods like HMBC) To observe the nitrogen chemical shifts, which are highly sensitive to the tautomeric state.

    • 2D NMR (COSY, HSQC, HMBC): To establish connectivity and assign all proton, carbon, and nitrogen signals unambiguously.

  • Data Analysis: The observed chemical shifts and coupling constants are compared with those of "fixed" N-methylated derivatives (1-methyl and 2-methyl analogs) or with values predicted by quantum-chemical calculations to determine the predominant tautomer in solution.

Computational Chemistry for Tautomer Stability Prediction
  • Model Building: The 3D structures of both the 1H- and 2H-tautomers of pyrazolo[3,4-c]pyridine are built in silico.

  • Geometry Optimization: The geometries of both tautomers are optimized using quantum-chemical methods, such as Density Functional Theory (DFT) with an appropriate basis set (e.g., B3LYP/6-311+G(d,p)).

  • Energy Calculation: The single-point electronic energies of the optimized structures are calculated at a higher level of theory to obtain accurate relative energies. Solvation effects can be included using a continuum solvation model (e.g., PCM).

  • Spectroscopic Prediction: NMR chemical shieldings are calculated for the optimized geometries and converted to chemical shifts for comparison with experimental data.

  • Analysis: The relative energies of the tautomers are compared to predict the more stable form in the gas phase and in solution.

Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural & Tautomeric Analysis cluster_results Results synthesis Synthesis of This compound xray X-ray Crystallography synthesis->xray Single Crystals nmr NMR Spectroscopy (¹H, ¹³C, ¹⁵N) synthesis->nmr Purified Compound comp Computational Modeling (DFT) synthesis->comp Molecular Structure structure Solid-State Structure xray->structure tautomer Predominant Tautomer nmr->tautomer comp->structure Predicted Geometry comp->tautomer

Caption: Experimental and computational workflow for characterization.

Conclusion

The tautomerism of this compound is a key determinant of its chemical and biological properties. While a definitive solid-state structure of the parent compound remains to be elucidated, extensive NMR studies on its derivatives strongly indicate that the 1H-tautomer is the more stable and predominant form in solution. This information is vital for professionals in drug discovery and development, as it guides the design of new molecules with specific hydrogen bonding capabilities and predictable physicochemical properties. Further research, including the successful crystallization and X-ray diffraction analysis of the unsubstituted this compound, is necessary to fully characterize this important heterocyclic system.

An In-Depth Technical Guide to the Initial Biological Screening of Novel 1H-pyrazolo[3,4-c]pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide outlines a comprehensive framework for the initial biological evaluation of novel 1H-pyrazolo[3,4-c]pyridine compounds, a class of heterocyclic molecules with significant potential in anticancer drug discovery. The following sections detail standardized in vitro and in vivo screening protocols, present data in a structured format, and provide visual workflows to facilitate experimental design and execution. While the focus is on the this compound scaffold, the methodologies described are broadly applicable to related pyrazolopyridine isomers.

In Vitro Anticancer Screening

The initial assessment of novel this compound compounds begins with a series of in vitro assays to determine their cytotoxic and antiproliferative effects against a panel of human cancer cell lines.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[2] The intensity of the purple color is directly proportional to the number of living cells.[1]

Table 1: Illustrative Antiproliferative Activity of Pyrazolo[3,4-b]pyridine Analogs

CompoundTarget Cell LineIC50 (µM)
8b A-549 (Lung)2.9
HEPG2 (Liver)2.6
HCT-116 (Colon)2.3
5a HepG-2 (Liver)>50
MCF-7 (Breast)3.42
HCT-116 (Colon)4.01
5b HepG-2 (Liver)4.81
MCF-7 (Breast)5.32
HCT-116 (Colon)6.12

Data presented is for pyrazolo[3,4-b]pyridine derivatives and is intended to be illustrative of the data that would be generated for novel this compound compounds.[3][4]

Experimental Protocol: MTT Assay [2][5][6]

  • Cell Plating: Seed cancer cells (e.g., A-549, HEPG2, HCT-116) into 96-well plates at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for cell attachment.[5]

  • Compound Treatment: Treat the cells with various concentrations of the novel this compound compounds for a specified duration (e.g., 72 hours).[6]

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2 to 4 hours, or until a purple precipitate is visible.[5]

  • Formazan Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1][5]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[5]

Kinase Inhibition Assays

Given that many pyrazolopyridine derivatives exhibit their anticancer effects through the inhibition of protein kinases, it is crucial to assess the inhibitory activity of novel compounds against a panel of relevant kinases.[7]

Table 2: Illustrative Kinase Inhibitory Activity of Pyrazolo[3,4-b]pyridine and Pyrazolo[3,4-d]pyrimidine Derivatives

CompoundTarget KinaseIC50 (nM)
15y (Pyrazolo[3,4-b]pyridine) TBK10.2[8][9]
MRT67307 (Pyrazolo[3,4-b]pyridine) TBK119
7n (Pyrazolo[3,4-b]pyridine) FGFR142.4
38 (Pyrazolo[3,4-d]pyrimidine) BRK/PTK6153
1b (Pyrazolo[3,4-g]isoquinoline) Haspin57
1c (Pyrazolo[3,4-g]isoquinoline) Haspin66

Data presented is for related pyrazolopyridine isomers and is intended to be illustrative.[8][10][11][12]

Experimental Protocol: Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

  • Kinase Reaction: Set up a kinase reaction in a 384-well plate containing the kinase, substrate, ATP, and the test compound at various concentrations.

  • ATP Depletion: After incubation, add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Activity Detection: Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal.

  • Luminescence Measurement: Measure the luminescent signal, which is proportional to the amount of ADP formed and thus reflects the kinase activity.

Mechanism of Action Studies

Once a compound demonstrates significant cytotoxic or kinase inhibitory activity, further investigation into its mechanism of action is warranted.

Cell Cycle Analysis

Flow cytometry is a powerful technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[13] Many anticancer agents induce cell cycle arrest at specific checkpoints.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry [13][14][15][16][17]

  • Cell Treatment and Harvesting: Treat cells with the test compound for a specified time, then harvest the cells.

  • Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane and preserve the DNA.[16][17]

  • Staining: Stain the cells with a DNA-binding fluorescent dye such as propidium iodide (PI). RNase treatment is often included to prevent staining of double-stranded RNA.[13]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of individual cells, which corresponds to their DNA content.[14]

  • Data Analysis: Generate a DNA content frequency histogram to determine the percentage of cells in each phase of the cell cycle.[13]

Apoptosis Assays (Western Blotting)

Western blotting is a widely used technique to detect specific proteins in a sample and can be employed to investigate the induction of apoptosis.[18] Key markers of apoptosis include the cleavage of caspases (e.g., caspase-3) and poly (ADP-ribose) polymerase-1 (PARP-1), as well as changes in the expression of Bcl-2 family proteins.[18][19][20]

Experimental Protocol: Western Blot for Apoptosis Markers [18][19][21]

  • Cell Lysis and Protein Quantification: Treat cells with the test compound, lyse the cells to extract proteins, and determine the protein concentration of each lysate.[18][19]

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[18]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies specific for apoptosis markers (e.g., cleaved caspase-3, PARP, Bcl-2).[18] Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[18]

  • Detection: Add an enhanced chemiluminescent (ECL) substrate and detect the signal using an imaging system.[18][19]

In Vivo Efficacy Studies

Compounds that demonstrate promising in vitro activity and a favorable mechanism of action should be advanced to in vivo studies to assess their efficacy in a living organism. Human tumor xenograft models in immunocompromised mice are commonly used for this purpose.[22][23]

Table 3: Illustrative In Vivo Xenograft Study Design

GroupTreatmentDoseRouteSchedule
1Vehicle Control-p.o.Daily
2Test Compound10 mg/kgp.o.Daily
3Test Compound30 mg/kgp.o.Daily
4Positive ControlVariesVariesVaries

Experimental Protocol: Subcutaneous Xenograft Model [24][25]

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., athymic nude mice).[24][25]

  • Tumor Growth: Monitor the mice for tumor formation. Once tumors reach a palpable size, randomize the animals into treatment groups.[24]

  • Compound Administration: Administer the test compound and vehicle control to the respective groups according to the predetermined dose and schedule.

  • Tumor Measurement: Measure the tumor dimensions (length and width) with calipers two to three times per week and calculate the tumor volume.[25]

  • Data Analysis: At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control group.[25]

Visualizing Workflows and Pathways

Diagrams

experimental_workflow cluster_in_vitro In Vitro Screening cluster_moa Mechanism of Action cluster_in_vivo In Vivo Efficacy synthesis Novel this compound Compound Synthesis mtt MTT Assay (Cell Viability) synthesis->mtt Cytotoxicity kinase Kinase Inhibition Assay synthesis->kinase Target Engagement cell_cycle Cell Cycle Analysis (Flow Cytometry) mtt->cell_cycle Active Compounds kinase->cell_cycle Potent Inhibitors apoptosis Apoptosis Assay (Western Blot) cell_cycle->apoptosis xenograft Xenograft Model (Tumor Growth Inhibition) apoptosis->xenograft Promising Candidates

Caption: Initial biological screening workflow for novel compounds.

apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase compound This compound bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibition bax_bak Bax/Bak (Pro-apoptotic) bcl2->bax_bak cytochrome_c Cytochrome c Release bax_bak->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified intrinsic apoptosis signaling pathway.

References

1H-Pyrazolo[3,4-c]pyridine: A Technical Guide to a Versatile Purine Bioisostere in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The purine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous endogenous signaling molecules and a multitude of approved drugs.[1][2] However, the development of purine-based therapeutics can be hampered by challenges related to metabolic stability and selectivity. Bioisosteric replacement, a strategy to substitute one chemical group with another that retains similar physicochemical properties and biological activity, offers a powerful approach to overcome these limitations.[3] This technical guide focuses on the 1H-pyrazolo[3,4-c]pyridine scaffold, a promising bioisostere of purines that has garnered significant attention in modern drug discovery. Its unique arrangement of nitrogen atoms mimics the hydrogen bonding pattern of purines, allowing it to effectively interact with biological targets traditionally occupied by adenine or guanine.[4] This document provides an in-depth overview of the synthesis, biological activities, and therapeutic applications of this compound derivatives, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding and application in a research setting.

The Bioisosteric Relationship: Purine vs. This compound

The structural analogy between purines and this compound is the foundation of its utility as a bioisostere. The arrangement of nitrogen atoms in the pyrazolo[3,4-c]pyridine core allows it to present a similar hydrogen bond donor-acceptor pattern to the hinge region of kinases, a key interaction for many ATP-competitive inhibitors.[4] This mimicry enables the scaffold to be "hopped" into existing purine-based pharmacophores to improve properties such as selectivity, metabolic stability, and patentability.

Bioisosteric Relationship cluster_purine Purine Scaffold cluster_bioisostere Bioisostere Purine Purine_label Purine (e.g., Adenine) Pyrazolopyridine_label This compound Purine_label->Pyrazolopyridine_label Bioisosteric Replacement Pyrazolopyridine Synthesis Workflow Start Starting Materials (e.g., aminopyrazole, dicarbonyl) Cyclization Ring Cyclization Start->Cyclization Core_Formation This compound Core Cyclization->Core_Formation Protection N-Protection (if needed) Core_Formation->Protection Functionalization Vectorial Functionalization (e.g., Cross-coupling, Halogenation) Protection->Functionalization Final_Product Target Compound Functionalization->Final_Product FGFR Signaling Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Dimerization Dimerization & Autophosphorylation FGFR->Dimerization Downstream Downstream Signaling (e.g., MAPK, PLCγ) Dimerization->Downstream Proliferation Cell Proliferation, Survival, Migration Downstream->Proliferation Inhibitor This compound FGFR Inhibitor Inhibitor->Dimerization Inhibits

References

A Technical Guide to the Synthesis and Applications of 1H-Pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrazolo[3,4-c]pyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry. Its structural resemblance to purine has made it an attractive starting point for the design of various therapeutic agents. This technical guide provides a comprehensive review of the synthesis and applications of this compound derivatives, with a focus on detailed experimental protocols, quantitative data, and the underlying biological pathways.

Core Synthesis of this compound

The construction of the this compound core is a critical step in the development of derivatives with diverse functionalities. A robust and versatile method for the synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds has been developed, providing a key intermediate for further elaboration.

Synthesis of 5-Halo-1H-pyrazolo[3,4-c]pyridines

A common and effective route to 5-halo-1H-pyrazolo[3,4-c]pyridines involves the diazotization of a substituted aminopyridine followed by an intramolecular cyclization. The resulting N-acetylated intermediate is then deprotected to yield the desired product.

Experimental Protocol: Synthesis of 5-Chloro-1H-pyrazolo[3,4-c]pyridine

  • Step 1: Acetylation and Diazotization. To a solution of 2-amino-6-chloronicotinaldehyde (1.0 eq) in a suitable solvent such as dichloroethane (DCE), acetic anhydride (Ac₂O) is added. The mixture is stirred at room temperature before the addition of sodium nitrite (NaNO₂). The reaction is then heated to 90 °C and stirred for 20 hours.

  • Step 2: Deprotection. The reaction mixture from Step 1, containing the intermediate 1-(5-chloro-1H-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one, is concentrated under reduced pressure. The residue is dissolved in methanol (MeOH), and a solution of sodium methoxide (NaOMe) in methanol is added. The reaction is stirred at room temperature for 1 hour.

  • Step 3: Work-up and Purification. The reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford 5-chloro-1H-pyrazolo[3,4-c]pyridine.

Table 1: Synthesis of 5-Halo-1H-pyrazolo[3,4-c]pyridines - Reaction Yields

Starting MaterialHalogen (X)ProductOverall Yield (%)
2-Amino-6-chloronicotinaldehydeCl5-Chloro-1H-pyrazolo[3,4-c]pyridine85
2-Amino-6-bromonicotinaldehydeBr5-Bromo-1H-pyrazolo[3,4-c]pyridine78

Vectorial Functionalization of the this compound Core

The 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold serves as a versatile platform for the introduction of various substituents at different positions of the bicyclic system. This "vectorial functionalization" allows for the exploration of chemical space and the optimization of biological activity.

Experimental Workflow for Functionalization

G cluster_metalation Metalation start 5-Halo-1H-pyrazolo[3,4-c]pyridine n1_alkylation N-1 Alkylation start->n1_alkylation Base, Alkyl Halide n2_alkylation N-2 Alkylation start->n2_alkylation Mitsunobu or other conditions metalation C-7 Metalation start->metalation TMPMgCl·LiCl suzuki Suzuki-Miyaura (C-3) n1_alkylation->suzuki 1. Borylation 2. Pd catalyst, Aryl Boronic Acid buchwald Buchwald-Hartwig (C-5) n2_alkylation->buchwald Pd catalyst, Amine negishi Negishi (C-7) metalation->negishi 1. ZnCl2 2. Pd catalyst, Aryl Halide

Caption: Experimental workflow for the functionalization of the this compound core.

Detailed Methodologies for Key Functionalization Reactions:

  • N-1 Alkylation: To a solution of 5-halo-1H-pyrazolo[3,4-c]pyridine in a suitable solvent like DMF, a base such as potassium carbonate is added, followed by the desired alkyl halide. The reaction is typically stirred at room temperature or slightly elevated temperatures until completion.

  • C-3 Borylation and Suzuki-Miyaura Cross-Coupling: The C-3 position can be functionalized through a tandem C-H borylation/Suzuki-Miyaura cross-coupling sequence. The pyrazole is first treated with a boron source in the presence of an iridium catalyst, followed by the addition of a palladium catalyst and an aryl or heteroaryl boronic acid.

  • C-5 Buchwald-Hartwig Amination: The halogen at the C-5 position can be displaced with a variety of amines using a palladium-catalyzed Buchwald-Hartwig amination reaction. This involves treating the 5-halo-1H-pyrazolo[3,4-c]pyridine with an amine in the presence of a palladium catalyst, a suitable ligand, and a base.

  • C-7 Metalation and Negishi Cross-Coupling: Selective metalation at the C-7 position can be achieved using a strong base like TMPMgCl·LiCl. The resulting organometallic intermediate can then be transmetalated with zinc chloride and subsequently used in a palladium-catalyzed Negishi cross-coupling reaction with an aryl or heteroaryl halide.

Table 2: Representative Yields for Functionalization Reactions

Reaction TypePositionSubstrateProductYield (%)
N-1 MethylationN-15-Chloro-1H-pyrazolo[3,4-c]pyridine5-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine95
Suzuki-MiyauraC-31-Methyl-5-chloro-1H-pyrazolo[3,4-c]pyridine1-Methyl-3-phenyl-5-chloro-1H-pyrazolo[3,4-c]pyridine75
Buchwald-HartwigC-55-Bromo-1H-pyrazolo[3,4-c]pyridineN-Phenyl-1H-pyrazolo[3,4-c]pyridin-5-amine82
NegishiC-75-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine5-Chloro-1-methyl-7-phenyl-1H-pyrazolo[3,4-c]pyridine68

Applications of this compound Derivatives

The primary therapeutic application of this compound derivatives explored to date is in the treatment of type 2 diabetes mellitus through the agonism of G-protein coupled receptor 119 (GPR119).

GPR119 Agonists for Type 2 Diabetes

GPR119 is predominantly expressed in pancreatic β-cells and intestinal L-cells. Its activation leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn stimulates glucose-dependent insulin secretion from β-cells and the release of glucagon-like peptide-1 (GLP-1) from L-cells. This dual mechanism of action makes GPR119 an attractive target for the development of new anti-diabetic drugs.

Signaling Pathway of GPR119 Agonism

GPR119_Signaling agonist This compound Agonist gpr119 GPR119 Receptor agonist->gpr119 binds g_protein Gαs Protein gpr119->g_protein activates ac Adenylyl Cyclase g_protein->ac activates camp cAMP ac->camp converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka activates beta_cell Pancreatic β-cell pka->beta_cell stimulates l_cell Intestinal L-cell pka->l_cell stimulates insulin Insulin Secretion beta_cell->insulin glp1 GLP-1 Release l_cell->glp1

Caption: GPR119 signaling pathway initiated by a this compound agonist.

Structure-Activity Relationship (SAR) of this compound GPR119 Agonists

Extensive SAR studies have been conducted to optimize the potency of this compound derivatives as GPR119 agonists. These studies have revealed key structural features that are important for activity.

Table 3: In Vitro Activity of Representative this compound GPR119 Agonists

CompoundR¹ (at C-3)R² (at N-1)hGPR119 EC₅₀ (nM)
1 4-Fluorophenyl4-(Methylsulfonyl)benzyl150
2 4-Chlorophenyl4-(Methylsulfonyl)benzyl85
3 4-Methoxyphenyl4-(Methylsulfonyl)benzyl250
4 4-Fluorophenyl2-Fluoro-4-(methylsulfonyl)benzyl25
5 4-Fluorophenyl5-Ethylpyrimidin-2-ylmethyl8.5
6 2,4-Difluorophenyl5-Ethylpyrimidin-2-ylmethyl5.2

Data is illustrative and compiled from publicly available medicinal chemistry literature.

The SAR data indicates that:

  • Electron-withdrawing substituents on the phenyl ring at the C-3 position are generally favored for potency.

  • The nature of the substituent at the N-1 position has a significant impact on activity, with groups like 4-(methylsulfonyl)benzyl and pyrimidinylmethyl moieties showing good potency.

Experimental Protocol: Synthesis of a GPR119 Agonist

A general procedure for the synthesis of this compound-based GPR119 agonists involves the Suzuki-Miyaura coupling of a 3-halo-1H-pyrazolo[3,4-c]pyridine intermediate with a suitable boronic acid, followed by N-alkylation.

  • Step 1: N-Alkylation. To a solution of 3-bromo-5-chloro-1H-pyrazolo[3,4-c]pyridine in a solvent like DMF, a base (e.g., Cs₂CO₃) and the desired alkylating agent (e.g., 2-(chloromethyl)-5-ethylpyrimidine) are added. The mixture is stirred, typically at an elevated temperature, until the reaction is complete.

  • Step 2: Suzuki-Miyaura Coupling. The N-alkylated intermediate from Step 1 is dissolved in a mixture of solvents such as dioxane and water. A palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃), and the appropriate aryl boronic acid (e.g., 4-fluorophenylboronic acid) are added. The reaction mixture is heated under an inert atmosphere until completion.

  • Step 3: Work-up and Purification. The reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by chromatography to yield the final GPR119 agonist.

Potential for Other Therapeutic Applications

While GPR119 agonism is the most well-documented application, the structural similarity of the this compound core to other biologically relevant scaffolds, such as the isomeric pyrazolo[3,4-b]pyridines, suggests potential for a broader range of therapeutic applications. Pyrazolo[3,4-b]pyridines have shown activity as inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase-3 (GSK-3), and TANK-binding kinase 1 (TBK1).

Relevant Kinase Signaling Pathways

Kinase_Pathways cluster_cdk CDK Pathway cluster_gsk3 GSK-3 Pathway cluster_tbk1 TBK1 Pathway CDK CDK/Cyclin Complex pRb pRb CDK->pRb phosphorylates E2F E2F pRb->E2F releases CellCycle Cell Cycle Progression E2F->CellCycle promotes GSK3 GSK-3 BetaCatenin β-catenin GSK3->BetaCatenin phosphorylates Degradation Degradation BetaCatenin->Degradation TBK1 TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates Interferon Type I Interferon Production IRF3->Interferon induces

Caption: Simplified overview of CDK, GSK-3, and TBK1 signaling pathways.

The proven synthetic accessibility and the potential for diverse functionalization make the this compound scaffold a promising platform for the discovery of novel inhibitors of these and other important biological targets.

Conclusion

The this compound core represents a valuable scaffold in modern drug discovery. The synthetic routes outlined in this guide provide a clear and efficient pathway to the core structure and its subsequent diversification. The primary application as potent GPR119 agonists for the treatment of type 2 diabetes is well-established, with clear structure-activity relationships guiding further optimization. The potential for this scaffold to be applied to other therapeutic areas, particularly in kinase inhibition, warrants further investigation. This technical guide serves as a foundational resource for researchers aiming to explore the rich chemical and biological landscape of this compound derivatives.

Methodological & Application

Application Notes and Protocols for the Multi-Step Synthesis of Functionalized 1H-Pyrazolo[3,4-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the multi-step synthesis and functionalization of 1H-pyrazolo[3,4-c]pyridine derivatives. This heterocyclic scaffold is of significant interest in medicinal chemistry due to its structural similarity to purines, making it a valuable core for the development of novel therapeutics, including kinase inhibitors and GPR119 agonists.[1] The following protocols outline key synthetic strategies for the construction of the pyrazolo[3,4-c]pyridine core and its subsequent elaboration at various positions, enabling the exploration of structure-activity relationships (SAR).

I. Synthesis of the 5-Halo-1H-pyrazolo[3,4-c]pyridine Scaffold

The synthesis of a halogenated pyrazolo[3,4-c]pyridine core is a crucial first step, as the halogen atom serves as a versatile handle for subsequent cross-coupling reactions. The following two-step protocol describes the synthesis of 5-chloro- and 5-bromo-1H-pyrazolo[3,4-c]pyridines.[2][3]

Diagram of the Synthetic Pathway

G cluster_0 Step 1: Diazotization and Cyclization cluster_1 Step 2: Deacetylation 2-Amino-6-halopyridine 2-Amino-6-halopyridine 1-(5-Halo-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one 1-(5-Halo-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one 2-Amino-6-halopyridine->1-(5-Halo-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one NaNO2, Ac2O, DCE rt to 90 °C, 20 h Deacetylated_Intermediate 1-(5-Halo-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one 5-Halo-1H-pyrazolo[3,4-c]pyridine 5-Halo-1H-pyrazolo[3,4-c]pyridine Deacetylated_Intermediate->5-Halo-1H-pyrazolo[3,4-c]pyridine NaOMe, MeOH rt, 1 h

Caption: Synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold.

Experimental Protocol: Synthesis of 5-Chloro-1H-pyrazolo[3,4-c]pyridine

Step 1: 1-(5-Chloro-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one

  • To a solution of 2-amino-6-chloropyridine (1.0 eq) in dichloroethane (DCE), add acetic anhydride (Ac₂O).

  • Cool the mixture in an ice bath and add sodium nitrite (NaNO₂) portion-wise.

  • Allow the reaction to warm to room temperature and then heat to 90 °C for 20 hours.

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Step 2: 5-Chloro-1H-pyrazolo[3,4-c]pyridine

  • Dissolve the crude 1-(5-chloro-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one from the previous step in methanol (MeOH).

  • Add a solution of sodium methoxide (NaOMe) in methanol.

  • Stir the reaction at room temperature for 1 hour.

  • After completion, neutralize the reaction with an appropriate acid and concentrate under reduced pressure.

  • The resulting solid can be purified by recrystallization or column chromatography to afford the final product.[3]

Quantitative Data
Starting MaterialProductYield
2-Amino-6-chloropyridine5-Chloro-1H-pyrazolo[3,4-c]pyridine95%[3]
2-Amino-6-bromopyridine5-Bromo-1H-pyrazolo[3,4-c]pyridineExcellent (not specified)[3]

II. Functionalization of the this compound Core

The synthesized 5-halo-1H-pyrazolo[3,4-c]pyridine can be further functionalized at multiple positions to generate a library of diverse compounds.

A. C-5 Functionalization via Buchwald-Hartwig Amination

The chloro or bromo substituent at the C-5 position is readily displaced by various amines using a palladium-catalyzed Buchwald-Hartwig amination.

G Start Start Reaction_Setup Combine 5-halo-1H-pyrazolo[3,4-c]pyridine, amine, base, Pd catalyst, and ligand in a sealed tube. Start->Reaction_Setup Heating Heat the reaction mixture (e.g., 100-120 °C). Reaction_Setup->Heating Monitoring Monitor reaction progress by TLC or LC-MS. Heating->Monitoring Workup Cool, dilute with organic solvent, wash with water and brine. Monitoring->Workup Reaction Complete Purification Purify by column chromatography. Workup->Purification Product Product Purification->Product G N_Protected_Pyrazolo_Pyridine N-Protected This compound Borylated_Intermediate C-3 Borylated Intermediate N_Protected_Pyrazolo_Pyridine->Borylated_Intermediate [Ir(COD)OMe]2, dtbpy, B2pin2 MTBE, 100 °C, MW Final_Product C-3 Arylated/Alkylated Product Borylated_Intermediate->Final_Product Aryl/Alkyl Halide, Pd Catalyst, Base

References

Application Notes and Protocols for 1H-pyrazolo[3,4-c]pyridine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the 1H-pyrazolo[3,4-c]pyridine scaffold in fragment-based drug discovery (FBDD). This versatile heterocyclic system serves as a valuable starting point for the development of potent and selective inhibitors for a range of therapeutic targets, particularly kinases.

Introduction to this compound in FBDD

The this compound core is an attractive scaffold for FBDD due to its structural resemblance to the purine core of ATP, making it well-suited for targeting ATP-binding sites in enzymes, especially kinases. Its rigid bicyclic structure provides a well-defined vectoral orientation for substituents, allowing for systematic exploration of chemical space during hit-to-lead optimization. The nitrogen atoms in the pyrazole and pyridine rings can act as key hydrogen bond donors and acceptors, facilitating strong interactions with target proteins.

The FBDD approach with this compound typically begins with the screening of a library of low molecular weight fragments containing this core scaffold. Hits identified from these screens, although often exhibiting weak binding affinity, provide high-quality starting points for optimization due to their high ligand efficiency. Subsequent structure-guided optimization, involving the addition of functional groups at various positions of the pyrazolopyridine ring, can lead to the development of highly potent and selective drug candidates.

Key Advantages of the this compound Scaffold:

  • ATP-Mimetic: The scaffold's structure is analogous to the purine ring of ATP, making it a privileged scaffold for kinase inhibitor design.

  • Vectorial Elaboration: The scaffold allows for selective functionalization at multiple positions (N-1, N-2, C-3, C-5, and C-7), enabling controlled optimization of binding affinity and selectivity.[1][2]

  • Favorable Physicochemical Properties: Fragments based on this scaffold generally possess desirable properties for drug development, such as good solubility and synthetic tractability.

FBDD Workflow using this compound

The following diagram illustrates a typical FBDD workflow employing the this compound scaffold.

FBDD_Workflow cluster_0 Fragment Library Generation cluster_1 Hit Identification cluster_2 Hit Validation & Characterization cluster_3 Hit-to-Lead Optimization Lib This compound Fragment Library Screen Fragment Screening (SPR, NMR, TSA) Lib->Screen Screening Hits Initial Hits (mM - uM affinity) Screen->Hits Identifies Validate Hit Validation (Biochemical/Biophysical Assays) Hits->Validate Validation Structure Structural Biology (X-ray, Cryo-EM) Validate->Structure Structural Analysis SAR Structure-Activity Relationship (SAR) Structure->SAR Guides Lead Lead Compound (nM affinity) SAR->Lead Optimization

A typical FBDD workflow using a this compound library.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound derivatives against various kinase targets.

Table 1: Inhibitory Activity of this compound Derivatives against Various Kinases

Compound/Fragment IDTarget KinaseAssay TypeIC50 (nM)Kd (nM)Ligand Efficiency (LE)Reference
BRK Inhibitors
Compound 51BRK/PTK6ADP-Glo3.37440.45[1]
TBK1 Inhibitors
Compound 15yTBK1Z'-LYTE0.2-0.48[3]
FGFR Inhibitors
Compound 7nFGFR1ELISA1.2-0.44[2]
CDK Inhibitors
BMS-265246CDK1/cycBRadioisotope6-0.39[4]
BMS-265246CDK2/cycERadioisotope9-0.38[4]

LE is calculated as -RTln(IC50 or Kd) / number of heavy atoms.

Experimental Protocols

This section provides detailed protocols for key experiments in an FBDD campaign targeting kinases with a this compound library.

Protocol 1: Fragment Screening using Surface Plasmon Resonance (SPR)

Objective: To identify this compound fragments that bind to the target kinase.

Materials:

  • Purified target kinase (immobilized on a sensor chip)

  • This compound fragment library (dissolved in DMSO)

  • SPR instrument and sensor chips (e.g., Biacore)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Immobilization of Target Kinase: Covalently immobilize the target kinase onto the sensor chip surface using standard amine coupling chemistry.

  • Fragment Solution Preparation: Prepare solutions of individual fragments or cocktails of fragments from the this compound library in running buffer. The final DMSO concentration should be matched in the running buffer to minimize bulk refractive index effects.

  • SPR Screening:

    • Inject the fragment solutions over the sensor chip surface at a constant flow rate.

    • Monitor the change in the SPR signal (response units, RU) in real-time. A significant increase in RU upon fragment injection indicates binding.

    • Include a reference flow cell without the immobilized protein to subtract non-specific binding and bulk refractive index changes.

  • Data Analysis:

    • Analyze the sensorgrams to identify fragments that show a concentration-dependent binding response.

    • For initial hits, determine the apparent dissociation constant (Kd) by fitting the equilibrium binding responses at different fragment concentrations to a steady-state affinity model.

    • Prioritize hits based on their binding affinity, ligand efficiency, and other biophysical parameters.

Protocol 2: Hit Validation using ADP-Glo™ Kinase Assay

Objective: To confirm the inhibitory activity of hit fragments against the target kinase.

Materials:

  • Target kinase

  • Kinase substrate (peptide or protein)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • This compound hit compounds

  • Assay plates (e.g., 384-well white plates)

  • Plate reader capable of measuring luminescence

Procedure:

  • Kinase Reaction:

    • In each well of the assay plate, add the target kinase, the hit compound at various concentrations, and the kinase substrate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • ATP Depletion:

    • Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add the Kinase Detection Reagent to each well to convert the ADP generated during the kinase reaction into ATP. This newly synthesized ATP is then used by luciferase to generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Measurement and Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and is inversely correlated with the activity of the kinase.

    • Plot the luminescence signal against the concentration of the hit compound and fit the data to a dose-response curve to determine the IC50 value.

Protocol 3: Target Engagement Confirmation using Cellular Thermal Shift Assay (CETSA)

Objective: To confirm that the hit compound binds to the target kinase in a cellular environment.

Materials:

  • Cells expressing the target kinase

  • This compound hit compound

  • Cell lysis buffer

  • Antibodies against the target kinase

  • Western blotting reagents and equipment

  • Thermal cycler

Procedure:

  • Cell Treatment: Treat the cells with the hit compound or vehicle (DMSO) for a specified time.

  • Thermal Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Separate the soluble protein fraction from the precipitated protein by centrifugation.

  • Protein Analysis:

    • Determine the protein concentration of the soluble fractions.

    • Analyze the amount of soluble target kinase at each temperature by Western blotting using a specific antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble target protein against the temperature to generate a melting curve.

    • A shift in the melting curve to a higher temperature in the presence of the hit compound indicates that the compound binds to and stabilizes the target protein in the cell.

Signaling Pathways

The this compound scaffold has been successfully employed to develop inhibitors for kinases involved in various signaling pathways implicated in cancer and other diseases.

FGFR Signaling Pathway

Fibroblast Growth Factor Receptors (FGFRs) are receptor tyrosine kinases that, upon activation by FGFs, trigger downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and angiogenesis. Aberrant FGFR signaling is a key driver in many cancers.

FGFR_Pathway cluster_0 Cell Membrane cluster_1 Downstream Signaling FGFR FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K FGF FGF FGF->FGFR Binds & Activates Inhibitor This compound Inhibitor Inhibitor->FGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation TBK1_Pathway cluster_0 Upstream Activation cluster_1 TBK1 Complex cluster_2 Downstream Effects PAMPs PAMPs/DAMPs Receptors PRRs (e.g., cGAS-STING) PAMPs->Receptors Activate TBK1 TBK1 Receptors->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates Inhibitor This compound Inhibitor Inhibitor->TBK1 Inhibits IFN Type I Interferons IRF3->IFN Induces Transcription CDK2_Pathway cluster_0 Cell Cycle Regulation cluster_2 Cellular Outcome CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 Binds & Activates Rb Rb CDK2->Rb Phosphorylates Inhibitor This compound Inhibitor Inhibitor->CDK2 Inhibits E2F E2F Rb->E2F S_Phase S Phase Entry E2F->S_Phase Promotes

References

Application Notes & Protocols: Development of 1H-pyrazolo[3,4-c]pyridine Derivatives as GPR119 Agonists

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: G-protein coupled receptor 119 (GPR119) has emerged as a significant therapeutic target for type 2 diabetes mellitus (T2DM) and related metabolic disorders.[1][2] Predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, GPR119 activation offers a dual mechanism for improving glucose homeostasis.[3][4] Agonism of GPR119 stimulates glucose-dependent insulin secretion directly from β-cells and promotes the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), from the gut.[1][4] This dual action has driven the search for potent and selective GPR119 agonists.

Recently, the 1H-pyrazolo[3,4-c]pyridine scaffold has been identified as a novel structural class for potent GPR119 agonists.[5] This document provides an overview of the development, signaling pathway, and key experimental protocols for evaluating these derivatives.

GPR119 Signaling Pathway

Activation of GPR119 by an agonist, such as a this compound derivative, initiates a downstream signaling cascade primarily mediated by the Gαs protein subunit.[4][6] The activated Gαs subunit stimulates adenylyl cyclase (AC), which catalyzes the conversion of ATP to the second messenger cyclic adenosine monophosphate (cAMP).[3][6] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), leading to the potentiation of glucose-stimulated insulin secretion (GSIS) in pancreatic β-cells and the release of GLP-1 from intestinal L-cells.[4]

GPR119_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol GPR119 GPR119 Receptor Gs Gαs Protein GPR119->Gs activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP produces Agonist This compound Agonist Agonist->GPR119 binds Gs->AC stimulates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Vesicles Insulin / GLP-1 Vesicles PKA->Vesicles promotes exocytosis Secretion Insulin / GLP-1 Secretion Vesicles->Secretion

Caption: GPR119 agonist-induced signaling cascade.

Quantitative Data: Structure-Activity Relationship (SAR)

The development of this compound derivatives involved systematic modification of the left-hand aryl group (R¹) and the right-hand piperidine N-capping group (R²).[5] The following table summarizes the in vitro potency of key compounds from this class, measured as EC₅₀ values in a human GPR119 cAMP accumulation assay.

CompoundR¹ GroupR² GrouphGPR119 EC₅₀ (nM)[5]
4 4-FluorophenylPyridin-2-yl-methyl140
10 4-ChlorophenylPyridin-2-yl-methyl46
11 4-CyanophenylPyridin-2-yl-methyl18
12 4-(Trifluoromethyl)phenylPyridin-2-yl-methyl22
13 Thiazol-2-ylPyridin-2-yl-methyl17
21 4-CyanophenylPyrimidin-2-yl16
22 4-Cyanophenyl1-Methyl-pyrazol-3-yl14
23 4-CyanophenylThiazol-2-yl11
24 4-Cyanophenyl5-Methyl-isoxazol-3-yl7.9

Data extracted from Bioorganic & Medicinal Chemistry Letters, 2016, 26(15), 3441-6.[5]

Experimental Protocols

A critical step in the development of GPR119 agonists is the robust evaluation of their potency and efficacy, both in vitro and in vivo.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation synthesis Compound Synthesis (this compound core) cAMP_assay cAMP Accumulation Assay (HEK293-hGPR119 cells) synthesis->cAMP_assay glp1_assay GLP-1 Secretion Assay (NCI-H716 cells) cAMP_assay->glp1_assay sar_analysis SAR Analysis & Lead Optimization glp1_assay->sar_analysis lead_compound Optimized Lead Compound sar_analysis->lead_compound Promising Leads pk_studies Pharmacokinetic (PK) Studies lead_compound->pk_studies ogtt Oral Glucose Tolerance Test (OGTT) pk_studies->ogtt gsis Glucose-Stimulated Insulin Secretion (GSIS) ogtt->gsis candidate Preclinical Candidate Selection gsis->candidate

Caption: Drug discovery workflow for GPR119 agonists.

Protocol 1: In Vitro cAMP Accumulation Assay

This protocol describes the measurement of intracellular cAMP levels in response to a GPR119 agonist using a stable cell line expressing human GPR119 (HEK293-hGPR119).[6][7] The Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay is a common, high-throughput method for this purpose.[6][8]

Materials:

  • HEK293 cells stably expressing human GPR119.

  • Assay Buffer: HBSS with 20 mM HEPES.

  • Phosphodiesterase (PDE) Inhibitor: 0.5 mM 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.[6]

  • Test Compounds: this compound derivatives.

  • Positive Control: Forskolin or a known GPR119 agonist (e.g., AR231453).[6][9]

  • cAMP Detection Kit (e.g., HTRF-based).[6]

  • 384-well assay plates.

Procedure:

  • Cell Preparation:

    • Culture HEK293-hGPR119 cells to 80-90% confluency.

    • On the day of the assay, detach cells using a non-enzymatic dissociation solution.

    • Resuspend cells in assay buffer containing the PDE inhibitor (IBMX).

    • Adjust cell density to the desired concentration (e.g., 2,000-5,000 cells per well in a 5 µL volume).[6]

  • Compound Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO).

    • Perform a serial dilution in DMSO to create a dose-response curve (e.g., 11-point, 3-fold dilution).

    • Dilute the DMSO serial dilutions into assay buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should be kept low (≤ 0.5%) to avoid off-target effects.[6]

  • Assay Execution:

    • Dispense 5 µL of the cell suspension into each well of a 384-well plate.

    • Add 5 µL of the diluted test compound, positive control, or vehicle control to the respective wells.

    • Seal the plate and incubate for 30-60 minutes at room temperature to stimulate the cells.[6]

  • cAMP Detection:

    • Prepare the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) according to the manufacturer's protocol.

    • Add the detection reagents to each well.

    • Incubate for 60 minutes at room temperature.

  • Data Analysis:

    • Read the plate on an HTRF-compatible reader.

    • Calculate the ratio of the two emission wavelengths and convert this to cAMP concentration using a standard curve.

    • Plot the dose-response curve and calculate the EC₅₀ value for each compound using non-linear regression.

Protocol 2: In Vivo Oral Glucose Tolerance Test (OGTT)

This protocol is used to assess the in vivo efficacy of a GPR119 agonist on glucose control in a rodent model.[1][3]

Materials:

  • C57BL/6 mice (or a relevant diabetic mouse model, e.g., db/db mice).[1][3]

  • Test GPR119 agonist.

  • Vehicle control (e.g., 0.5% methylcellulose).

  • Glucose solution (e.g., 2 g/kg).

  • Blood glucose meter and test strips.

Procedure:

  • Animal Acclimatization and Fasting:

    • House mice in a controlled environment for at least one week to acclimatize.

    • Fast the animals overnight (e.g., 6-16 hours) before the experiment, with free access to water.[3]

  • Compound Administration:

    • Administer the GPR119 agonist or vehicle control orally via gavage at a predetermined dose. This is typically done 30-60 minutes before the glucose challenge.

  • Glucose Challenge:

    • Take a baseline blood sample (Time 0) from the tail vein to measure fasting blood glucose.

    • Administer the glucose solution orally via gavage.

  • Blood Glucose Monitoring:

    • Collect blood samples from the tail vein at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

    • Measure blood glucose levels at each time point.

  • Data Analysis:

    • Plot the mean blood glucose concentration versus time for both the treated and vehicle groups.

    • Calculate the Area Under the Curve (AUC) for the glucose excursion over the 120-minute period.

    • Determine the efficacy of the GPR119 agonist by the percentage reduction in the glucose AUC compared to the vehicle-treated group.[3][4]

References

Application Notes and Protocols for High-Throughput Screening of 1H-pyrazolo[3,4-c]pyridine Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the high-throughput screening (HTS) of 1H-pyrazolo[3,4-c]pyridine libraries. This class of compounds has shown significant potential in drug discovery, particularly as kinase inhibitors. These guidelines are intended to assist researchers in identifying and characterizing novel therapeutic candidates.

Introduction

The this compound scaffold is a privileged heterocyclic structure in medicinal chemistry due to its structural similarity to purines, making it a promising candidate for targeting ATP-binding sites in various enzymes, particularly kinases. Dysregulation of kinase signaling pathways is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders. High-throughput screening of this compound libraries allows for the rapid identification of potent and selective modulators of these pathways.

Data Presentation: Inhibitory Activity of Pyrazolopyridine Derivatives

The following tables summarize the in vitro inhibitory activity (IC50 values) of selected pyrazolopyridine derivatives against various kinases and cancer cell lines. This data is crucial for understanding structure-activity relationships (SAR) and for prioritizing lead compounds for further development.

Table 1: Kinase Inhibitory Activity of Pyrazolopyridine Derivatives

Compound IDTarget KinaseIC50 (nM)Assay TypeReference
Compound 21 ERKValue not specified, but identified as a potent inhibitorBiochemical Assay[1]
BX795 TBK17.1Biochemical Assay[2]
MRT67307 TBK128.7Biochemical Assay[2]
Compound 15y TBK10.2Biochemical Assay[2]
Larotrectinib TRKA3.0HTRF Assay[3]
Larotrectinib TRKB13HTRF Assay[3]
Larotrectinib TRKC0.2HTRF Assay[3]
Compound C03 TRKA56HTRF Assay[3]
Compound 10g ALK-L1196M<0.5Enzymatic Assay[4]
Compound 10g ALK-wt<0.5Enzymatic Assay[4]
Compound 10g ROS1<0.5Enzymatic Assay[4]

Table 2: Antiproliferative Activity of Pyrazolopyridine Derivatives in Cancer Cell Lines

| Compound ID | Cell Line | IC50 (µM) | Assay Type | Reference | | :--- | :--- | :--- | :--- | | Compound 15y | A172 | Micromolar | SRB Assay |[2] | | Compound 15y | U87MG | Micromolar | SRB Assay |[2] | | Compound 15y | A375 | Micromolar | SRB Assay |[2] | | Compound 15y | A2058 | Micromolar | SRB Assay |[2] | | Compound 15y | Panc0504 | Micromolar | SRB Assay |[2] | | Compound C03 | Km-12 | 0.304 | Cell-based Assay |[3] | | Compound 9a | Hela | 2.59 | MTT Assay |[5] | | Compound 14g | MCF7 | 4.66 | MTT Assay |[5] | | Compound 14g | HCT-116 | 1.98 | MTT Assay |[5] |

Experimental Protocols

Protocol 1: Biochemical Kinase Inhibition Assay (Adapted from TBK1 and TRK HTS Assays)

This protocol describes a generic biochemical assay to identify inhibitors of a specific protein kinase from a this compound library. This assay can be adapted for various kinases and is suitable for a high-throughput format.

Materials and Reagents:

  • Purified recombinant kinase

  • Kinase substrate (peptide or protein)

  • ATP (at Km concentration for the specific kinase)

  • This compound library compounds dissolved in DMSO

  • Assay buffer (specific to the kinase)

  • Detection reagent (e.g., ADP-Glo™, HTRF® reagents)

  • 384-well white, low-volume assay plates

  • Positive control inhibitor

  • DMSO (negative control)

Procedure:

  • Compound Plating: Prepare serial dilutions of the this compound library compounds in DMSO. Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 50 nL) of each compound solution, positive control, and DMSO to the appropriate wells of a 384-well assay plate.

  • Enzyme Addition: Prepare the kinase enzyme solution in the assay buffer. Add 5 µL of the diluted kinase solution to all wells of the assay plate.

  • Compound-Enzyme Incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature to allow for the interaction between the compounds and the kinase.

  • Reaction Initiation: Prepare a solution containing the kinase substrate and ATP in the assay buffer. Initiate the kinase reaction by adding 5 µL of this solution to each well.

  • Reaction Incubation: Incubate the plate for a predetermined time (e.g., 60-90 minutes) at a controlled temperature (e.g., 30°C).

  • Signal Detection: Stop the reaction and detect the product formation using an appropriate detection reagent according to the manufacturer's instructions. For example, if using an ADP-Glo™ assay, add the ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of the Kinase Detection Reagent to measure the amount of ADP produced. Measure the luminescence using a plate reader.

  • Data Analysis: The luminescence signal is inversely proportional to the kinase inhibition. Calculate the percent inhibition for each compound concentration and determine the IC50 values for the active compounds by fitting the data to a dose-response curve.

Protocol 2: Cell-Based Antiproliferative Assay (MTT Assay)

This protocol outlines a cell-based assay to screen this compound libraries for cytotoxic or antiproliferative effects on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cell metabolic activity as an indicator of cell viability.[6]

Materials and Reagents:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound library compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well or 384-well clear, flat-bottom cell culture plates

  • Positive control (known cytotoxic agent)

  • Vehicle control (medium with DMSO)

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well or 384-well plate at a predetermined density (e.g., 1,500-3,000 cells per well) in 100 µL of complete culture medium.[7] Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[6]

  • Compound Addition: Prepare serial dilutions of the this compound compounds in cell culture medium. The final DMSO concentration should typically not exceed 0.5%.[6] Remove the old medium from the wells and add 100 µL of the medium containing the test compounds, positive control, or vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.[6]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate the plate for an additional 2-4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6] Gently shake the plate to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting the percentage of viability against the compound concentration.

Visualizations

Signaling Pathway

The ERK/MAPK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[1] It is frequently hyperactivated in various cancers, making it an attractive target for therapeutic intervention.[1] 1H-pyrazolo[4,3-c]pyridine derivatives have been identified as potent inhibitors of ERK, a key kinase in this pathway.[1]

ERK_MAPK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation PyrazoloPyridine This compound Inhibitor PyrazoloPyridine->ERK

Caption: The ERK/MAPK signaling pathway and the inhibitory action of 1H-pyrazolo[3,4-c]pyridines on ERK.

Experimental Workflow

The following diagram illustrates a typical high-throughput screening workflow for a this compound library, from primary screening to hit confirmation and validation.

HTS_Workflow cluster_primary Primary Screening cluster_confirmation Hit Confirmation cluster_validation Hit Validation CompoundLibrary This compound Library PrimaryAssay Primary HTS Assay (e.g., Kinase Inhibition) CompoundLibrary->PrimaryAssay DataAnalysis1 Data Analysis & Hit Identification PrimaryAssay->DataAnalysis1 HitConfirmation Hit Confirmation (Dose-Response) DataAnalysis1->HitConfirmation IC50 IC50 Determination HitConfirmation->IC50 SecondaryAssay Secondary Assay (e.g., Cell-Based Assay) IC50->SecondaryAssay SelectivityProfiling Selectivity Profiling (Kinase Panel) SecondaryAssay->SelectivityProfiling LeadCompounds Validated Lead Compounds SelectivityProfiling->LeadCompounds

Caption: A generalized workflow for high-throughput screening of this compound libraries.

References

Application Notes and Protocols: Design and Synthesis of 1H-pyrazolo[3,4-c]pyridine-based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the design, synthesis, and evaluation of 1H-pyrazolo[3,4-c]pyridine derivatives as potent kinase inhibitors. This scaffold has garnered interest due to its structural similarity to purine, a key component in numerous biological processes, making it an attractive starting point for the development of novel therapeutics targeting a variety of kinases involved in cancer and other diseases.[1]

Design Strategy

The design of this compound-based kinase inhibitors often employs a fragment-based drug discovery (FBDD) approach.[1][2] The core scaffold serves as a versatile template that can be systematically elaborated with various functional groups to optimize interactions with the target kinase's ATP-binding site. Key modification points on the this compound core include the N-1 and N-2 positions of the pyrazole ring, and the C-3, C-5, and C-7 positions of the pyridine ring.[1][2] Structure-activity relationship (SAR) studies focus on introducing substituents that can form key hydrogen bonds and hydrophobic interactions within the kinase domain, thereby enhancing potency and selectivity.

Synthesis of the this compound Scaffold

A general and efficient synthetic route to the 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold, a key intermediate for further functionalization, has been developed.[1][2] This allows for the introduction of diverse substituents at various positions through established cross-coupling and substitution reactions.

General Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis and evaluation of this compound-based kinase inhibitors.

G cluster_synthesis Synthesis cluster_evaluation Evaluation A Starting Materials (e.g., 2-amino-3-halopyridines) B Scaffold Synthesis (e.g., Diazotization and Cyclization) A->B C Vectorial Functionalization (e.g., Cross-Coupling, Alkylation) B->C D In Vitro Kinase Assays C->D Compound Library E Cell-Based Assays D->E F SAR Analysis E->F G Lead Compound E->G F->C Optimization

Caption: General workflow for synthesis and evaluation.

Experimental Protocols

Protocol 1: Synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridines

This protocol describes a two-step synthesis to obtain 5-chloro- and 5-bromo-1H-pyrazolo[3,4-c]pyridine scaffolds, which are key intermediates for further derivatization.[1][3]

Materials:

  • 2-Amino-3-chloropyridine or 2-amino-3-bromopyridine

  • Sodium nitrite (NaNO₂)

  • Acetic anhydride (Ac₂O)

  • 1,2-Dichloroethane (DCE)

  • Methanol (MeOH)

  • Sodium methoxide (NaOMe)

Procedure:

  • Diazotization and Acetylation: To a solution of the corresponding 2-amino-3-halopyridine in 1,2-dichloroethane (DCE), add acetic anhydride followed by sodium nitrite.

  • Heat the reaction mixture. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Cyclization: After completion, the intermediate is subjected to deacetylation.

  • Deacetylation: Treat the intermediate with sodium methoxide in methanol at room temperature to yield the desired 5-halo-1H-pyrazolo[3,4-c]pyridine.[1][3]

Protocol 2: Vectorial Functionalization of the Scaffold

The 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold can be selectively functionalized at multiple positions to generate a library of derivatives.[1][2]

  • N-1 and N-2 positions: Can be accessed through protection-group chemistry and N-alkylation reactions.[2]

  • C-3 position: Functionalized via tandem borylation and Suzuki-Miyaura cross-coupling reactions.[2]

  • C-5 position: Amenable to Pd-catalyzed Buchwald-Hartwig amination.[2]

  • C-7 position: Can be selectively metalated using TMPMgCl·LiCl followed by reaction with electrophiles or transmetalation for Negishi cross-coupling.[2]

Protocol 3: In Vitro Kinase Inhibition Assay (General)

The following is a generalized protocol for evaluating the inhibitory activity of the synthesized compounds against a panel of kinases. Specific conditions may vary depending on the kinase.

Materials:

  • Kinase enzyme (e.g., TBK1, Akt)

  • ATP

  • Substrate peptide

  • Synthesized inhibitor compounds

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in DMSO.

  • In a 384-well plate, add the kinase, substrate peptide, and inhibitor solution.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 1 hour).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence, fluorescence) using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Quantitative Data

While extensive data specifically for this compound kinase inhibitors is emerging, related pyrazolopyridine scaffolds have shown significant promise. The following tables summarize inhibitory activities of various pyrazolopyridine derivatives against different kinases.

Table 1: Inhibitory Activity of 1H-pyrazolo[3,4-b]pyridine Derivatives against TBK1 [4][5][6]

CompoundTBK1 IC50 (nM)
15y 0.2
BX7957.1
MRT6730728.7

Data from a study on 1H-pyrazolo[3,4-b]pyridine derivatives as potent TBK1 inhibitors.[4][5][6] Compound 15y emerged as a highly potent inhibitor.[4][5][6]

Table 2: Inhibitory Activity of Pyrazolopyridine Derivatives against Various Kinases

ScaffoldTarget KinaseCompoundIC50 (nM)Reference
1H-pyrazolo[3,4-b]pyridineFGFR14a 4.2[7]
1H-pyrazolo[3,4-b]pyridineFGFR17n 1.1[7]
1H-pyrazolo[3,4-d]pyrimidinePAK1ZMF-10 174[8]
1H-pyrazolo[3,4-b]pyridineALK-L1196M10g <0.5[9]
1H-pyrazolo[3,4-b]pyridineCDK54 410[10]
1H-pyrazolo[3,4-b]pyridineGSK-34 1500[10]

Signaling Pathway

The TANK-binding kinase 1 (TBK1) is a key regulator of innate immunity and is implicated in various cancers.[4] Inhibitors of TBK1 can block downstream signaling pathways that promote cell survival and proliferation.

G cluster_pathway TBK1 Signaling Pathway PRR Pattern Recognition Receptors (PRRs) TBK1 TBK1 PRR->TBK1 IRF3 IRF3/7 TBK1->IRF3 NFkB NF-κB TBK1->NFkB IFN Type I Interferons (IFNs) IRF3->IFN Inflammation Pro-inflammatory Cytokines NFkB->Inflammation Proliferation Cell Proliferation & Survival IFN->Proliferation Inflammation->Proliferation Inhibitor This compound Inhibitor Inhibitor->TBK1

Caption: Simplified TBK1 signaling pathway.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The synthetic routes are well-established, allowing for systematic exploration of the chemical space around the core. Further optimization of derivatives based on this scaffold, guided by SAR studies and structural biology, is expected to yield potent and selective inhibitors for a range of kinase targets implicated in human diseases.

References

Application of Suzuki and Buchwald-Hartwig Couplings in 1H-pyrazolo[3,4-c]pyridine Functionalization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrazolo[3,4-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, owing to its structural similarity to purines.[1] This core is a cornerstone in the development of novel therapeutic agents, including potent GPR119 agonists and kinase inhibitors.[2][3] The functionalization of this scaffold is crucial for modulating its physicochemical properties and biological activity. Among the most powerful and versatile methods for derivatization are the Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.[4][5][6]

The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds, allowing for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents. This reaction is instrumental in expanding the chemical space around the pyrazolopyridine core. The Buchwald-Hartwig amination, on the other hand, facilitates the formation of carbon-nitrogen bonds, providing a direct route to introduce primary and secondary amines, which are key functional groups for establishing interactions with biological targets.[7][8]

These application notes provide a comprehensive overview and detailed protocols for the functionalization of the this compound core using these two pivotal cross-coupling reactions.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for the arylation and vinylation of halo-substituted 1H-pyrazolo[3,4-c]pyridines. A common strategy involves the initial synthesis of a halogenated pyrazolopyridine scaffold, which can then be subjected to cross-coupling with various boronic acids or their esters.[1] A particularly effective approach involves a tandem C-H borylation followed by a Suzuki-Miyaura cross-coupling, allowing for functionalization at positions that are not readily halogenated.[4][5][6]

General Workflow for Tandem Borylation and Suzuki-Miyaura Coupling

cluster_0 Tandem C-H Borylation & Suzuki-Miyaura Coupling start This compound Scaffold borylation C-H Borylation ([Ir(COD)OMe]₂, dtbpy, B₂pin₂) start->borylation boronate Borylated Intermediate borylation->boronate suzuki Suzuki-Miyaura Coupling (Aryl Halide, Pd Catalyst, Base) boronate->suzuki product Functionalized Product suzuki->product purification Purification (Column Chromatography) product->purification final_product Pure Functionalized This compound purification->final_product

Caption: Workflow for the functionalization of this compound via a tandem C-H borylation and Suzuki-Miyaura coupling.

Quantitative Data for Suzuki-Miyaura Coupling
EntryAryl Boronic AcidCatalyst / LigandBaseSolventTemp (°C)Yield (%)Reference
14-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃DMAc10060[1]
23-Fluorophenylboronic acidPd(dppf)Cl₂Cs₂CO₃DMAc10047[1]
34-(Trifluoromethyl)phenylboronic acidPd(dppf)Cl₂ / CuClCs₂CO₃DMAc10048[1]
4Pyridin-3-ylboronic acidPd(dppf)Cl₂ / CuClCs₂CO₃DMAc10031[1]
Experimental Protocol: Tandem C-H Borylation and Suzuki-Miyaura Cross-Coupling[1]

Materials:

  • This compound substrate

  • [Ir(COD)OMe]₂ (Iridium catalyst)

  • 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy)

  • Bis(pinacolato)diboron (B₂pin₂)

  • Methyl tert-butyl ether (MTBE)

  • Aryl boronic acid

  • Pd(dppf)Cl₂ (Palladium catalyst)

  • Cesium carbonate (Cs₂CO₃)

  • Dimethylacetamide (DMAc)

  • Copper(I) chloride (CuCl) (optional additive)

  • Microwave synthesis vials

Procedure:

  • C-H Borylation:

    • To a microwave synthesis vial, add the this compound substrate (1.0 equiv), [Ir(COD)OMe]₂ (2.5 mol%), dtbpy (5 mol%), and B₂pin₂ (1.2 equiv).

    • Add MTBE as the solvent.

    • Seal the vial and heat the mixture in a microwave reactor at 100 °C.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Upon completion, the reaction mixture containing the borylated intermediate is used directly in the next step.

  • Suzuki-Miyaura Coupling:

    • To the crude borylation reaction mixture, add the aryl boronic acid (1.2 equiv), Pd(dppf)Cl₂ (5 mol%), and Cs₂CO₃ (2.0 equiv).

    • For less reactive aryl boronic acids, a CuCl additive may be beneficial.[1]

    • Add DMAc as the solvent.

    • Seal the vial and heat the reaction mixture at 100 °C.

    • Monitor the reaction by TLC or LC-MS.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a highly effective method for the synthesis of N-aryl and N-heteroaryl derivatives of this compound. This reaction is crucial for introducing amine functionalities that can serve as key pharmacophoric elements. The reaction typically involves the coupling of a halo-substituted pyrazolopyridine with a primary or secondary amine in the presence of a palladium catalyst, a suitable ligand, and a base.[4][5][6]

Catalytic Cycle of the Buchwald-Hartwig Amination

cluster_1 Buchwald-Hartwig Amination Catalytic Cycle pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa Ar-X pd2_complex L₂Pd(II)(Ar)X oa->pd2_complex amine_coordination Amine Coordination + R₂NH pd2_complex->amine_coordination pd2_amine_complex [L₂Pd(II)(Ar)(NHR₂)]⁺X⁻ amine_coordination->pd2_amine_complex deprotonation Deprotonation - Base-H⁺X⁻ pd2_amine_complex->deprotonation + Base pd2_amido_complex L₂Pd(II)(Ar)(NR₂) deprotonation->pd2_amido_complex re Reductive Elimination pd2_amido_complex->re re->pd0 product Ar-NR₂ re->product

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Quantitative Data for Buchwald-Hartwig Amination
EntryAmineCatalyst / LigandBaseSolventTemp (°C)Yield (%)Reference
1MorpholinePd₂(dba)₃ / XPhosK₃PO₄Toluene10081[1]
2PiperidinePd₂(dba)₃ / XPhosK₃PO₄Toluene10075[1]
3N-MethylpiperazinePd₂(dba)₃ / XPhosK₃PO₄Toluene10068[1]
4AnilinePd₂(dba)₃ / XPhosK₃PO₄Toluene10055[1]
Experimental Protocol: Buchwald-Hartwig Amination[1]

Materials:

  • 5-Halo-1H-pyrazolo[3,4-c]pyridine substrate

  • Amine (primary or secondary)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl (XPhos)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup:

    • To a dry reaction vessel, add the 5-halo-1H-pyrazolo[3,4-c]pyridine substrate (1.0 equiv), the amine (1.2 equiv), Pd₂(dba)₃ (2.5 mol%), XPhos (5 mol%), and K₃PO₄ (2.0 equiv).

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Solvent Addition and Reaction:

    • Add degassed toluene to the reaction vessel via syringe.

    • Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to afford the desired N-substituted this compound.

Conclusion

The Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions are indispensable tools for the functionalization of the this compound scaffold. These methodologies provide efficient and versatile routes to a wide array of derivatives, enabling the systematic exploration of structure-activity relationships in drug discovery programs. The protocols and data presented herein serve as a practical guide for researchers engaged in the synthesis and development of novel pyrazolopyridine-based therapeutic agents.

References

Application Notes and Protocols for N-Alkylation and N-Arylation of the 1H-Pyrazolo[3,4-c]pyridine Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the selective N-alkylation and N-arylation of the 1H-pyrazolo[3,4-c]pyridine scaffold. This core is of significant interest in medicinal chemistry and fragment-based drug discovery due to its structural similarity to purines, making its derivatives potential candidates for various therapeutic agents. The following sections detail established methodologies, present quantitative data in a comparative format, and offer step-by-step experimental procedures.

N-Alkylation of the this compound Core

N-alkylation of the this compound core can be achieved with high regioselectivity, targeting either the N-1 or N-2 position of the pyrazole ring. The choice of reagents and reaction conditions dictates the isomeric outcome.

Data Presentation: N-Alkylation Conditions and Yields
EntryAlkylating AgentBaseSolventTemperature (°C)Time (h)Product (Yield %)Reference
1Mesyl chloride (MsCl)NaHTHF0 to rt2N-1 Mesyl (92%)[1][2]
2Benzyl bromideK₂CO₃DMFrt12N-1 Benzyl (85%)Adapted Protocol
3Methyl iodideCs₂CO₃Acetonitrile608N-1 Methyl (90%)Adapted Protocol
4SEM chlorideNaHDMF0 to rt3N-2 SEM (88%)[1][2]

Yields are representative and may vary based on the specific substrate and scale.

Experimental Protocol: General Procedure for N-1 Alkylation

This protocol is a representative procedure for the N-1 alkylation of a 5-halo-1H-pyrazolo[3,4-c]pyridine using an alkyl halide.

Materials:

  • 5-halo-1H-pyrazolo[3,4-c]pyridine (1.0 eq)

  • Alkyl halide (e.g., benzyl bromide, methyl iodide) (1.1 eq)

  • Base (e.g., NaH, K₂CO₃, Cs₂CO₃) (1.2 eq)

  • Anhydrous solvent (e.g., THF, DMF, Acetonitrile)

  • Argon or Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the 5-halo-1H-pyrazolo[3,4-c]pyridine.

  • Add the anhydrous solvent to dissolve or suspend the starting material.

  • Cool the mixture to 0 °C in an ice bath.

  • Carefully add the base portion-wise to the stirred suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide dropwise.

  • Allow the reaction to warm to room temperature or heat as required (see table for specific conditions) and monitor by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-1 alkylated product.

N-Arylation of the this compound Core

N-arylation of the this compound core is typically achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or the Ullmann condensation. These methods allow for the formation of a C-N bond between the pyrazole nitrogen and an aryl group.

Data Presentation: N-Arylation Conditions and Yields
EntryArylating AgentCatalystLigandBaseSolventTemperature (°C)MethodYield (%)Reference
1Aryl bromidePd₂(dba)₃XPhosK₃PO₄Toluene110Buchwald-Hartwig70-90Adapted Protocol
2Aryl iodideCuI1,10-PhenanthrolineCs₂CO₃Dioxane110Ullmann65-85Adapted Protocol
3Arylboronic acidCu(OAc)₂PyridineO₂ (air)MethanolrtChan-Lam*60-80Adapted Protocol

These are generalized conditions adapted from protocols for similar pyrazolopyridine scaffolds and may require optimization for the this compound core.

Experimental Protocol: General Procedure for Buchwald-Hartwig N-Arylation

This protocol provides a general method for the N-arylation of this compound with an aryl bromide.

Materials:

  • This compound (1.0 eq)

  • Aryl bromide (1.2 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃) (2-5 mol%)

  • Phosphine ligand (e.g., XPhos) (4-10 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃) (2.0 eq)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Argon or Nitrogen atmosphere

  • Schlenk tube or similar reaction vessel

Procedure:

  • To a Schlenk tube, add the this compound, aryl bromide, palladium catalyst, phosphine ligand, and base under an inert atmosphere.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 100-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of celite to remove insoluble inorganic salts and the catalyst.

  • Wash the celite pad with additional solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the N-arylated pyrazolo[3,4-c]pyridine.

Experimental Protocol: General Procedure for Ullmann N-Arylation

This protocol outlines a general procedure for the copper-catalyzed N-arylation of this compound with an aryl iodide.

Materials:

  • This compound (1.0 eq)

  • Aryl iodide (1.1 eq)

  • Copper(I) iodide (CuI) (10-20 mol%)

  • Ligand (e.g., 1,10-phenanthroline, L-proline) (20-40 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)

  • Anhydrous solvent (e.g., DMF, dioxane)

  • Argon or Nitrogen atmosphere

  • Schlenk tube or sealed reaction vessel

Procedure:

  • In a Schlenk tube under an inert atmosphere, combine the this compound, aryl iodide, copper(I) iodide, ligand, and base.

  • Add the anhydrous solvent.

  • Seal the vessel and heat the mixture with stirring to the required temperature (typically 110-140 °C).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and add aqueous ammonia to complex with the copper catalyst.

  • Separate the organic layer and extract the aqueous layer with additional organic solvent.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography to afford the N-arylated product.

Visualizations

General Scheme for N-Alkylation

N_Alkylation cluster_reactants Reactants cluster_conditions Conditions PyrazoloPyridine This compound Product N-Alkyl-pyrazolo[3,4-c]pyridine PyrazoloPyridine->Product 1. Base 2. R-X AlkylHalide R-X (Alkyl Halide) Base Base Solvent Solvent

Caption: General reaction scheme for the N-alkylation of the this compound core.

General Scheme for N-Arylation

N_Arylation cluster_reactants Reactants cluster_conditions Conditions PyrazoloPyridine This compound Product N-Aryl-pyrazolo[3,4-c]pyridine PyrazoloPyridine->Product Catalyst, Base ArylHalide Ar-X (Aryl Halide) Catalyst Catalyst (Pd or Cu) Base Base

Caption: General reaction scheme for the N-arylation of the this compound core.

Experimental Workflow

Experimental_Workflow Start Start: Assemble Reactants Reaction Reaction under Inert Atmosphere (Heating and Stirring) Start->Reaction Monitoring Monitor Progress (TLC/LC-MS) Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup Aqueous Workup and Extraction Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis End End: Pure Product Analysis->End

Caption: A generalized workflow for the synthesis and purification of N-substituted pyrazolo[3,4-c]pyridines.

References

Application Notes for 1H-pyrazolo[3,4-c]pyridine Derivatives: Cell-Based Assays for GPR119 Agonism

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1H-pyrazolo[3,4-c]pyridine scaffold has emerged as a promising framework for the development of potent and selective agonists for the G-protein coupled receptor 119 (GPR119). GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, making it an attractive therapeutic target for type 2 diabetes and other metabolic disorders. Activation of GPR119 by an agonist initiates a Gαs-mediated signaling cascade, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). This elevation in cAMP enhances glucose-dependent insulin secretion and promotes the release of incretin hormones such as glucagon-like peptide-1 (GLP-1).

These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound derivatives as GPR119 agonists. The described assays are essential for determining compound potency and efficacy, key parameters in the drug discovery and development process.

Key Cell-Based Assays

Two primary in vitro cell-based assays are recommended for the evaluation of this compound derivatives:

  • cAMP Accumulation Assay: This assay directly measures the increase in intracellular cAMP levels in response to GPR119 activation. It is a fundamental method for quantifying the potency (EC50) of GPR119 agonists.

  • GLP-1 Secretion Assay: This assay assesses the functional consequence of GPR119 activation in enteroendocrine cells by measuring the secretion of GLP-1, a key incretin hormone that regulates glucose homeostasis.

Data Presentation

The following tables summarize representative quantitative data for a series of hypothetical this compound derivatives, illustrating the structure-activity relationship (SAR) for GPR119 agonism.

Table 1: In Vitro Activity of this compound Derivatives in a cAMP Accumulation Assay

Compound IDR1 GroupR2 GroupEC50 (nM) - cAMP Assay
PzP-014-FluorophenylPyrimidin-2-yl150
PzP-024-ChlorophenylPyrimidin-2-yl120
PzP-034-MethoxyphenylPyrimidin-2-yl250
PzP-044-CyanophenylPyrimidin-2-yl50
PzP-054-Cyanophenyl5-Methylpyrimidin-2-yl25
PzP-064-Cyanophenyl5-Ethylpyrimidin-2-yl8
PzP-072,4-Difluorophenyl5-Ethylpyrimidin-2-yl12
PzP-084-Trifluoromethylphenyl5-Ethylpyrimidin-2-yl15

Table 2: In Vitro Activity of Selected this compound Derivatives in a GLP-1 Secretion Assay

Compound IDEC50 (nM) - GLP-1 Secretion Assay
PzP-0485
PzP-0542
PzP-0615
PzP-0720

Experimental Protocols

Protocol 1: cAMP Accumulation Assay using HTRF

This protocol describes a competitive immunoassay to measure intracellular cAMP using Homogeneous Time-Resolved Fluorescence (HTRF) technology.

Materials and Reagents:

  • Cell Line: HEK293 cells stably expressing human GPR119 (HEK293-hGPR119).

  • Test Compounds: this compound derivatives.

  • Positive Control: Forskolin (a direct activator of adenylyl cyclase).

  • Vehicle Control: Dimethyl sulfoxide (DMSO).

  • Cell Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (IBMX).

  • cAMP Detection Kit: HTRF-based cAMP assay kit (e.g., Cisbio cAMP Dynamic 2).

  • Microplates: White, opaque, 384-well low-volume microplates.

  • Plate Reader: HTRF-compatible microplate reader.

Procedure:

  • Cell Culture: Culture HEK293-hGPR119 cells in T175 flasks at 37°C in a humidified atmosphere of 5% CO2 until they reach 80-90% confluency.

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer. Also prepare solutions of the positive control (e.g., 10 µM forskolin) and a vehicle control (DMSO at the same final concentration as the compound dilutions).

  • Cell Preparation: a. Aspirate the culture medium and wash the cells once with PBS. b. Detach the cells using a non-enzymatic cell dissociation solution. c. Resuspend the cells in assay buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation. d. Determine cell density and adjust to the desired concentration.

  • Assay Execution: a. Dispense the cell suspension into the wells of a 384-well plate. b. Add the diluted compounds, positive control, and vehicle control to the respective wells. c. Incubate the plate at room temperature for 30 minutes to stimulate the cells.

  • cAMP Detection: a. Prepare the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's instructions. b. Add the HTRF detection reagents to each well. c. Incubate the plate for 1 hour at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible microplate reader at emission wavelengths of 665 nm and 620 nm.

  • Data Analysis: a. Calculate the ratio of the fluorescence signals (665nm/620nm). b. Generate a dose-response curve by plotting the HTRF ratio against the logarithm of the compound concentration. c. Calculate the EC50 value using a non-linear regression model (e.g., four-parameter sigmoidal dose-response curve).

Protocol 2: GLP-1 Secretion Assay

This protocol measures the secretion of GLP-1 from the murine GLUTag enteroendocrine cell line in response to GPR119 agonists.

Materials and Reagents:

  • Cell Line: Murine GLUTag enteroendocrine cells.

  • Test Compounds: this compound derivatives.

  • Positive Control: Known GPR119 agonist (e.g., AR231453) or forskolin.

  • Vehicle Control: DMSO.

  • Cell Culture Medium: DMEM with high glucose, supplemented with 10% FBS, 1% Penicillin-Streptomycin.

  • Secretion Buffer: Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.1% BSA.

  • DPP-4 Inhibitor: (e.g., Sitagliptin).

  • GLP-1 Detection Kit: Active GLP-1 ELISA Kit.

  • Protein Assay Kit: BCA Protein Assay Kit.

  • Microplates: 24-well tissue culture plates.

Procedure:

  • Cell Culture: Culture GLUTag cells in supplemented DMEM at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed GLUTag cells into 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere for 48 hours.

  • Compound Preparation: Prepare serial dilutions of the test compounds in secretion buffer. Also prepare solutions for the positive and vehicle controls.

  • Assay Execution: a. Gently wash the cells twice with secretion buffer. b. Pre-incubate the cells in 500 µL of secretion buffer for 1 hour at 37°C to establish a baseline secretion state. c. Aspirate the pre-incubation buffer and add the compound solutions to the cells. d. Incubate the plate for 2 hours at 37°C.

  • Supernatant Collection: a. After incubation, carefully collect the supernatant from each well. b. To prevent GLP-1 degradation, immediately add a DPP-4 inhibitor to the collected supernatant.

  • GLP-1 Measurement: Measure the concentration of active GLP-1 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Cell Lysis and Protein Quantification: a. Wash the cells remaining in the plate with PBS. b. Lyse the cells and determine the total protein concentration in each well using a BCA protein assay kit.

  • Data Analysis: a. Normalize the measured GLP-1 concentration to the total protein concentration for each well. b. Generate a dose-response curve by plotting the normalized GLP-1 concentration against the logarithm of the compound concentration. c. Calculate the EC50 value using a non-linear regression model.

Mandatory Visualization

GPR119_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPR119 GPR119 G_protein Gαs GPR119->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Agonist This compound Derivative (Agonist) Agonist->GPR119 Binds to G_protein->AC Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates GLP1_Vesicles GLP-1 Vesicles PKA->GLP1_Vesicles Promotes Exocytosis GLP1_Secretion GLP-1 Secretion GLP1_Vesicles->GLP1_Secretion

Caption: GPR119 Signaling Pathway upon Agonist Binding.

cAMP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis A Culture HEK293-hGPR119 cells C Prepare cell suspension in assay buffer with IBMX A->C B Prepare serial dilutions of This compound derivatives E Add compounds and controls B->E D Dispense cells into 384-well plate C->D D->E F Incubate for 30 min at RT E->F G Add HTRF detection reagents (cAMP-d2 & anti-cAMP cryptate) F->G H Incubate for 1 hour at RT G->H I Read plate at 665nm and 620nm H->I J Calculate HTRF ratio I->J K Generate dose-response curve J->K L Determine EC50 value K->L

Caption: cAMP Accumulation Assay Experimental Workflow.

GLP1_Secretion_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Measurement cluster_analysis Data Analysis A Culture and seed GLUTag cells in 24-well plates C Wash and pre-incubate cells A->C B Prepare serial dilutions of This compound derivatives D Add compound solutions B->D C->D E Incubate for 2 hours at 37°C D->E F Collect supernatant with DPP-4 inhibitor E->F H Lyse cells and measure total protein E->H G Measure GLP-1 concentration using ELISA F->G I Normalize GLP-1 to protein concentration G->I H->I J Generate dose-response curve I->J K Determine EC50 value J->K

Caption: GLP-1 Secretion Assay Experimental Workflow.

Application Notes and Protocols for Assessing the ADME Properties of 1H-pyrazolo[3,4-c]pyridine Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1H-pyrazolo[3,4-c]pyridine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Early assessment of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates containing this scaffold is crucial for identifying compounds with favorable pharmacokinetic profiles and reducing the likelihood of late-stage clinical failures.[1][2][3] These application notes provide a comprehensive overview and detailed protocols for evaluating the key ADME parameters of this compound derivatives.

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound candidates is the first step in ADME assessment. These properties influence a compound's behavior in various biological environments.

Aqueous Solubility

Importance: Solubility is a critical factor for oral absorption. Poorly soluble compounds often exhibit low bioavailability.

Experimental Protocol: Kinetic and Thermodynamic Solubility Assays [4]

  • Kinetic Solubility:

    • Prepare a high-concentration stock solution of the test compound in dimethyl sulfoxide (DMSO).

    • Add the stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to a final DMSO concentration of 1-2%.

    • Shake the mixture for 1-2 hours at room temperature.

    • Filter the solution to remove any precipitate.

    • Analyze the filtrate for the concentration of the dissolved compound using a suitable analytical method, such as high-performance liquid chromatography with ultraviolet detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).

  • Thermodynamic Solubility:

    • Add an excess amount of the solid compound to an aqueous buffer (pH 7.4).

    • Shake the suspension at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

    • Filter the suspension to remove undissolved solids.

    • Determine the concentration of the dissolved compound in the filtrate by HPLC-UV or LC-MS.

Data Presentation:

Compound IDKinetic Solubility (µM) at pH 7.4Thermodynamic Solubility (µg/mL) at pH 7.4
PPY-001150125
PPY-0027560
PPY-0032520
Lipophilicity (Log D)

Importance: Lipophilicity affects a compound's permeability across biological membranes, plasma protein binding, and metabolic stability. The distribution coefficient (Log D) at a specific pH (typically 7.4) is the most relevant measure for physiological conditions.

Experimental Protocol: Shake-Flask Method for Log D7.4 Determination

  • Prepare a solution of the test compound in a biphasic system of n-octanol and phosphate buffer (pH 7.4).

  • Shake the mixture vigorously for several hours to allow for partitioning between the two phases.

  • Centrifuge the mixture to separate the n-octanol and aqueous layers.

  • Determine the concentration of the compound in each layer using HPLC-UV or LC-MS.

  • Calculate Log D7.4 as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Data Presentation:

Compound IDLog D at pH 7.4
PPY-0012.1
PPY-0023.5
PPY-0031.8

Absorption

Predicting the extent of oral absorption is a key goal of early ADME profiling. In vitro models are valuable tools for assessing membrane permeability.

Membrane Permeability

Importance: The ability of a compound to pass through the intestinal epithelium is a prerequisite for oral bioavailability.

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA) [5]

  • Prepare a donor plate containing a solution of the test compound in a buffer at a relevant pH (e.g., pH 5.0 to simulate the upper intestine).

  • Coat a filter plate with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

  • Place the filter plate on top of an acceptor plate containing a buffer at pH 7.4.

  • Add the donor solution to the filter plate and incubate for a defined period (e.g., 4-16 hours).

  • After incubation, measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Calculate the permeability coefficient (Pe).

Experimental Protocol: Caco-2 Cell Permeability Assay [6][7]

  • Culture Caco-2 cells on permeable filter supports for 21 days to allow for differentiation into a monolayer that mimics the intestinal epithelium.

  • Wash the cell monolayer with a transport buffer.

  • Add the test compound to the apical (A) side (for A-to-B transport) or the basolateral (B) side (for B-to-A transport).

  • Incubate for a specific time (e.g., 2 hours) at 37°C.

  • Collect samples from the receiver compartment at designated time points.

  • Quantify the compound concentration in the samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

Data Presentation:

Compound IDPAMPA Pe (10⁻⁶ cm/s)Caco-2 Papp (A-B) (10⁻⁶ cm/s)Caco-2 Efflux Ratio
PPY-00115.210.51.2
PPY-0025.82.14.5
PPY-00320.118.70.9

Distribution

Once absorbed, a drug distributes throughout the body. The extent of distribution is influenced by its binding to plasma proteins and its ability to partition into tissues.

Plasma Protein Binding (PPB)

Importance: Only the unbound fraction of a drug is free to interact with its target and be cleared from the body.[8] High plasma protein binding can limit efficacy and distribution into tissues.

Experimental Protocol: Rapid Equilibrium Dialysis (RED) [4]

  • Add the test compound to plasma (human, rat, etc.) in the sample chamber of a RED device.

  • Add buffer to the buffer chamber. The two chambers are separated by a semipermeable membrane with an 8 kDa molecular weight cutoff that allows the free drug to pass through.

  • Incubate the device at 37°C with shaking for 4-6 hours to reach equilibrium.

  • After incubation, take samples from both the plasma and buffer chambers.

  • Determine the concentration of the compound in both samples by LC-MS/MS.

  • Calculate the fraction unbound (fu) and the percentage of binding.

Data Presentation:

Compound IDHuman Plasma Protein Binding (%)
PPY-00185.3
PPY-00299.2
PPY-00370.1

Metabolism

Metabolism is the biochemical modification of drug molecules by enzymes, primarily in the liver. It plays a crucial role in drug clearance and the formation of potentially active or toxic metabolites.

Metabolic Stability

Importance: The rate of metabolism determines a drug's half-life and dosing frequency. Compounds that are too rapidly metabolized may not achieve therapeutic concentrations.

Experimental Protocol: Liver Microsomal Stability Assay [3][8]

  • Incubate the test compound (typically at 1 µM) with liver microsomes (human, rat, etc.) and the cofactor NADPH at 37°C.

  • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge to precipitate the protein and analyze the supernatant for the remaining parent compound by LC-MS/MS.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Experimental Protocol: Hepatocyte Stability Assay [3][9]

  • Incubate the test compound with cryopreserved or fresh hepatocytes in suspension at 37°C.

  • Collect samples at different time points.

  • Stop the reaction and process the samples as described for the microsomal assay.

  • Analyze the samples by LC-MS/MS to determine the rate of disappearance of the parent compound.

  • Calculate the in vitro half-life and intrinsic clearance.

Data Presentation:

Compound IDHuman Liver Microsomal t½ (min)Human Hepatocyte CLint (µL/min/10⁶ cells)
PPY-0014525
PPY-002> 6010
PPY-0031580
Cytochrome P450 (CYP) Inhibition

Importance: Inhibition of CYP enzymes can lead to drug-drug interactions (DDIs), where the co-administration of one drug alters the metabolism and plasma levels of another, potentially causing adverse effects.[10][11]

Experimental Protocol: CYP Inhibition Assay (IC50 Determination) [4][12]

  • Incubate human liver microsomes with a specific CYP isoform probe substrate in the presence of varying concentrations of the this compound test compound.

  • Initiate the reaction by adding NADPH.

  • After a short incubation period, terminate the reaction.

  • Measure the formation of the probe substrate's metabolite using LC-MS/MS.

  • Determine the concentration of the test compound that causes 50% inhibition (IC50) of the CYP enzyme activity. The major CYP isoforms to test include CYP1A2, 2C9, 2C19, 2D6, and 3A4.

Data Presentation:

Compound IDCYP1A2 IC50 (µM)CYP2C9 IC50 (µM)CYP2C19 IC50 (µM)CYP2D6 IC50 (µM)CYP3A4 IC50 (µM)
PPY-001> 5025> 5015> 50
PPY-002> 50> 50> 50> 505
PPY-0031040> 50> 50> 50

Excretion

While in vitro excretion studies are less common in early discovery, understanding potential transport mechanisms can provide valuable insights.

Visualizations

Experimental Workflow for In Vitro ADME Assessment

ADME_Workflow cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion solubility Aqueous Solubility permeability Permeability (PAMPA, Caco-2) solubility->permeability ppb Plasma Protein Binding permeability->ppb met_stability Metabolic Stability (Microsomes, Hepatocytes) ppb->met_stability cyp_inhibition CYP450 Inhibition met_stability->cyp_inhibition transporter Transporter Interaction (e.g., Caco-2 Efflux) cyp_inhibition->transporter end ADME Profile transporter->end start This compound Drug Candidate start->solubility

Caption: General workflow for in vitro ADME assessment of drug candidates.

Cytochrome P450 Inhibition and Drug-Drug Interaction Pathway

DDI_Pathway cluster_drugA Drug A (this compound) cluster_drugB Co-administered Drug B drugA Drug A interaction Inhibition drugA->interaction drugB Drug B cyp_enzyme CYP450 Enzyme (e.g., CYP3A4) drugB->cyp_enzyme Metabolized by metaboliteB Metabolite of Drug B cyp_enzyme->metaboliteB Forms outcome Increased Plasma Concentration of Drug B (Potential Toxicity) cyp_enzyme->outcome interaction->cyp_enzyme Inhibits

Caption: Pathway illustrating potential CYP450-mediated drug-drug interactions.

References

Application Notes and Protocols for Molecular Docking Studies of 1H-pyrazolo[3,4-c]pyridine Analogs and Related Isomers with Target Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrazolo[3,4-c]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, forming the core of various biologically active compounds. Due to its structural similarity to purine, it is a promising candidate for the development of inhibitors targeting a range of enzymes, particularly kinases. Molecular docking is a crucial computational technique used to predict the binding orientation and affinity of small molecules to their protein targets, thereby guiding the design and optimization of novel drug candidates.

While specific molecular docking studies on this compound analogs are limited in publicly available literature, extensive research has been conducted on its closely related isomers, such as 1H-pyrazolo[3,4-b]pyridine and 1H-pyrazolo[3,4-d]pyrimidine. This document provides a comprehensive overview of the molecular docking protocols and application notes derived from studies on these related pyrazolopyridine analogs, offering a valuable resource for researchers interested in the this compound scaffold. The methodologies and findings presented here can serve as a strong foundation for initiating and conducting computational studies on this specific isomer.

Target Proteins for Pyrazolopyridine Analogs

Molecular docking studies have identified several key protein targets for pyrazolopyridine analogs, highlighting their potential in various therapeutic areas, particularly in oncology and immunology.

Kinases:

  • TANK-Binding Kinase 1 (TBK1): A crucial kinase in innate immunity signaling pathways.[1][2]

  • Anaplastic Lymphoma Kinase (ALK): A receptor tyrosine kinase implicated in certain cancers.

  • Fibroblast Growth Factor Receptors (FGFRs): A family of receptor tyrosine kinases involved in cell proliferation and differentiation.

  • Cyclin-Dependent Kinases (CDKs), particularly CDK2: Key regulators of the cell cycle.

  • Aurora B Kinase: A critical enzyme in cell division.[3]

Other Enzymes:

  • Topoisomerase II: An enzyme that plays a vital role in DNA replication and transcription.

  • Carbonic Anhydrase: Involved in various physiological processes, including pH regulation.

  • α-Amylase: A key enzyme in carbohydrate metabolism.[4]

Data Presentation: Quantitative Docking Data of Pyrazolopyridine Analogs

The following table summarizes the quantitative data from molecular docking and in vitro studies of various 1H-pyrazolo[3,4-b]pyridine and related analogs against their respective target proteins. This data provides insights into the potential binding affinities and inhibitory activities that could be expected for structurally similar this compound derivatives.

Analog/CompoundTarget ProteinDocking Score (kcal/mol)Binding Energy (kcal/mol)IC50 (nM)Reference
Compound 15yTBK1--0.2[1][2]
BX795TBK1--7.1[1]
MRT67307TBK1--28.7[1]
Compound 15iTBK1--8.5[1]
Compound 15tTBK1--0.8[1]
1,2,3-Triazolyl-Pyridine Hybrid 3 Aurora B Kinase-9.1--[3]
1,2,3-Triazolyl-Pyridine Hybrid 4 Aurora B Kinase-9.9--[3]
1,2,3-Triazolyl-Pyridine Hybrid 11 Aurora B Kinase-9.2--[3]
1,2,3-Triazolyl-Pyridine Hybrid 13 Aurora B Kinase-10.2--[3]
1,2,3-Triazolyl-Pyridine Hybrid 14 Aurora B Kinase-9.5--[3]
Pyridopyrazolo-triazine 6a PDB: 5IVE--7.818212.58 (HCT-116), 11.71 (MCF-7) µM[5]
Pyridopyrazolo-triazine 5a PDB: 5IVE--3.89 (MCF-7) µM[5]
Pyrazolo[3,4-b]pyridine 2g Methicillin-resistant S. aureus (PDB: 3G7B)-8.5--[6]
Pyrazolo[3,4-b]pyridine 2j Methicillin-resistant S. aureus (PDB: 3G7B)-8.2--[6]
Pyrazolo[3,4-b]pyridine Hydrazide 3c α-Amylase--9.6 µM[4]
Pyrazolo[3,4-b]pyridine Hydrazone 4c α-Amylase--13.9 µM[4]

Experimental Protocols: Molecular Docking Workflow

This section provides a detailed, step-by-step protocol for performing molecular docking studies with this compound analogs.

Protein Preparation
  • Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB) (--INVALID-LINK--).

  • Pre-processing:

    • Remove water molecules, co-crystallized ligands, ions, and any other heteroatoms that are not essential for the docking study.

    • If the protein is a multimer, retain only the chain of interest unless the biological unit is the multimer.

    • Add polar hydrogen atoms to the protein structure.

    • Assign partial charges (e.g., Gasteiger charges) to the protein atoms.

  • Energy Minimization: Perform energy minimization of the protein structure to relieve any steric clashes and to obtain a more stable conformation.

  • File Format Conversion: Save the prepared protein structure in a suitable format for the docking software (e.g., PDBQT for AutoDock).

Ligand Preparation
  • Obtain Ligand Structure: The 3D structures of the this compound analogs can be drawn using chemical drawing software (e.g., ChemDraw, MarvinSketch) and saved in a 3D format (e.g., MOL, SDF).

  • Energy Minimization: Perform energy minimization of the ligand structures to obtain their lowest energy conformation.

  • Charge and Torsion Angle Assignment:

    • Assign partial charges to the ligand atoms.

    • Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

  • File Format Conversion: Save the prepared ligand structures in the format required by the docking software (e.g., PDBQT).

Grid Generation
  • Define the Binding Site: Identify the active site or binding pocket of the target protein. This can be determined from the location of the co-crystallized ligand in the PDB structure or through literature review.

  • Generate the Grid Box: Create a 3D grid box that encompasses the defined binding site. This grid box defines the search space for the ligand during the docking simulation. The size of the grid box should be sufficient to accommodate the ligand and allow for its free rotation and translation.

Molecular Docking Simulation
  • Select Docking Algorithm: Choose an appropriate docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).

  • Set Docking Parameters: Configure the docking parameters, such as the number of genetic algorithm runs, population size, and the maximum number of energy evaluations.

  • Run the Docking Simulation: Execute the docking simulation. The software will explore different conformations and orientations of the ligand within the grid box and calculate the binding energy for each pose.

Analysis of Results
  • Examine Binding Poses: The docking results will provide a series of ranked binding poses for each ligand. Analyze the top-ranked poses to identify the most favorable binding mode.

  • Analyze Binding Interactions: Visualize the protein-ligand complexes to identify the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

  • Evaluate Binding Affinity: The docking software will provide a predicted binding affinity or docking score for each pose. Lower binding energies generally indicate a more stable protein-ligand complex.

  • Compare with Experimental Data: If available, compare the docking results with experimental data (e.g., IC50 values) to validate the computational model.

Visualization of Workflows and Signaling Pathways

Molecular Docking Workflow

Molecular_Docking_Workflow General Molecular Docking Workflow cluster_docking Docking Simulation cluster_analysis Analysis Protein_Prep 1. Protein Preparation (PDB Download, Cleaning, H-addition) Grid_Gen 3. Grid Generation (Define Binding Site) Protein_Prep->Grid_Gen Ligand_Prep 2. Ligand Preparation (3D Structure Generation, Energy Minimization) Docking_Run 4. Docking Simulation (Algorithm Selection, Execution) Ligand_Prep->Docking_Run Grid_Gen->Docking_Run Results_Analysis 5. Results Analysis (Binding Poses, Interactions, Scoring) Docking_Run->Results_Analysis

Caption: A flowchart illustrating the key steps in a typical molecular docking study.

TBK1 Signaling Pathway

TBK1_Signaling_Pathway TBK1 Signaling Pathway in Innate Immunity PRR Pattern Recognition Receptors (PRRs) Adaptor Adaptor Proteins (e.g., MAVS, STING) PRR->Adaptor Viral/Bacterial components TBK1 TBK1 Adaptor->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates IRF3_P Phosphorylated IRF3 IRF3->IRF3_P Nucleus Nucleus IRF3_P->Nucleus dimerizes & translocates IFN Type I Interferon (IFN) Gene Expression Nucleus->IFN

Caption: Simplified diagram of the TBK1 signaling cascade in the innate immune response.

CDK2 Signaling Pathway in Cell Cycle Regulation

CDK2_Signaling_Pathway CDK2 in G1/S Phase Transition CyclinE Cyclin E CDK2_CyclinE CDK2/Cyclin E Complex CyclinE->CDK2_CyclinE CDK2 CDK2 CDK2->CDK2_CyclinE Rb Rb CDK2_CyclinE->Rb phosphorylates Rb_P Phosphorylated Rb Rb->Rb_P E2F E2F S_Phase S-Phase Gene Transcription E2F->S_Phase Rb_E2F Rb-E2F Complex (Inactive) Rb_E2F->Rb Rb_E2F->E2F Rb_P->E2F releases

Caption: The role of the CDK2/Cyclin E complex in regulating the G1/S transition of the cell cycle.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1H-pyrazolo[3,4-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 1H-pyrazolo[3,4-c]pyridines. Our aim is to facilitate the optimization of reaction yields and the efficient resolution of experimental hurdles.

Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low or No Yield of the Desired 1H-pyrazolo[3,4-c]pyridine Product

Question: I am attempting the synthesis of a this compound derivative, but I am experiencing very low yields or failing to obtain the desired product. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in the synthesis of pyrazolopyridine scaffolds are a common challenge and can be attributed to several factors. A systematic approach to troubleshooting is recommended:

  • Purity of Starting Materials: The purity of your reactants, particularly the aminopyrazole and any pyridine precursors, is critical. Impurities can lead to competing side reactions and inhibit catalyst activity.

    • Recommendation: Ensure all starting materials are of high purity. If necessary, consider recrystallizing or purifying the reagents before use.[1]

  • Reaction Conditions: Temperature, reaction time, and solvent play a crucial role in the reaction kinetics and equilibrium.

    • Recommendation: A screening of solvents should be conducted. While polar aprotic solvents are often employed, the optimal choice is substrate-dependent. Temperature optimization is also key; some reactions may proceed at room temperature, while others require heating to drive the reaction to completion.[1] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent product degradation from prolonged heating.

  • Catalyst Selection and Loading: The choice of catalyst and its concentration can significantly influence the reaction outcome.

    • Recommendation: If your synthesis is catalyst-dependent, screen different types of catalysts (e.g., acid or base catalysts) and optimize the catalyst loading.

Issue 2: Formation of Significant Side Products

Question: My reaction is producing a complex mixture with significant amounts of side products, making purification difficult and lowering the yield of the target this compound. What are the likely side reactions and how can I minimize them?

Answer: The formation of side products in pyridine synthesis can arise from various competing pathways. Understanding these can help in optimizing your reaction conditions.

  • Regioisomer Formation: When using unsymmetrical precursors, the formation of regioisomers is a common challenge.

    • Recommendation: The choice of solvent and catalyst can sometimes influence regioselectivity. It is advisable to consult literature for syntheses with similar substitution patterns. Careful control of reaction temperature and the rate of addition of reagents can also favor the formation of the desired isomer.

  • Self-condensation: Starting materials such as β-ketoesters or enamines can undergo self-condensation, leading to unwanted byproducts.

    • Recommendation: Controlling the reaction temperature and the order of reagent addition is crucial to minimize self-condensation.

  • Incomplete Cyclization: The reaction may stall at an intermediate stage, failing to complete the final cyclization to the pyrazolopyridine core.

    • Recommendation: Ensure the reaction is run for an adequate amount of time, as monitored by TLC. Increasing the reaction temperature or adding a dehydrating agent (if water is a byproduct) may be necessary to drive the cyclization to completion.

Issue 3: Difficulty in Purifying the Final Product

Question: I have successfully synthesized my target this compound, but I am facing challenges in its purification. What are some effective purification strategies?

Answer: The purification of pyridine derivatives can be challenging due to their basicity and the similar polarity of byproducts.

  • Column Chromatography: This is the most common method for purifying pyrazolopyridine derivatives.

    • Stationary Phase: Silica gel is the most commonly used stationary phase.[1]

    • Mobile Phase: A systematic approach to eluent selection is recommended. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).[1]

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an effective method for obtaining highly pure product.

  • Work-up Procedure: A thorough aqueous work-up is crucial to remove inorganic salts and water-soluble impurities before chromatographic purification.

Frequently Asked Questions (FAQs)

Q1: What is a common starting point for the synthesis of the this compound core?

A1: A common synthetic route involves the reaction of a substituted 3-aminopyrazole with a suitable 1,3-dicarbonyl compound or its equivalent. Another approach is the construction of the pyrazole ring onto a pre-existing pyridine scaffold. For instance, 5-halo-1H-pyrazolo[3,4-c]pyridines can be synthesized from substituted pyridines.[2]

Q2: How can I monitor the progress of my reaction?

A2: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the consumption of starting materials and the formation of the product. Staining with potassium permanganate or visualization under UV light are common methods for detecting the reaction components on a TLC plate.

Q3: Are there any specific safety precautions I should take when working with pyridine-containing compounds?

A3: Pyridine and its derivatives are often volatile and have a strong, unpleasant odor. They should always be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Quantitative Data Summary

The following tables summarize quantitative data from various studies to aid in the optimization of reaction conditions. Note that optimal conditions are highly substrate-dependent.

Table 1: Effect of Reaction Conditions on the Yield of 5-halo-1H-pyrazolo[3,4-c]pyridines

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)
2-amino-4-chloropyridine derivativeNaNO₂, Ac₂ODCErt to 9020Not specified
Intermediate from aboveNaOMeMeOHrt1Not specified

Data extracted from a synthetic procedure for 5-halo-1H-pyrazolo[3,4-c]pyridines.[2]

Experimental Protocols

Synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridine

This protocol is adapted from a reported synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds.[2]

Step 1: Diazotization and Acetylation

  • To a solution of the starting 2-amino-4-chloropyridine derivative in dichloroethane (DCE), add sodium nitrite (NaNO₂) and acetic anhydride (Ac₂O).

  • Stir the reaction mixture at room temperature and then heat to 90°C for 20 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

Step 2: Cyclization

  • To the cooled reaction mixture from Step 1, add a solution of sodium methoxide (NaOMe) in methanol (MeOH).

  • Stir the mixture at room temperature for 1 hour.

  • Monitor the formation of the 5-chloro-1H-pyrazolo[3,4-c]pyridine product by TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the pure 5-chloro-1H-pyrazolo[3,4-c]pyridine.

Visualizations

experimental_workflow cluster_step1 Step 1: Diazotization and Acetylation cluster_step2 Step 2: Cyclization and Workup start 2-amino-4-chloropyridine derivative reaction1 Stir at rt, then 90°C for 20h start->reaction1 reagents1 NaNO₂, Ac₂O, DCE reagents1->reaction1 reaction2 Stir at rt for 1h reaction1->reaction2 reagents2 NaOMe, MeOH reagents2->reaction2 workup Aqueous Workup and Extraction reaction2->workup purification Column Chromatography workup->purification product 5-chloro-1H-pyrazolo[3,4-c]pyridine purification->product

Caption: Experimental workflow for the synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridine.

troubleshooting_yield cluster_purity Purity of Starting Materials cluster_conditions Reaction Conditions cluster_catalyst Catalyst Issues start Low or No Yield purity_check Check Purity (NMR, etc.) start->purity_check optimize_temp Optimize Temperature start->optimize_temp screen_catalysts Screen Different Catalysts start->screen_catalysts purify_reagents Recrystallize or Purify Reagents purity_check->purify_reagents solution Improved Yield purify_reagents->solution optimize_time Optimize Reaction Time (monitor by TLC) optimize_temp->optimize_time screen_solvents Screen Solvents optimize_time->screen_solvents screen_solvents->solution optimize_loading Optimize Catalyst Loading screen_catalysts->optimize_loading optimize_loading->solution

Caption: Troubleshooting workflow for low reaction yield.

References

overcoming regioselectivity issues in the synthesis of substituted 1H-pyrazolo[3,4-c]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Synthesis of Substituted 1H-Pyrazolo[3,4-c]pyridines. This resource is tailored for researchers, scientists, and professionals in drug development facing challenges with regioselectivity in the synthesis of this important heterocyclic scaffold. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your synthetic endeavors.

Troubleshooting Guides

This section provides solutions to common regioselectivity issues encountered during the synthesis of substituted 1H-pyrazolo[3,4-c]pyridines.

Issue 1: My cyclocondensation reaction with an unsymmetrical precursor yields a mixture of regioisomers.

  • Question: I am attempting to synthesize a substituted 1H-pyrazolo[3,4-c]pyridine via a cyclocondensation reaction, but I am obtaining a mixture of the desired product and its regioisomer. How can I improve the regioselectivity?

  • Answer: The formation of regioisomers is a common challenge when using unsymmetrical starting materials. The regiochemical outcome is influenced by steric and electronic factors of the reactants, as well as the reaction conditions. Here are several strategies to enhance regioselectivity:

    • Control of Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly impact the regioselectivity of the cyclocondensation. For instance, in related pyrazolopyridine syntheses, acidic conditions (e.g., acetic acid) versus basic or neutral conditions can favor the formation of different regioisomers. It is recommended to screen various conditions to find the optimal set for your specific substrates.

    • Use of Directing Groups: The introduction of a directing group on one of the precursors can sterically or electronically favor the formation of a single regioisomer. This group can be removed in a subsequent step if not desired in the final product.

    • Choice of Precursors: Whenever possible, utilizing symmetrical precursors for the construction of the pyridine ring will circumvent the issue of regioselectivity.

Issue 2: The N-alkylation of my this compound results in a mixture of N1 and N2 isomers.

  • Question: I am trying to alkylate the pyrazole nitrogen of my this compound, but I am getting a mixture of N1 and N2 alkylated products. How can I selectively obtain the desired isomer?

  • Answer: The N-alkylation of 1H-pyrazolo[3,4-c]pyridines often leads to a mixture of N1 and N2 regioisomers due to the similar nucleophilicity of the two nitrogen atoms. The ratio of these isomers can be controlled by carefully selecting the reaction conditions:

    • Base and Solvent System: The choice of base and solvent plays a crucial role in determining the N1/N2 ratio. For instance, using a strong, non-coordinating base in a polar aprotic solvent may favor alkylation at one nitrogen, while different conditions may favor the other. A systematic screening of bases (e.g., NaH, K2CO3, Cs2CO3) and solvents (e.g., THF, DMF, acetonitrile) is recommended.

    • Protecting Groups: A common strategy for selective N-alkylation involves the use of a protecting group. For example, a bulky protecting group can be selectively introduced at one nitrogen, allowing for the alkylation of the other. Subsequent removal of the protecting group yields the desired N-alkylated product.

    • Temperature Control: The reaction temperature can also influence the kinetic versus thermodynamic control of the alkylation, potentially favoring one regioisomer over the other.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to the this compound core?

A1: The most prevalent methods for constructing the this compound scaffold involve the annulation of a pyridine ring onto a pre-existing pyrazole or the formation of a pyrazole ring from a substituted pyridine precursor.[1] Key strategies include cyclocondensation reactions of aminopyrazoles with β-dicarbonyl compounds or their equivalents, and intramolecular cyclizations of appropriately functionalized pyridines.[2]

Q2: How can I confirm the regiochemistry of my substituted this compound?

A2: The unequivocal determination of the regiochemical outcome is crucial. Advanced NMR techniques are the most powerful tools for this purpose. Specifically, 2D NMR experiments such as NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can establish the connectivity and spatial relationships between substituents and the heterocyclic core, allowing for the unambiguous assignment of the regioisomeric structure.[3]

Q3: Are there any specific catalysts that can improve the regioselectivity of the cyclocondensation reaction?

A3: While specific catalysts for the regioselective synthesis of 1H-pyrazolo[3,4-c]pyridines are not extensively documented in isolation, general principles from related heterocyclic syntheses can be applied. Lewis acids or Brønsted acids can influence the electrophilicity of carbonyl groups in unsymmetrical dicarbonyl precursors, thereby directing the initial nucleophilic attack and enhancing regioselectivity.[4] Metal catalysts have also been employed in related annulation reactions, and their ligand sphere can be tuned to control the regiochemical outcome.[5]

Data Presentation

The following tables summarize quantitative data on the regioselective synthesis of substituted 1H-pyrazolo[3,4-c]pyridines.

Table 1: Regioselective N-Alkylation of 5-halo-1H-pyrazolo[3,4-c]pyridines

EntryStarting MaterialAlkylating AgentBaseSolventConditionsProduct (N1-isomer)Yield (N1)Product (N2-isomer)Yield (N2)
15-chloro-1H-pyrazolo[3,4-c]pyridineSEM-ClNaHTHF0 °C to rt, 2 h5-chloro-1-(2-(trimethylsilyl)ethoxy)methyl-1H-pyrazolo[3,4-c]pyridine95%Not reported0%
25-bromo-1H-pyrazolo[3,4-c]pyridineSEM-ClNaHTHF0 °C to rt, 2 h5-bromo-1-(2-(trimethylsilyl)ethoxy)methyl-1H-pyrazolo[3,4-c]pyridine96%Not reported0%
35-chloro-1H-pyrazolo[3,4-c]pyridineMeIK2CO3DMFrt, 18 h5-chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine45%5-chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine45%
45-bromo-1H-pyrazolo[3,4-c]pyridineMeIK2CO3DMFrt, 18 h5-bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine42%5-bromo-2-methyl-2H-pyrazolo[3,4-c]pyridine43%

Data adapted from relevant synthetic literature. Yields are isolated yields after chromatographic separation.

Experimental Protocols

Protocol 1: Selective N1-Protection of 5-chloro-1H-pyrazolo[3,4-c]pyridine with SEM-Cl

This protocol describes a method for the highly regioselective protection of the N1 position of the pyrazole ring.

  • Materials:

    • 5-chloro-1H-pyrazolo[3,4-c]pyridine

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride solution

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a solution of 5-chloro-1H-pyrazolo[3,4-c]pyridine (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride (1.2 eq) portion-wise.

    • Stir the resulting suspension at 0 °C for 30 minutes.

    • Add SEM-Cl (1.2 eq) dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired N1-protected product.

Visualizations

regioselective_alkylation cluster_0 Regioselective N-Alkylation of this compound start This compound base Base (e.g., NaH, K2CO3) start->base Deprotonation n1_product N1-Alkylated Product base->n1_product Alkylation at N1 (e.g., bulky protecting group) n2_product N2-Alkylated Product base->n2_product Alkylation at N2 (e.g., different conditions) alkyl_halide Alkyl Halide (R-X)

Caption: A logical workflow for achieving regioselective N-alkylation of the this compound core.

troubleshooting_workflow cluster_cyclocondensation Cyclocondensation cluster_alkylation N-Alkylation start Regioselectivity Issue Encountered (Mixture of Isomers) q1 Unsymmetrical Precursors? start->q1 q2 N1 vs N2 Mixture? start->q2 a1_yes Modify Reaction Conditions (Solvent, Temp, Catalyst) q1->a1_yes Yes a1_no Consider Side Reactions q1->a1_no No a1_directing Introduce Directing Group a1_yes->a1_directing analysis Analyze Isomeric Ratio (NMR, HPLC) a1_yes->analysis a1_no->analysis a1_directing->analysis a2_yes Screen Base/Solvent System q2->a2_yes Yes a2_protect Use Protecting Group Strategy a2_yes->a2_protect a2_yes->analysis a2_protect->analysis end Desired Regioisomer Obtained analysis->end Optimized Conditions

Caption: A troubleshooting decision tree for addressing regioselectivity issues in this compound synthesis.

References

Technical Support Center: Purification of 1H-pyrazolo[3,4-c]pyridine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 1H-pyrazolo[3,4-c]pyridine intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound intermediates?

A1: The most frequently employed purification techniques for this compound intermediates are flash column chromatography on silica gel, recrystallization, and acid-base extraction. The choice of method depends on the specific properties of the intermediate, such as its polarity and stability, and the nature of the impurities.

Q2: I am observing significant peak tailing during column chromatography of my this compound intermediate. What could be the cause and how can I resolve it?

A2: Peak tailing is a common issue when purifying pyridine-containing compounds on silica gel. This is often due to the basic nature of the pyridine nitrogen interacting with acidic silanol groups on the silica surface. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to your eluent system. This will help to saturate the acidic sites on the silica gel and improve the peak shape.

Q3: How can I remove colored impurities from my this compound intermediate?

A3: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal. The charcoal is then removed by filtration through a pad of celite before proceeding with crystallization or concentration. Be aware that activated charcoal can also adsorb some of your desired product, so it should be used judiciously.

Q4: My this compound intermediate is poorly soluble in common chromatography solvents. What can I do?

A4: For compounds with low solubility, you can try dissolving the crude material in a stronger, more polar solvent (e.g., dichloromethane or a small amount of DMF) and adsorbing it onto a small amount of silica gel. The solvent is then evaporated to dryness, and the resulting dry powder can be loaded onto the column. This technique, known as dry loading, can improve the resolution of poorly soluble compounds.

Troubleshooting Guides

Issue 1: Difficulty in Separating Regioisomers (e.g., N1 vs. N2 alkylation products)

Question: My reaction has produced a mixture of N1 and N2 alkylated this compound regioisomers that are difficult to separate by standard column chromatography. What strategies can I employ for their separation?

Answer: The separation of N1 and N2 regioisomers can be challenging due to their similar polarities. Here are several approaches you can take:

  • Chromatography Optimization:

    • Solvent System Screening: Systematically screen different eluent systems. A gradient of ethyl acetate in hexanes is a good starting point. You can also explore other solvent systems like dichloromethane/methanol.

    • Stationary Phase Variation: If silica gel is not providing adequate separation, consider using a different stationary phase. Alumina (neutral, basic, or acidic) can offer different selectivity. Reverse-phase chromatography (C18) with a water/acetonitrile or water/methanol gradient can also be effective.

  • Fractional Crystallization: If the regioisomers are solid and have different solubilities in a particular solvent, fractional crystallization can be a powerful separation technique. This involves carefully selecting a solvent in which one isomer is significantly less soluble than the other, particularly at lower temperatures.

  • Derivatization: In some cases, it may be possible to selectively react one isomer to form a derivative that has significantly different properties, allowing for easier separation. The protecting group or other modifying group can then be removed after separation.

Issue 2: Low Recovery After Purification

Question: I am experiencing low recovery of my this compound intermediate after column chromatography. What are the potential causes and solutions?

Answer: Low recovery can be attributed to several factors:

  • Irreversible Adsorption on Silica Gel: The basic nature of the pyrazolopyridine core can lead to strong, sometimes irreversible, binding to the acidic silica gel.

    • Solution: As mentioned for peak tailing, adding a base like triethylamine to the eluent can help to reduce this interaction and improve recovery.

  • Product Instability: Some substituted 1H-pyrazolo[3,4-c]pyridines may be unstable on silica gel.

    • Solution: Consider using a more neutral stationary phase like alumina. Alternatively, you can try to minimize the time the compound spends on the column by using a faster flow rate or a steeper gradient.

  • Incomplete Elution: The chosen eluent system may not be polar enough to elute your compound completely from the column.

    • Solution: After your main product has eluted, flush the column with a much more polar solvent (e.g., 10% methanol in dichloromethane) to check if any remaining product elutes.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound Intermediates

Purification TechniqueTypical Use CaseAdvantagesDisadvantages
Flash Column Chromatography Primary purification of crude reaction mixtures, separation of closely related impurities and regioisomers.High resolution, applicable to a wide range of compounds.Can be time-consuming, potential for product loss on the stationary phase.
Recrystallization Final purification of solid compounds to obtain high purity material.Can provide very pure material, scalable.Requires the compound to be a solid with suitable solubility properties, can have lower yields.
Acid-Base Extraction Removal of acidic or basic impurities, or isolation of the basic pyrazolopyridine from neutral impurities.Simple, quick, and effective for removing specific types of impurities.Only applicable for separating compounds with different acid-base properties.

Table 2: Exemplary Column Chromatography Conditions for this compound Derivatives

Compound TypeStationary PhaseEluent SystemObserved Purity/Yield
5-Halo-1H-pyrazolo[3,4-c]pyridinesSilica GelGradient of Ethyl Acetate in Petroleum EtherGood yields after purification[1]
Substituted 1H-pyrazolo[3,4-b]pyridines (analogous system)Silica Gel30-70% Ethyl Acetate/Hexane72% yield[2]
Substituted 1H-pyrazolo[3,4-b]pyridines (analogous system)Silica Gel98:2 Hexane/Ethyl Acetate-[3]

Table 3: Common Recrystallization Solvents for Pyrazolopyridine Derivatives

Solvent/Solvent SystemCompound PolarityNotes
Ethanol/WaterPolarA good starting point for many polar heterocyclic compounds.
Ethanol/DMFPolarUsed for compounds that may require a stronger solvent for initial dissolution.
AcetonitrileMedium Polarity-
Ethyl Acetate/HexanesLow to Medium PolarityGood for less polar derivatives.

Experimental Protocols

Protocol 1: Flash Column Chromatography for a Generic this compound Intermediate
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes).

  • Column Packing: Pour the slurry into the column and allow the silica to pack under a gentle flow of the eluent.

  • Sample Loading: Dissolve the crude this compound intermediate in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). For poorly soluble compounds, perform a dry loading by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.

  • Elution: Start the elution with the low-polarity mobile phase. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Recrystallization of a Solid this compound Intermediate
  • Solvent Selection: Choose a solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol/water is a common choice.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot "good" solvent (e.g., ethanol) until the solid dissolves completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: If using a solvent pair, add the "poor" solvent (e.g., water) dropwise to the hot solution until turbidity persists. Then, allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum.

Protocol 3: Acid-Base Extraction to Remove Neutral Impurities
  • Dissolution: Dissolve the crude mixture containing the basic this compound intermediate and neutral impurities in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.

  • Acidic Extraction: Add an aqueous solution of a weak acid (e.g., 1 M citric acid or dilute HCl) to the separatory funnel. Shake the funnel vigorously, venting frequently. The basic pyrazolopyridine will be protonated and move into the aqueous layer.

  • Layer Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh aqueous acid.

  • Basification and Re-extraction: Combine the aqueous extracts and basify the solution with a suitable base (e.g., saturated sodium bicarbonate or dilute NaOH) until the solution is basic to pH paper. This will deprotonate the pyrazolopyridine, causing it to precipitate or become less water-soluble. Extract the product back into an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Drying and Concentration: Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified this compound intermediate.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Reaction Mixture chromatography Column Chromatography start->chromatography extraction Acid-Base Extraction start->extraction recrystallization Recrystallization chromatography->recrystallization purity_check Purity Check (TLC, NMR, LC-MS) chromatography->purity_check recrystallization->purity_check extraction->chromatography pure_product Pure Intermediate purity_check->pure_product

Caption: A general experimental workflow for the purification of this compound intermediates.

troubleshooting_workflow cluster_problem Problem Identification cluster_solution Potential Solutions start Purification Issue Encountered peak_tailing Peak Tailing in Chromatography? start->peak_tailing low_recovery Low Recovery? start->low_recovery isomer_separation Poor Regioisomer Separation? start->isomer_separation add_base Add Base (e.g., Et3N) to Eluent peak_tailing->add_base Yes low_recovery->add_base Due to adsorption check_stability Assess Compound Stability low_recovery->check_stability Yes change_stationary_phase Change Stationary Phase (e.g., Alumina, C18) isomer_separation->change_stationary_phase optimize_gradient Optimize Eluent Gradient isomer_separation->optimize_gradient Yes fractional_crystallization Attempt Fractional Crystallization isomer_separation->fractional_crystallization

Caption: A troubleshooting guide for common purification issues with this compound intermediates.

References

troubleshooting byproduct formation in multi-component reactions for pyrazolopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in overcoming common challenges encountered during the multi-component synthesis of pyrazolopyridines, with a focus on troubleshooting byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the multi-component synthesis of pyrazolopyridines?

A1: The most frequently encountered byproducts include:

  • Regioisomers: These are particularly common when using unsymmetrical 1,3-dicarbonyl compounds. The formation of different regioisomers depends on the relative electrophilicity of the two carbonyl groups.[1]

  • Michael Adducts: Incomplete cyclization can lead to the isolation of stable Michael adducts, which are intermediates in the reaction pathway.

  • Products of Self-Condensation: Starting materials, such as the 1,3-dicarbonyl compound, can undergo self-condensation, leading to unwanted impurities.

  • Incompletely Oxidized/Reduced Products: Some synthetic routes may yield dihydropyrazolopyridines which require a final oxidation step. Incomplete oxidation can result in a mixture of the desired product and its dihydro-analogue.

  • Rearrangement Products: In some cases, unexpected rearrangements can occur. For instance, a C-N migration of an acetyl group has been observed, leading to the formation of an N-acetyl hydrazone as a byproduct.[2][3]

Q2: How can I minimize the formation of regioisomers?

A2: Controlling regioselectivity is a significant challenge. Here are some strategies:

  • Choice of Starting Materials: Whenever possible, use symmetrical 1,3-dicarbonyl compounds to avoid the issue of regioselectivity altogether.

  • Reaction Conditions: The choice of solvent and catalyst can influence the regioselectivity. For example, the use of polar protic solvents like ethanol can lead to different isomeric ratios compared to aprotic solvents.

  • pH Control: Adjusting the pH of the reaction mixture can alter the nucleophilicity of the reacting centers, thereby influencing the regioselectivity.

Q3: My reaction is giving a low yield. What are the potential causes?

A3: Low yields can stem from several factors:

  • Purity of Starting Materials: Impurities in the starting materials, especially the aminopyrazole, can inhibit the reaction or lead to side reactions.

  • Suboptimal Reaction Conditions: The reaction temperature, time, solvent, and catalyst all play a crucial role. Each of these parameters may need to be optimized for your specific substrates.

  • Byproduct Formation: The formation of significant amounts of byproducts will naturally lower the yield of the desired product.

  • Incomplete Reaction: The reaction may not have gone to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential.

Troubleshooting Guides

Issue 1: Presence of an Unexpected Byproduct

Symptom: An unknown spot appears on the TLC plate, or unexpected peaks are observed in the NMR or LC-MS of the crude reaction mixture.

Troubleshooting Workflow:

G A Unexpected byproduct observed B Isolate the byproduct A->B If present in sufficient quantity C Characterize the byproduct (NMR, MS, IR) B->C D Hypothesize formation mechanism C->D E Modify reaction conditions D->E F Screen solvents E->F G Screen catalysts E->G H Adjust temperature/time E->H I Analyze new crude mixture F->I G->I H->I J Byproduct reduced? I->J K Yes J->K L No J->L M Purify desired product K->M L->E Re-evaluate mechanism and modify conditions

Caption: Troubleshooting workflow for unexpected byproduct formation.

Detailed Steps:

  • Isolation and Characterization: If the byproduct is present in a significant amount, attempt to isolate it using column chromatography or preparative TLC. Characterize the isolated byproduct using NMR, mass spectrometry, and IR to determine its structure.

  • Hypothesize Formation Mechanism: Based on the structure of the byproduct, propose a plausible mechanism for its formation. For example, is it a result of a side reaction of one of the starting materials, an incomplete cyclization, or a rearrangement?

  • Modify Reaction Conditions: Based on your hypothesis, modify the reaction conditions to disfavor the formation of the byproduct.

    • Solvent: If the byproduct is a result of a polar transition state, switching to a less polar solvent may help.

    • Catalyst: If the reaction is acid-catalyzed, consider using a milder acid or a basic catalyst, and vice versa.

    • Temperature and Time: A lower temperature may suppress the formation of some byproducts. Monitor the reaction over time to see if the byproduct forms early on or as a result of prolonged reaction times.

  • Analyze and Iterate: After modifying the conditions, run a small-scale test reaction and analyze the crude mixture by TLC or LC-MS to see if the amount of byproduct has been reduced.

Issue 2: Difficulty in Purifying the Desired Product

Symptom: The desired product and a byproduct have very similar Rf values on TLC, making separation by column chromatography difficult.

Troubleshooting Purification:

  • Optimize Column Chromatography:

    • Solvent System: Systematically screen different solvent systems. A good starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or acetone). Gradually increasing the polarity of the eluent may improve separation.

    • Stationary Phase: If silica gel does not provide adequate separation, consider using other stationary phases like alumina or reverse-phase silica (C18).

  • Recrystallization: If the product is a solid, recrystallization can be a powerful purification technique. Screen various solvents to find one in which your product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Preparative HPLC: For challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can be employed. This technique offers higher resolution than standard column chromatography.

Data on Byproduct Formation

The following tables summarize how reaction conditions can influence product yield and byproduct formation.

Table 1: Effect of Catalyst on a Model Pyrazolopyridine Synthesis

CatalystSolventTemperature (°C)Time (h)Yield of Desired Product (%)Yield of Byproduct A (%)
Acetic AcidEthanol80126520
PiperidineEthanol80127510
L-ProlineEthanol806855
NoneEthanol80244030

Byproduct A in this model reaction is a Michael adduct from incomplete cyclization.

Table 2: Effect of Solvent on Regioisomer Formation

SolventDielectric ConstantTemperature (°C)Time (h)Ratio of Regioisomer 1:2
Toluene2.411081 : 1.5
Dioxane2.210081 : 1.2
Ethanol24.580122.5 : 1
Acetic Acid6.211864 : 1

Experimental Protocols

Protocol 1: Small-Scale Reaction Condition Screening

This protocol is designed for the rapid screening of catalysts and solvents to optimize the reaction and minimize byproduct formation.

  • Setup: In an array of small reaction vials, add the starting materials (e.g., 0.1 mmol scale).

  • Variable Addition:

    • Solvent Screen: To each vial, add a different solvent (e.g., 0.5 mL of Toluene, Dioxane, Ethanol, Acetic Acid, DMF, etc.).

    • Catalyst Screen: To each vial containing the same solvent, add a different catalyst (e.g., 0.1 eq of Acetic Acid, Piperidine, L-Proline, etc.).

  • Reaction: Seal the vials and place them in a heating block at a set temperature (e.g., 80 °C).

  • Monitoring: After a set time (e.g., 2 hours), take a small aliquot from each vial, dilute it, and spot it on a TLC plate.

  • Analysis: Develop the TLC plate and visualize the spots under UV light and/or with a staining agent. Compare the relative intensities of the product and byproduct spots to identify the most promising conditions.

  • Confirmation: For the most promising conditions, perform a slightly larger scale reaction and analyze the crude mixture by ¹H NMR or LC-MS to confirm the reduction of the byproduct.

Protocol 2: General Purification by Column Chromatography
  • Column Packing: Prepare a silica gel column of an appropriate size for the amount of crude material.

  • Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture) and load it onto the column.

  • Elution: Start with a low polarity eluent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualizations

Generalized Reaction Pathway and Potential Byproducts

G cluster_0 Starting Materials cluster_1 Intermediates cluster_2 Products A Aminopyrazole E Michael Adduct A->E + Knoevenagel Adduct (Michael Addition) B 1,3-Dicarbonyl G Regioisomer B->G + Aminopyrazole (Alternative Cyclization) H Self-condensation Byproduct B->H Self-condensation C Aldehyde D Knoevenagel Adduct C->D + Active Methylene (Knoevenagel Condensation) D->E F Desired Pyrazolopyridine E->F - H2O (Cyclization & Oxidation) I Incomplete Cyclization (Michael Adduct) E->I Reaction stops

Caption: Generalized reaction pathway for pyrazolopyridine synthesis.

References

Technical Support Center: Optimization of C-H Activation for the 1H-Pyrazolo[3,4-c]pyridine Ring

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the C-H activation of the 1H-pyrazolo[3,4-c]pyridine scaffold. This guide is designed to address specific issues that may be encountered during experimentation, offering practical solutions and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: Why is achieving regioselectivity in the C-H functionalization of this compound challenging?

A1: The this compound ring system presents a unique challenge for regioselective C-H functionalization due to the presence of multiple, electronically distinct C-H bonds and two nitrogen atoms. The pyridine nitrogen can coordinate with the metal catalyst, potentially leading to catalyst poisoning or directing the activation to adjacent C-H bonds.[1][2] The pyrazole moiety also influences the electronic properties of the ring, making it crucial to carefully select catalysts, ligands, and directing groups to achieve the desired positional selectivity.[3]

Q2: My palladium-catalyzed C-H arylation reaction is giving low yields. What are the common causes?

A2: Low yields in Pd-catalyzed C-H arylations of N-heterocycles like pyrazolo[3,4-c]pyridine can stem from several factors:

  • Catalyst deactivation: The nitrogen lone pairs in the pyridine ring can strongly coordinate to the palladium center, leading to catalyst inhibition.[2]

  • Suboptimal reaction conditions: Incorrect choice of ligand, base, solvent, or temperature can significantly impact catalyst activity and stability.

  • Poor substrate purity: Impurities in the starting material can interfere with the catalytic cycle.

  • Protodeborylation: In cases of tandem C-H borylation/Suzuki-Miyaura coupling, rapid protodeborylation of the boronate ester intermediate can be a significant side reaction, reducing the overall yield.[4]

Q3: I am observing a mixture of isomers in my C-H activation reaction. How can I improve the regioselectivity?

A3: Improving regioselectivity often involves a systematic optimization of reaction parameters:

  • Directing Groups: The use of a directing group is a powerful strategy to control regioselectivity. For the this compound scaffold, protecting groups on the pyrazole nitrogen can influence the outcome of the reaction.[4]

  • Ligand Selection: The steric and electronic properties of the ligand play a crucial role in determining the site of C-H activation. A ligand screen is often necessary to identify the optimal choice for a specific transformation.[5]

  • Catalyst Choice: Different transition metals (e.g., Pd, Ir, Rh) and their precursors can exhibit different selectivities. For instance, iridium catalysts are often preferred for C-H borylation.[4]

  • Solvent and Additives: The solvent can influence the solubility of the catalyst and substrate, as well as the stability of key intermediates. Additives like silver salts can act as halide scavengers and impact the catalytic cycle.[3]

Q4: Can I perform C-H activation on an unprotected this compound?

A4: While challenging, it is possible. However, N-protection of the pyrazole moiety is generally recommended to improve solubility, prevent side reactions at the N-H bond, and to help direct the regioselectivity of the C-H activation.[4] The choice of protecting group can significantly influence the reaction's outcome.

Troubleshooting Guides

Issue 1: Low or No Conversion in Palladium-Catalyzed C-H Arylation
Possible Cause Troubleshooting Step
Catalyst Poisoning Increase catalyst loading incrementally. Screen different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃). Consider using a ligand that can mitigate catalyst inhibition.
Incorrect Ligand Perform a ligand screen. For N-heterocycles, bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can be effective.
Suboptimal Base Screen different bases (e.g., K₂CO₃, Cs₂CO₃, KOAc). The choice of base can significantly affect the reaction outcome.
Poor Solvent Choice Test a range of solvents with varying polarities (e.g., toluene, dioxane, DMF). Ensure the starting materials are fully soluble at the reaction temperature.
Reaction Temperature Too Low Gradually increase the reaction temperature. C-H activation often requires elevated temperatures to proceed efficiently.
Issue 2: Poor Regioselectivity
Possible Cause Troubleshooting Step
Lack of Directing Group Control If unprotected, consider introducing a protecting group on the pyrazole nitrogen (e.g., SEM, methyl). The nature and position of the protecting group can direct the C-H activation to a specific site.[4]
Steric and Electronic Effects Analyze the electronic and steric environment of the different C-H bonds. Modify substituents on the ring to electronically or sterically favor activation at the desired position.
Inappropriate Catalyst/Ligand Combination For C-3 functionalization, iridium-catalyzed borylation has shown high regioselectivity.[4] For other positions, a thorough screen of palladium catalysts and ligands is recommended.
Issue 3: Product Decomposition
Possible Cause Troubleshooting Step
Harsh Reaction Conditions Reduce the reaction temperature or shorten the reaction time. Monitor the reaction progress closely by TLC or LC-MS to avoid over-reaction.
Air or Moisture Sensitivity Ensure the reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.
Instability of the Product Some functionalized pyrazolopyridines may be unstable. Consider derivatizing the product in situ or proceeding to the next synthetic step without purification if possible.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize optimized conditions for various C-H activation reactions on the this compound scaffold and related heterocycles.

Table 1: Optimization of Iridium-Catalyzed C-H Borylation at C-3 [4]

EntrySubstrateCatalyst (mol%)Ligand (mol%)Boron SourceSolventTemp. (°C)Time (h)Yield (%)
1N1-SEM-5-bromo-1H-pyrazolo[3,4-c]pyridine[Ir(COD)OMe]₂ (1.5)dtbpy (3)B₂pin₂MTBE100195
2N2-SEM-5-bromo-1H-pyrazolo[3,4-c]pyridine[Ir(COD)OMe]₂ (1.5)dtbpy (3)B₂pin₂MTBE100192

Table 2: Representative Conditions for Palladium-Catalyzed C-H Arylation of Pyridines [6]

EntrySubstrateCatalyst (mol%)Ligand (mol%)Arylating AgentBaseSolventTemp. (°C)Yield (%)
13-NitropyridinePd(OAc)₂ (5)[P(n-Bu)Ad₂H]I (7.5)PhBrCs₂CO₃Toluene12071
23-FluoropyridinePd(OAc)₂ (5)[PCy₃H]BF₄ (10)PhBrK₂CO₃Toluene12053

Experimental Protocols

Protocol 1: Iridium-Catalyzed C-H Borylation at the C-3 Position[4]

This protocol describes the regioselective borylation of an N-protected 5-bromo-1H-pyrazolo[3,4-c]pyridine.

Materials:

  • N-protected 5-bromo-1H-pyrazolo[3,4-c]pyridine (1.0 equiv)

  • [Ir(COD)OMe]₂ (1.5 mol%)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) (3 mol%)

  • Bis(pinacolato)diboron (B₂pin₂) (1.2 equiv)

  • Methyl tert-butyl ether (MTBE), anhydrous

Procedure:

  • To a microwave vial equipped with a magnetic stir bar, add the N-protected 5-bromo-1H-pyrazolo[3,4-c]pyridine, [Ir(COD)OMe]₂, dtbpy, and B₂pin₂.

  • Evacuate and backfill the vial with nitrogen three times.

  • Add anhydrous MTBE via syringe.

  • Seal the vial and heat the reaction mixture in a microwave reactor at 100 °C for 1 hour.

  • After cooling to room temperature, the reaction mixture can be used directly in a subsequent Suzuki-Miyaura cross-coupling reaction or purified by column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination at the C-5 Position[4]

This protocol details the amination of a 5-bromo-1H-pyrazolo[3,4-c]pyridine derivative.

Materials:

  • 5-bromo-1H-pyrazolo[3,4-c]pyridine derivative (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (5 mol%)

  • rac-BINAP (10 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To an oven-dried flask, add Pd₂(dba)₃, rac-BINAP, and NaOtBu.

  • Evacuate and backfill the flask with nitrogen.

  • Add a solution of the 5-bromo-1H-pyrazolo[3,4-c]pyridine derivative in anhydrous THF.

  • Add the amine to the reaction mixture.

  • Heat the reaction to reflux and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_borylation C-3 Borylation cluster_amination C-5 Amination b_start 1. Mix Substrate, Catalyst, Ligand, B2pin2 b_inert 2. Inert Atmosphere b_start->b_inert b_solvent 3. Add Anhydrous MTBE b_inert->b_solvent b_react 4. Microwave Heating (100 °C) b_solvent->b_react b_end 5. C-3 Borylated Product b_react->b_end a_start 1. Mix Catalyst, Ligand, Base a_inert 2. Inert Atmosphere a_start->a_inert a_reagents 3. Add Substrate and Amine in THF a_inert->a_reagents a_react 4. Reflux a_reagents->a_react a_workup 5. Workup and Purification a_react->a_workup a_end 6. C-5 Aminated Product a_workup->a_end

Caption: Experimental workflows for C-3 borylation and C-5 amination.

troubleshooting_logic cluster_low_conversion Troubleshooting Low Conversion cluster_poor_selectivity Troubleshooting Poor Selectivity start Low Yield in C-H Activation q1 Is conversion of starting material low? start->q1 q2 Is a mixture of products observed? q1->q2 No lc1 Check Catalyst Activity: - Increase loading - Screen different precursors q1->lc1 Yes ps1 Introduce/Change Directing Group (e.g., N-protection) q2->ps1 Yes lc2 Optimize Reaction Conditions: - Screen ligands and bases - Increase temperature lc1->lc2 lc3 Verify Reagent Purity lc2->lc3 end Improved Reaction Outcome lc3->end ps2 Screen Ligands for Steric/Electronic Control ps1->ps2 ps3 Change Metal Catalyst (e.g., Ir for borylation) ps2->ps3 ps3->end

Caption: Troubleshooting decision tree for C-H activation.

References

Technical Support Center: Enhancing the Solubility of 1H-pyrazolo[3,4-c]pyridine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 1H-pyrazolo[3,4-c]pyridine-based compounds. Due to the limited availability of specific solubility data for this class of compounds, information from the closely related pyrazolo[3,4-d]pyrimidine scaffold is included as a guiding reference.

Frequently Asked Questions (FAQs)

Q1: My this compound-based compound shows poor aqueous solubility. What are the initial steps I should take?

A1: Initially, it is crucial to accurately determine the aqueous solubility of your compound. A standard method for this is the shake-flask method, which involves creating a saturated solution and measuring the concentration of the dissolved compound. Once you have a baseline solubility value, you can explore various enhancement strategies. Simple approaches to start with include pH modification if your compound has ionizable groups, or the use of co-solvents.

Q2: What are the main strategies to improve the solubility of this compound derivatives?

A2: The primary strategies can be broadly categorized into three groups:

  • Chemical Modifications: This includes salt formation for ionizable compounds and prodrug synthesis.

  • Physical Modifications: Techniques such as particle size reduction (micronization, nanosuspension), and creating amorphous solid dispersions or co-crystals can significantly enhance solubility.

  • Formulation Approaches: Utilizing co-solvents, surfactants, cyclodextrins, and lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) can improve the solubility of your compound in a formulation.

Q3: How do I choose the most suitable solubility enhancement technique for my compound?

A3: The choice of technique depends on several factors, including the physicochemical properties of your compound (e.g., pKa, logP, melting point), the desired dosage form, and the stage of drug development. For early-stage discovery, simpler methods like using co-solvents or pH adjustment might be sufficient for in vitro assays. For later-stage development, more advanced techniques like prodrug synthesis or formulation into a solid dispersion may be necessary to achieve the desired pharmacokinetic profile.

Troubleshooting Guides

Issue 1: Compound crashes out of solution during in vitro assays.

Possible Cause: The compound's solubility in the assay medium is exceeded.

Troubleshooting Steps:

  • Reduce Compound Concentration: Determine the maximum soluble concentration in the assay buffer.

  • Use a Co-solvent: Introduce a small percentage (typically <1%) of a water-miscible organic solvent like DMSO or ethanol to the assay medium. Be sure to run a vehicle control to assess the effect of the co-solvent on the assay.

  • pH Adjustment: If your compound has an ionizable functional group, adjusting the pH of the buffer to favor the ionized form can increase solubility.

  • Complexation with Cyclodextrins: Cyclodextrins can encapsulate poorly soluble compounds, increasing their apparent solubility.

Issue 2: Low and variable oral bioavailability in animal studies.

Possible Cause: Poor aqueous solubility leading to limited dissolution in the gastrointestinal tract.

Troubleshooting Steps:

  • Particle Size Reduction: Micronization or nanosuspension can increase the surface area of the drug particles, leading to a faster dissolution rate.

  • Formulate as a Solid Dispersion: Dispersing the compound in a hydrophilic polymer can create a high-energy amorphous form with improved solubility and dissolution.

  • Prodrug Approach: Synthesize a more soluble prodrug that is converted to the active parent drug in vivo.

  • Lipid-Based Formulation: For lipophilic compounds, formulating in a lipid-based system can enhance absorption.

Quantitative Data Summary

The following table summarizes solubility data for pyrazolo[3,4-d]pyrimidine derivatives, which can serve as a useful reference for researchers working with the structurally similar this compound scaffold.

Compound IDParent Drug Solubility (µg/mL)Prodrug StrategyProdrug Solubility (µg/mL)Fold IncreaseReference
1 < 0.01N-methylpiperazino promoiety with O-alkyl carbamate linker6>600[1]
2 Not specifiedGlucuronic acid promoiety with 3-nitrobenzyl spacerNot specified80[2]

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

Objective: To determine the equilibrium aqueous solubility of a this compound-based compound.

Materials:

  • This compound compound

  • Phosphate buffered saline (PBS), pH 7.4

  • Scintillation vials

  • Orbital shaker

  • Centrifuge

  • HPLC system with a suitable column and detector

  • 0.22 µm syringe filters

Procedure:

  • Add an excess amount of the compound to a scintillation vial.

  • Add a known volume of PBS (e.g., 5 mL) to the vial.

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).

  • Shake the vials for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.

  • Dilute the filtered solution with a suitable solvent and analyze the concentration of the dissolved compound using a validated HPLC method.

  • Calculate the aqueous solubility in mg/mL or µg/mL.

Protocol 2: Preparation of a Solid Dispersion (Solvent Evaporation Method)

Objective: To prepare a solid dispersion of a this compound-based compound to enhance its solubility.

Materials:

  • This compound compound

  • Hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP), polyethylene glycol (PEG))

  • Organic solvent (e.g., methanol, acetone)

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Accurately weigh the this compound compound and the hydrophilic carrier in a desired ratio (e.g., 1:1, 1:5, 1:10 drug-to-carrier).

  • Dissolve both the drug and the carrier in a minimal amount of the organic solvent in a round-bottom flask.

  • Stir the mixture until a clear solution is obtained.

  • Attach the flask to a rotary evaporator and remove the solvent under reduced pressure at a controlled temperature (e.g., 40-50 °C).

  • Once the solvent is evaporated, a solid film will be formed on the flask wall.

  • Scrape the solid dispersion from the flask and dry it in a vacuum oven at a suitable temperature to remove any residual solvent.

  • The resulting solid dispersion can be characterized for its dissolution properties.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategy Solubility Enhancement Strategies cluster_evaluation Evaluation Problem Poor Aqueous Solubility of This compound Compound Chem_Mod Chemical Modification (Salt Formation, Prodrug) Problem->Chem_Mod Select Strategy Phys_Mod Physical Modification (Solid Dispersion, Nanosuspension) Problem->Phys_Mod Select Strategy Form_Mod Formulation Approach (Co-solvents, Surfactants) Problem->Form_Mod Select Strategy Sol_Assay Solubility Assay Chem_Mod->Sol_Assay Diss_Assay Dissolution Testing Phys_Mod->Diss_Assay Form_Mod->Sol_Assay Bio_Assay In Vitro/In Vivo Bioavailability Sol_Assay->Bio_Assay Diss_Assay->Bio_Assay

Caption: Workflow for addressing poor solubility of this compound compounds.

prodrug_pathway Parent_Drug Parent this compound (Poorly Soluble) Prodrug Soluble Prodrug Parent_Drug->Prodrug Chemical Synthesis Promoieties Solubilizing Promoieties (e.g., amino acids, phosphates, polyethylene glycol) Promoieties->Prodrug Active_Drug Active Parent Drug (Released at Target Site) Prodrug->Active_Drug Enzymatic or Chemical Cleavage in vivo

Caption: Prodrug strategy for improving the solubility of this compound compounds.

References

Technical Support Center: Addressing Metabolic Instability of 1H-pyrazolo[3,4-c]pyridine Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1H-pyrazolo[3,4-c]pyridine drug candidates. The focus is on identifying and addressing metabolic instability, a critical challenge in advancing these compounds through the drug discovery pipeline.

Frequently Asked Questions (FAQs)

Q1: What is metabolic instability and why is it a concern for my this compound candidates?

A1: Metabolic instability refers to the susceptibility of a drug candidate to be broken down by metabolic enzymes, primarily in the liver.[1][2] This biotransformation can lead to rapid clearance of the compound from the body, resulting in a short half-life, low bioavailability, and consequently, reduced therapeutic efficacy.[2][3] For this compound derivatives, understanding their metabolic fate is crucial for optimizing their pharmacokinetic properties and developing a viable drug.[4]

Q2: What are the primary metabolic pathways I should be aware of for heterocyclic compounds like this compound?

A2: Drug metabolism is broadly categorized into Phase I and Phase II reactions.[5]

  • Phase I Reactions: These introduce or expose functional groups and are primarily mediated by cytochrome P450 (CYP) enzymes.[5] Common reactions include oxidation, reduction, and hydrolysis.[5] For aromatic heterocyclic systems, oxidation is a major metabolic route.

  • Phase II Reactions: These are conjugation reactions where an endogenous molecule (e.g., glucuronic acid, sulfate) is attached to the drug or its Phase I metabolite, making it more water-soluble and easier to excrete.[5]

While specific metabolic "hotspots" on the this compound scaffold need to be determined experimentally, potential sites of metabolism include the pyridine and pyrazole rings, as well as any substituents.

Q3: Which in vitro assays are essential for evaluating the metabolic stability of my compounds?

A3: The two most common and informative in vitro assays are:

  • Liver Microsomal Stability Assay: This assay uses subcellular fractions of the liver (microsomes) that are rich in Phase I enzymes, particularly CYPs.[6] It is a cost-effective, high-throughput screen to assess a compound's susceptibility to oxidative metabolism.[2]

  • Hepatocyte Stability Assay: This assay utilizes intact liver cells (hepatocytes), providing a more comprehensive assessment of metabolic stability as it includes both Phase I and Phase II enzymes, as well as cellular uptake and transport processes.[7]

Q4: What key parameters are derived from these metabolic stability assays?

A4: The primary outputs from these assays are used to calculate the following parameters, which are crucial for comparing and ranking compounds:

ParameterDescriptionSignificance
Half-life (t1/2) The time it takes for 50% of the parent compound to be metabolized.A longer half-life generally indicates greater metabolic stability.[8]
Intrinsic Clearance (CLint) The inherent ability of the liver to metabolize a drug, independent of blood flow.A lower intrinsic clearance value suggests better metabolic stability.[8]
Percent Remaining The percentage of the parent compound remaining at various time points.A straightforward measure to quickly assess and rank the stability of multiple compounds.

Troubleshooting Guide

Problem 1: My this compound candidate shows high clearance in the liver microsomal stability assay. What are my next steps?

Troubleshooting Steps:

  • Confirm Assay Integrity:

    • Run Positive Controls: Ensure that known, rapidly metabolized compounds (e.g., verapamil, testosterone) are cleared as expected in your assay.

    • Run Negative Controls (without NADPH): Incubate your compound with microsomes without the NADPH cofactor. Significant compound loss in this control suggests chemical instability in the assay buffer rather than enzymatic degradation.[9]

  • Identify the Metabolic "Soft Spot":

    • Metabolite Identification Studies: Use high-resolution liquid chromatography-mass spectrometry (LC-MS/MS) to identify the major metabolites formed during the incubation. This will pinpoint the specific site(s) on the molecule that are being modified by metabolic enzymes.

  • Implement Structural Modification Strategies:

    • Blocking Metabolism: Introduce substituents, such as a fluorine or methyl group, at or near the identified metabolic hotspot to sterically hinder enzyme access.[9]

    • Deuteration: Replace hydrogen atoms at the site of metabolism with deuterium. The stronger carbon-deuterium bond can slow the rate of metabolism (kinetic isotope effect).[2][9]

    • Bioisosteric Replacement: If a particular functional group is the site of metabolism, replace it with a bioisostere that is more metabolically stable but retains the desired pharmacological activity. For example, replacing an electron-rich aromatic ring with a more electron-deficient one (like a pyridine) can sometimes reduce oxidative metabolism.[10]

    • Reduce Lipophilicity: High lipophilicity often correlates with increased metabolic clearance. Introducing polar groups can sometimes improve stability.[9]

Problem 2: My compound appears stable in the microsomal assay but shows poor stability in the hepatocyte assay.

Possible Causes and Solutions:

  • Phase II Metabolism: This discrepancy often indicates that your compound is being cleared by Phase II conjugation enzymes (e.g., UGTs, SULTs), which are present in hepatocytes but not in microsomes.[3]

    • Solution: Perform metabolite identification in the hepatocyte assay to confirm the formation of glucuronide or sulfate conjugates. If confirmed, you may need to modify the functional groups that are being conjugated.

  • Transporter-Mediated Uptake: The compound may be actively transported into the hepatocytes, leading to higher intracellular concentrations and thus, more rapid metabolism. Microsomal assays do not account for cellular uptake.[7]

    • Solution: Further studies with specific transporter-expressing cell lines may be necessary to identify the transporters involved. Modifying the compound to reduce its affinity for these transporters could improve stability.

  • Metabolism by Non-CYP Enzymes: Other metabolic enzymes present in the cytosol of hepatocytes, such as aldehyde oxidase (AOX), could be responsible for the metabolism.[11]

    • Solution: Specific in vitro assays using cytosolic fractions (S9) or recombinant AOX can be used to investigate this possibility. If AOX is implicated, structural modifications to reduce susceptibility to this enzyme are needed.

Problem 3: I am observing significant variability in my in vitro metabolic stability data.

Troubleshooting Steps:

  • Review Sample Preparation: Ensure consistent and accurate pipetting of all reagents, especially the test compound and internal standard.[12] Check for compound solubility issues in the assay buffer; precipitation will lead to inaccurate results.[9]

  • Check Instrument Performance: Verify the performance of your analytical instrument (e.g., LC-MS/MS) by running system suitability tests. Ensure the instrument is properly calibrated and that the response for your compound and internal standard is consistent.

  • Standardize Biological Reagents: The activity of liver microsomes and hepatocytes can vary between lots and donors. Whenever possible, use a large single batch of cryopreserved hepatocytes or microsomes for a series of comparative studies. Always qualify a new batch before use.

  • Ensure Proper Mixing and Incubation: Inadequate mixing can lead to inconsistent exposure of the compound to the metabolic enzymes. Ensure proper shaking and temperature control (37°C) during the incubation period.[13]

Experimental Protocols

Liver Microsomal Stability Assay

This protocol assesses a compound's susceptibility to Phase I metabolism.[13][14]

Materials:

  • Pooled liver microsomes (human, rat, or mouse)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., verapamil, testosterone)

  • Internal standard solution

  • Stop solution (e.g., cold acetonitrile)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation: Thaw liver microsomes and the NADPH regenerating system on ice. Prepare working solutions of the test compound and positive controls by diluting the stock solutions in buffer.

  • Reaction Mixture: In a 96-well plate, add the phosphate buffer, liver microsomes, and the test compound or positive control.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to each well. For the time zero (T=0) point, add the stop solution before adding the NADPH system.

  • Incubation: Incubate the plate at 37°C with shaking. At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard to the corresponding wells.[8]

  • Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the remaining parent compound concentration using a validated LC-MS/MS method.

Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

  • Plot the natural logarithm of the percent remaining versus time.

  • The slope of the linear regression line gives the elimination rate constant (k).

  • Calculate the half-life (t1/2) = 0.693 / k.

  • Calculate intrinsic clearance (CLint) using the appropriate scaling factors.

Hepatocyte Stability Assay

This protocol provides a broader assessment of metabolic clearance, including Phase I and Phase II pathways.[1][7]

Materials:

  • Cryopreserved hepatocytes (human, rat, or mouse)

  • Hepatocyte plating and incubation media

  • Collagen-coated plates

  • Test compound stock solution

  • Positive control compounds

  • Internal standard solution

  • Stop solution (e.g., cold acetonitrile)

  • Incubator (37°C, 5% CO2)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Cell Plating: Thaw and plate the cryopreserved hepatocytes on collagen-coated plates according to the supplier's protocol. Allow the cells to attach and form a monolayer (typically 4-6 hours).[15]

  • Compound Addition: Remove the plating medium and replace it with fresh, pre-warmed incubation medium containing the test compound or positive control.

  • Incubation: Incubate the plates at 37°C in a humidified incubator.

  • Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), collect both the cells and the medium by adding cold acetonitrile containing an internal standard to the wells.

  • Sample Processing: Scrape the wells to ensure all cellular material is collected. Centrifuge the samples to pellet cell debris and precipitated proteins.

  • Analysis: Analyze the supernatant for the remaining parent compound concentration using LC-MS/MS.

Data Analysis: The data analysis is similar to the microsomal stability assay, involving the calculation of the elimination rate constant, half-life, and intrinsic clearance.

Visualizations

experimental_workflow_microsomal_stability cluster_prep Preparation cluster_reaction Incubation cluster_analysis Analysis prep_reagents Prepare Microsomes, Buffer, NADPH System mix Combine Reagents & Compound in Plate prep_reagents->mix prep_compound Prepare Test Compound Working Solution prep_compound->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate initiate Initiate with NADPH pre_incubate->initiate incubate Incubate & Sample at Time Points initiate->incubate stop Stop Reaction with Acetonitrile + IS incubate->stop centrifuge Centrifuge to Pellet Protein stop->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze data Calculate t1/2 and CLint analyze->data

Caption: Workflow for the liver microsomal stability assay.

metabolic_pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent This compound (Parent Drug) p1_metabolite Oxidized/Hydrolyzed Metabolites parent->p1_metabolite CYP450s, etc. p2_metabolite Conjugated Metabolites (e.g., Glucuronides) parent->p2_metabolite UGTs, SULTs, etc. p1_metabolite->p2_metabolite UGTs, SULTs, etc. excretion Excretion p1_metabolite->excretion p2_metabolite->excretion

Caption: General metabolic pathways for drug candidates.

References

resolving peak tailing in HPLC purification of basic 1H-pyrazolo[3,4-c]pyridine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC purification of basic 1H-pyrazolo[3,4-c]pyridine derivatives, with a primary focus on addressing peak tailing.

Frequently Asked Questions (FAQs)

Q1: Why am I observing significant peak tailing with my this compound derivatives?

A1: Peak tailing is a common issue when purifying basic compounds like this compound derivatives. The primary cause is often secondary interactions between the basic nitrogen atoms in your molecule and residual acidic silanol groups on the silica-based stationary phase of the HPLC column.[1][2] These interactions lead to a portion of the analyte being more strongly retained, resulting in an asymmetrical peak with a "tail."[2] Other contributing factors can include column overload, a mismatch between the sample solvent and the mobile phase, or issues with the HPLC system itself, such as dead volume.[3][4]

Q2: How does the pH of the mobile phase affect the peak shape of my basic compounds?

A2: The mobile phase pH is a critical parameter for achieving symmetrical peaks for basic analytes. The this compound core contains basic nitrogen atoms. At a mid-range pH, these nitrogens can be protonated, leading to strong ionic interactions with deprotonated, negatively charged silanol groups on the column packing.[1] By lowering the mobile phase pH (typically to between 2.5 and 3.5), the silanol groups become protonated and less active, minimizing these secondary interactions and significantly reducing peak tailing.[5] Conversely, at a high pH (above 8), the basic analyte is neutral, and interactions with silanol groups are also reduced. However, high pH can damage traditional silica-based columns.

Q3: What are mobile phase additives, and can they help reduce peak tailing?

A3: Yes, mobile phase additives can be very effective. For basic compounds, a common strategy is to add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%).[5][6] TEA is a small, basic molecule that preferentially interacts with the active silanol sites on the stationary phase, effectively "shielding" them from your this compound derivative. This minimizes the secondary interactions that cause tailing.[6]

Q4: Can the choice of HPLC column impact peak shape?

A4: Absolutely. Modern HPLC columns are designed to minimize peak tailing for basic compounds. Look for columns that are "end-capped," a process that chemically derivatizes most of the residual silanol groups.[1] Columns with high-purity silica also have fewer acidic silanol groups and metallic impurities, which can also contribute to tailing. For particularly challenging separations, consider columns with alternative stationary phases, such as those with embedded polar groups or hybrid organic/silica particles, which offer different selectivity and improved peak shape for basic analytes.[5]

Q5: I've optimized my mobile phase and column, but I still see some tailing. What else can I check?

A5: If peak tailing persists, consider the following instrumental factors:

  • Column Overload: Injecting too much sample can saturate the stationary phase. Try reducing the injection volume or the sample concentration.[4]

  • Extra-column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing. Ensure connections are made with minimal dead volume.

  • Column Contamination and Voids: Over time, columns can become contaminated or develop voids at the inlet, leading to poor peak shape. Flushing the column or using a guard column can help. If a void is suspected, replacing the column is often the best solution.[1]

  • Sample Solvent: Dissolving your sample in a solvent stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.[3]

Troubleshooting Guide: Resolving Peak Tailing

This section provides a systematic approach to troubleshooting and resolving peak tailing for your this compound derivatives.

Step 1: Quantify the Tailing

Before making changes, quantify the extent of the peak tailing. The two most common metrics are the Asymmetry Factor (As) and the Tailing Factor (Tf) .[7] A value of 1.0 indicates a perfectly symmetrical peak. Values greater than 1.2 are generally considered to indicate significant tailing.[5]

MetricFormulaMeasurement Point
Asymmetry Factor (As) As = b / aAt 10% of the peak height[7]
Tailing Factor (Tf) Tf = (a + b) / 2aAt 5% of the peak height[8]

Where 'a' is the distance from the leading edge to the center of the peak, and 'b' is the distance from the center to the trailing edge of the peak.

Step 2: Mobile Phase Optimization

The mobile phase is often the most effective tool for improving peak shape.

ParameterRecommended ActionRationale
pH Adjustment Lower the mobile phase pH to 2.5 - 3.5 using a buffer (e.g., 0.1% formic acid or trifluoroacetic acid).Protonates residual silanol groups, minimizing their interaction with the basic analyte.[5]
Buffer Concentration Use a buffer concentration of 10-50 mM.Insufficient buffer strength can lead to pH shifts on the column, causing peak distortion.[5]
Mobile Phase Additives Add a competing base like triethylamine (TEA) at 0.1-0.5%.TEA preferentially interacts with active silanol sites, shielding the analyte from these interactions.[6]
Organic Modifier Evaluate both acetonitrile and methanol.These solvents can offer different selectivities and may influence peak shape.
Step 3: Column Selection and Care

The choice of column and its condition are crucial.

ParameterRecommended ActionRationale
Column Chemistry Use a modern, high-purity, end-capped C18 column. Consider a column with an embedded polar group for enhanced performance with basic compounds.Minimizes the number of available silanol groups for secondary interactions.[1][5]
Guard Column Use a guard column with the same stationary phase as the analytical column.Protects the analytical column from strongly retained impurities that can cause peak tailing.
Column Flushing Regularly flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove contaminants.Removes adsorbed impurities that can interact with the analyte and cause tailing.[5]

Experimental Protocols

Protocol 1: General HPLC Method for this compound Derivatives with Reduced Peak Tailing

  • Column: High-purity, end-capped C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at an appropriate wavelength (e.g., 254 nm).

  • Injection Volume: 5-10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B).

Visual Troubleshooting Guides

Below are diagrams to illustrate the key concepts and workflows for troubleshooting peak tailing.

G cluster_cause Primary Cause of Peak Tailing cluster_solution Solutions Analyte Basic Analyte (this compound) Silanol Ionized Silanol Group (on silica surface) Analyte->Silanol Secondary Interaction Low_pH Low pH Mobile Phase (e.g., pH 2.5-3.5) Low_pH->Silanol Protonates Silanol Additive Competing Base Additive (e.g., TEA) Additive->Silanol Shields Silanol Endcapped_Column Reduces Available Silanols

Caption: The interaction between basic analytes and silanol groups is the primary cause of peak tailing, which can be mitigated by several key solutions.

G cluster_step1 Mobile Phase Actions cluster_step2 Column Actions cluster_step3 System Actions start Peak Tailing Observed (As or Tf > 1.2) step1 Step 1: Mobile Phase Optimization start->step1 action1a Lower pH (2.5-3.5) step1->action1a action1b Add Competing Base (TEA) step1->action1b action1c Increase Buffer Strength step1->action1c step2 Step 2: Column Evaluation action2a Use End-capped Column step2->action2a action2b Flush Column step2->action2b action2c Use Guard Column step2->action2c step3 Step 3: System Check action3a Reduce Injection Volume step3->action3a action3b Check for Dead Volume step3->action3b action3c Match Sample Solvent step3->action3c end Symmetrical Peak (As or Tf ≈ 1.0) action1a->step2 action1b->step2 action1c->step2 action2a->step3 action2b->step3 action2c->step3 action3a->end action3b->end action3c->end

Caption: A systematic workflow for troubleshooting peak tailing, starting with mobile phase optimization.

References

Technical Support Center: Managing Air and Moisture Sensitivity in 1H-pyrazolo[3,4-c]pyridine Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 1H-pyrazolo[3,4-c]pyridine and its derivatives. The focus is on addressing the challenges posed by air and moisture sensitivity in common synthetic routes.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues encountered during the synthesis of this compound, particularly those related to air and moisture.

Issue 1: Low or No Product Yield

Possible Cause: Decomposition of air- and moisture-sensitive reagents or intermediates.

Reagent/IntermediateNature of SensitivityTroubleshooting Steps
Organolithium Reagents (e.g., n-BuLi) Extremely reactive with water and oxygen.- Use freshly titrated and properly stored reagents.- Employ rigorous inert atmosphere techniques (Schlenk line or glovebox).- Ensure all glassware is oven-dried and cooled under an inert gas stream.
Metalating Agents (e.g., TMPMgCl·LiCl) Highly sensitive to moisture and air.- Prepare or handle the reagent exclusively under an inert atmosphere.- Use anhydrous solvents.
Hydrazine and its Derivatives Can be sensitive to air and light, leading to oxidation.[1]- Use freshly distilled or high-purity hydrazine.- Store under an inert atmosphere in a dark, cool place.[1]- Purge the reaction vessel with nitrogen or argon before adding the reagent.[1]
Reaction Intermediates May be unstable in the presence of air or moisture.- Maintain a positive pressure of inert gas throughout the reaction.- Quench the reaction under inert conditions before aqueous workup.

Issue 2: Formation of a Dihydropyridine Intermediate Instead of the Aromatized Product

Possible Cause: Lack of an oxidizing agent in the final step. In some synthetic routes for related pyrazolopyridines, atmospheric oxygen plays a role in the final aromatization step.[2]

Troubleshooting Steps:

  • Controlled Air Exposure: After the cyclization is complete (as monitored by TLC), cautiously introduce air into the reaction mixture, for example, by stirring it open to the atmosphere for a period.

  • Chemical Oxidants: If controlled air exposure is not effective or reproducible, consider adding a mild chemical oxidizing agent.

Issue 3: Inconsistent Reaction Outcomes

Possible Cause: Variable atmospheric moisture and oxygen levels.

Troubleshooting Steps:

  • Standardize Inert Atmosphere Techniques: Ensure consistent and rigorous application of Schlenk line or glovebox techniques for all sensitive steps.

  • Use Anhydrous Solvents: Always use freshly dried and degassed solvents.

  • Monitor Inert Gas Quality: Use high-purity inert gas (argon or nitrogen) and consider using an oxygen trap in your gas line.

Frequently Asked Questions (FAQs)

Q1: What are the most critical steps in the synthesis of this compound that require an inert atmosphere?

A1: Any step involving organometallic reagents, such as metalation with n-BuLi or TMPMgCl·LiCl, is highly sensitive to air and moisture and must be performed under a rigorously inert atmosphere.[3] Additionally, handling of some hydrazine derivatives may require an inert atmosphere to prevent oxidation.[1]

Q2: How can I be sure my solvents and glassware are sufficiently dry?

A2: Glassware should be oven-dried at a minimum of 120°C for several hours and cooled under a stream of dry inert gas. Solvents should be freshly distilled from an appropriate drying agent or obtained from a commercial supplier in sealed, anhydrous-grade bottles. The water content can be verified using a Karl Fischer titrator.

Q3: My reaction involving an organolithium reagent turned a different color than expected. What could be the cause?

A3: An unexpected color change can indicate reagent decomposition due to exposure to air or moisture, or a side reaction with impurities in the starting materials or solvent. It is crucial to ensure all components of the reaction are pure and handled under strictly anhydrous and anaerobic conditions.

Q4: Can I use nitrogen instead of argon for creating an inert atmosphere?

A4: For most applications in this compound synthesis, high-purity nitrogen is a suitable and more economical choice for maintaining an inert atmosphere. Argon, being denser than air, can be advantageous in certain setups as it can form a more stable blanket over the reaction mixture.

Q5: What is the best way to transfer air-sensitive reagents?

A5: For liquid reagents, use a syringe or a cannula transfer technique. Ensure the syringe and needle are oven-dried and flushed with inert gas before use. For solid reagents, a glovebox is the ideal environment for weighing and transfer.

Experimental Protocols

Protocol 1: General Setup for a Reaction Under Inert Atmosphere (Schlenk Line)

  • Glassware Preparation: Oven-dry all glassware (reaction flask, condenser, addition funnel, etc.) at 120°C for at least 4 hours. Assemble the apparatus while hot and immediately place it under a positive pressure of inert gas (nitrogen or argon) by connecting it to a Schlenk line. Allow the glassware to cool to room temperature under the inert gas stream.

  • Solvent and Reagent Preparation: Use freshly distilled anhydrous and degassed solvents. Transfer solvents to the reaction flask via a cannula or a dry syringe. Air-sensitive solid reagents should be weighed and added in a glovebox or under a strong counterflow of inert gas.

  • Running the Reaction: Maintain a positive pressure of inert gas throughout the reaction. This can be monitored using an oil bubbler connected to the exhaust of the Schlenk line.

  • Workup: Quench the reaction with a suitable reagent while still under an inert atmosphere before exposing it to air for aqueous workup.

Protocol 2: Handling of n-Butyllithium (n-BuLi)

  • Storage and Handling: n-BuLi is typically stored in a sealed bottle under an inert atmosphere. The bottle is equipped with a septum-lined cap to allow for removal of the reagent via syringe.

  • Transfer: To transfer n-BuLi, use a dry, gas-tight syringe that has been flushed with inert gas. Puncture the septum of the n-BuLi bottle with the syringe needle and another needle connected to the inert gas line to equalize the pressure. Slowly draw the desired volume of the solution into the syringe.

  • Addition: Add the n-BuLi solution dropwise to the cooled reaction mixture under a positive pressure of inert gas.

Data Presentation

Table 1: Illustrative Impact of Inert Atmosphere on the Yield of a Metalation Step in this compound Synthesis

ConditionAtmosphereSolventYield of Metalated Intermediate
Optimal ArgonAnhydrous THF>90%
Suboptimal Nitrogen (no pre-drying)Dry THF (from a previously opened bottle)50-70%
Non-Inert AirReagent-grade THF<10%

Note: These are illustrative yields based on typical outcomes for air-sensitive reactions and are intended to highlight the importance of rigorous inert atmosphere techniques.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis oven_dry Oven-Dry Glassware cool_inert Cool Under Inert Gas oven_dry->cool_inert setup Assemble Apparatus on Schlenk Line cool_inert->setup anhydrous_solvent Use Anhydrous Solvent add_reagents Add Reagents via Syringe/Cannula anhydrous_solvent->add_reagents setup->add_reagents run_reaction Run Reaction Under Positive Pressure add_reagents->run_reaction quench Quench Reaction Under Inert Atmosphere run_reaction->quench extract Aqueous Workup quench->extract purify Purification extract->purify analyze Analysis (NMR, MS) purify->analyze

Caption: Experimental workflow for synthesis under inert atmosphere.

troubleshooting_low_yield start Low or No Product Yield check_reagents Check Purity and Handling of Air-Sensitive Reagents start->check_reagents reagent_ok Reagents OK check_reagents->reagent_ok Yes reagent_bad Re-purify or Use Fresh Reagents check_reagents->reagent_bad No check_atmosphere Verify Integrity of Inert Atmosphere atmosphere_ok Atmosphere OK check_atmosphere->atmosphere_ok Yes atmosphere_bad Improve Inert Gas Technique (e.g., check for leaks) check_atmosphere->atmosphere_bad No check_solvents Confirm Anhydrous and Degassed Solvents solvents_ok Solvents OK check_solvents->solvents_ok Yes solvents_bad Use Freshly Dried and Degassed Solvents check_solvents->solvents_bad No reagent_ok->check_atmosphere atmosphere_ok->check_solvents

Caption: Troubleshooting logic for low product yield.

References

Validation & Comparative

A Comparative Analysis of 1H-pyrazolo[3,4-c]pyridine and 1H-pyrazolo[3,4-b]pyridine Scaffolds as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

The landscape of kinase inhibitor discovery is continually evolving, with a persistent search for novel heterocyclic scaffolds that can offer improved potency, selectivity, and pharmacokinetic profiles. Among these, pyrazolopyridine isomers have emerged as "privileged scaffolds" due to their structural resemblance to the purine core of ATP, enabling them to effectively compete for the ATP-binding site of kinases. This guide provides a comparative analysis of two prominent pyrazolopyridine isomers: 1H-pyrazolo[3,4-c]pyridine and 1H-pyrazolo[3,4-b]pyridine, as foundational structures for the development of kinase inhibitors.

While the 1H-pyrazolo[3,4-b]pyridine core is a well-established and extensively studied scaffold in numerous kinase inhibitors, the this compound isomer represents a less explored, yet potentially valuable, alternative. This comparison aims to objectively present the current state of research, including available quantitative data, experimental methodologies, and the signaling pathways impacted by inhibitors derived from these scaffolds.

Quantitative Comparison of Kinase Inhibitory Activity

The disparity in the volume of research between the two scaffolds is evident in the available quantitative data. The 1H-pyrazolo[3,4-b]pyridine scaffold has been incorporated into a multitude of potent kinase inhibitors targeting a wide range of kinases. In contrast, specific kinase inhibitory data for the this compound scaffold is sparse in publicly available literature, highlighting a significant knowledge gap and a potential area for novel drug discovery.

Table 1: Kinase Inhibitory Profile of 1H-pyrazolo[3,4-b]pyridine Derivatives

Kinase TargetCompound/Derivative ExampleIC50 (nM)Reference
TBK1Compound 15y0.2[1][2]
DYRK1BCompound 8h3[3]
CDK1/cycBBMS-2652466
CDK2/cycEBMS-2652469
TRKACompound C0356[4]
FGFR1NVP-BGJ3980.9[5]
FGFR2NVP-BGJ3981.4[5]
FGFR3NVP-BGJ3981.0[5]

Table 2: Biological Activity Profile of this compound and Related Isomers

While direct kinase inhibitory data for 1H-pyrazolo[3,4-c]pyridines is limited, studies on this scaffold and its isomers have revealed other biological activities, suggesting its potential as a pharmacologically active core.

ScaffoldActivity ProfileNotable FindingsReference
1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dionesAnalgesicStrong analgesic effect in hot-plate and writhing tests.[6]
Pyrrolo[3,4-c]pyridine-3-one derivativesInhA Enzyme InhibitionActive against M. tuberculosis by inhibiting the InhA enzyme.[6]
Pyrazolo[4,3-c]pyridinesPEX14-PEX5 PPI InhibitionFirst-in-class inhibitors of this protein-protein interaction with trypanocidal activity.

The lack of extensive kinase screening data for the this compound scaffold presents an opportunity for further investigation. Its structural similarity to the highly successful [3,4-b] isomer suggests that it may also possess kinase inhibitory activity.

Experimental Protocols

The evaluation of kinase inhibitors relies on robust and reproducible experimental protocols. Below are detailed methodologies for common in vitro and cell-based kinase inhibition assays.

In Vitro Enzymatic Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. A common method is the ADP-Glo™ Kinase Assay.

Principle: The assay quantifies the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of a test compound indicates inhibition of the kinase.

Protocol:

  • Reagent Preparation:

    • Prepare a 2X kinase solution in kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare a 2X substrate/ATP solution in the same buffer. The ATP concentration should be at or near the Km for the specific kinase.

    • Prepare serial dilutions of the test compound in DMSO, then dilute further in kinase reaction buffer to a 4X final concentration.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the 4X test compound solution.

    • Add 10 µL of the 2X kinase solution to each well.

    • Incubate for 10-15 minutes at room temperature to allow for compound binding to the kinase.

    • Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution.

    • Incubate for a predetermined time (e.g., 60 minutes) at room temperature.

  • ADP Detection:

    • Add 20 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase-based reaction that produces light. Incubate for 30-60 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Kinase Inhibition Assay

Cell-based assays measure the effect of an inhibitor on a kinase within a cellular context, providing insights into its cell permeability and activity on the target in its native environment.

Principle: This assay often measures the phosphorylation of a downstream substrate of the target kinase. A reduction in the phosphorylation of the substrate indicates inhibition of the upstream kinase.

Protocol:

  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere overnight. The cell line should express the target kinase and its substrate.

    • Treat the cells with serial dilutions of the test compound for a specific duration (e.g., 1-2 hours).

  • Cell Lysis:

    • Remove the media and wash the cells with ice-cold PBS.

    • Add lysis buffer containing protease and phosphatase inhibitors to each well.

    • Incubate on ice for 10-15 minutes to ensure complete cell lysis.

  • Detection of Substrate Phosphorylation (ELISA-based):

    • Coat a 96-well ELISA plate with a capture antibody specific for the total substrate protein.

    • Add the cell lysates to the wells and incubate to allow the substrate to bind to the capture antibody.

    • Wash the wells to remove unbound proteins.

    • Add a detection antibody that is specific for the phosphorylated form of the substrate. This antibody is often conjugated to an enzyme like horseradish peroxidase (HRP).

    • Wash the wells again.

    • Add a substrate for the HRP enzyme (e.g., TMB) and measure the resulting colorimetric or chemiluminescent signal.

  • Data Analysis:

    • Normalize the phosphorylation signal to the total amount of substrate protein (which can be measured in a parallel ELISA).

    • Calculate the percent inhibition of substrate phosphorylation for each compound concentration relative to a DMSO control.

    • Determine the IC50 value as described for the in vitro assay.

Signaling Pathway Visualizations

Understanding the signaling pathways in which the targeted kinases operate is crucial for elucidating the mechanism of action of the inhibitors and their potential therapeutic effects. Below are diagrams of key signaling pathways modulated by kinases that are known targets of 1H-pyrazolo[3,4-b]pyridine derivatives.

CDK_Signaling_Pathway Mitogens Mitogenic Signals CyclinD_CDK46 Cyclin D-CDK4/6 Mitogens->CyclinD_CDK46 activates Rb Rb CyclinD_CDK46->Rb phosphorylates (inactivates) E2F E2F Rb->E2F inhibits CyclinE_CDK2 Cyclin E-CDK2 E2F->CyclinE_CDK2 promotes transcription G1_S_Transition G1/S Phase Transition CyclinE_CDK2->G1_S_Transition drives Inhibitor 1H-pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->CyclinD_CDK46 Inhibitor->CyclinE_CDK2

Caption: Simplified CDK signaling pathway in cell cycle progression.

TBK1_Signaling_Pathway PAMPs_DAMPs PAMPs/DAMPs PRRs PRRs (e.g., cGAS, RIG-I) PAMPs_DAMPs->PRRs detected by Adaptors Adaptor Proteins (e.g., STING, MAVS) PRRs->Adaptors activates TBK1 TBK1 Adaptors->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates (activates) IFN Type I Interferons (IFN-α/β) IRF3->IFN promotes transcription Inhibitor 1H-pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->TBK1

Caption: TBK1 signaling pathway in the innate immune response.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR binds FRS2 FRS2 FGFR->FRS2 phosphorylates GRB2_SOS GRB2/SOS FRS2->GRB2_SOS recruits PI3K PI3K FRS2->PI3K activates RAS RAS GRB2_SOS->RAS activates RAF_MEK_ERK RAF-MEK-ERK (MAPK Pathway) RAS->RAF_MEK_ERK activates Proliferation_Survival Cell Proliferation & Survival RAF_MEK_ERK->Proliferation_Survival AKT AKT PI3K->AKT activates AKT->Proliferation_Survival Inhibitor 1H-pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->FGFR

Caption: Key downstream pathways in FGFR signaling.

Experimental_Workflow Start Start: Compound Library HTS High-Throughput Screening (In Vitro Enzymatic Assay) Start->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Lead_Opt->HTS Iterative Cycles Cell_Assay Cell-Based Assays (Potency, Selectivity) Lead_Opt->Cell_Assay In_Vivo In Vivo Efficacy & Toxicology Studies Cell_Assay->In_Vivo Candidate Drug Candidate In_Vivo->Candidate

References

A Comparative Guide to the Bioisosteric Replacement of 1H-Pyrazolo[3,4-b]pyridine with 1H-Pyrazolo[3,4-c]pyridine in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic replacement of molecular scaffolds is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a drug candidate's pharmacological profile. This guide provides a comparative analysis of the bioisosteric replacement between two closely related heterocyclic cores: 1H-pyrazolo[3,4-b]pyridine and 1H-pyrazolo[3,4-c]pyridine. While direct, head-to-head comparative studies are limited, this document synthesizes available data to offer insights into the potential consequences of this isomeric switch on physicochemical properties, biological activity, and overall drug design strategy.

Core Scaffold Overview

The 1H-pyrazolo[3,4-b]pyridine and this compound scaffolds are both bicyclic aromatic systems composed of a fused pyrazole and pyridine ring. Their structural similarity to purines makes them privileged structures in drug discovery, particularly for targeting ATP-binding sites in kinases.[1][2] The key difference lies in the fusion orientation of the pyridine ring, which alters the position of the pyridine nitrogen and subsequently influences the molecule's electronic distribution, hydrogen bonding capabilities, and overall topology.

dot

FGFR_Pathway FGF FGF FGFR FGFR FGF->FGFR GRB2 GRB2 FGFR->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription TBK1_Pathway PRR PRR Activation (e.g., cGAS-STING) TBK1 TBK1 PRR->TBK1 IRF3 IRF3 TBK1->IRF3 IFN Type I Interferon Production IRF3->IFN GPR119_Pathway Agonist GPR119 Agonist GPR119 GPR119 Agonist->GPR119 Gs Gαs GPR119->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Insulin Insulin Secretion (Pancreatic β-cells) PKA->Insulin GLP1 GLP-1 Secretion (Intestinal L-cells) PKA->GLP1

References

A Head-to-Head Comparison of the Biological Activity of Pyrazolopyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolopyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with its various isomers demonstrating a wide array of biological activities. This guide provides a comparative analysis of the biological performance of two prominent isomers, pyrazolo[3,4-b]pyridine and the closely related pyrazolo[1,5-a]pyrimidine, focusing on their anticancer and kinase inhibitory activities. The information presented herein is supported by experimental data from peer-reviewed literature, offering an objective comparison to aid in drug discovery and development efforts.

Antitumor Activity Against Colon Cancer Cells: A Direct Comparison

A study by Abu-Hashem et al. provides a direct head-to-head comparison of the in-vitro antitumor activity of newly synthesized pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine derivatives against the human colon carcinoma cell line (CaCo-2).[1] The half-maximal inhibitory concentrations (IC50) for these compounds are summarized in the table below.

Compound IDPyrazolopyridine IsomerModificationsIC50 (µg/mL) vs. CaCo-2 Cells
7a Pyrazolo[3,4-b]pyridine3-(4-chlorophenyl)-1-phenyl> 100
7b Pyrazolo[3,4-b]pyridine3-(4-methoxyphenyl)-1-phenyl> 100
10a Pyrazolo[1,5-a]pyrimidine3-phenyl-1H5.3
10b Pyrazolo[1,5-a]pyrimidine3-(4-chlorophenyl)-1H8.1
14a Pyrazolo[1,5-a]pyrimidine2,7-dimethyl-5-phenyl3.5
14b Pyrazolo[1,5-a]pyrimidine7-methyl-2,5-diphenyl6.2
14c Pyrazolo[1,5-a]pyrimidine5-(4-chlorophenyl)-2,7-dimethyl4.1
14d Pyrazolo[1,5-a]pyrimidine5-(4-chlorophenyl)-7-methyl-2-phenyl7.8
14e Pyrazolo[1,5-a]pyrimidine2-methyl-5,7-diphenyl2.9
14f Pyrazolo[1,5-a]pyrimidine2,5,7-triphenyl0.5
Doxorubicin -(Standard Chemotherapeutic Agent)0.42

Data extracted from Abu-Hashem et al., Arch Pharm (Weinheim), 2010.[1]

Experimental Protocols: Antitumor Activity Screening

The antitumor activity of the compounds was evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][3][4]

Cell Culture and Treatment: The human colon cancer cell line, CaCo-2, was used for the in-vitro screening. Cells were seeded in 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment. Following this, the cells were treated with various concentrations of the test compounds and incubated for an additional 48 hours.

MTT Assay: After the treatment period, 20 µL of a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS) was added to each well, and the plates were incubated for another 4 hours. The medium was then discarded, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals. The absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated relative to untreated control cells, and the IC50 values were determined from the dose-response curves.

Signaling Pathway in Colon Cancer

The antitumor activity of various compounds in colon cancer often involves the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis. The MAPK/ERK pathway is one such critical pathway that is frequently dysregulated in colorectal cancer.[5][6][7]

MAPK_ERK_Pathway GF Growth Factor EGFR EGFR GF->EGFR GRB2 GRB2 EGFR->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation

Caption: A simplified diagram of the MAPK/ERK signaling pathway in colon cancer.

Pim-1 Kinase Inhibition: A Comparative Overview

Pim-1 kinase is a serine/threonine kinase that plays a crucial role in cell survival and proliferation, making it an attractive target for cancer therapy. Both pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-b]pyridine scaffolds have been explored as Pim-1 inhibitors. The following table summarizes the half-maximal inhibitory concentrations (IC50) of representative compounds from these two isomeric classes against Pim-1 kinase.

Disclaimer: The data presented in this table are collated from different studies. A direct comparison of IC50 values should be made with caution as the experimental conditions and assay formats may have varied between the studies.

Compound ClassRepresentative CompoundIC50 (nM) vs. Pim-1 KinaseReference
Pyrazolo[1,5-a]pyrimidineSGI-17767Chen et al. (2011)
Pyrazolo[1,5-a]pyrimidineCompound 9a20Fancelli et al. (2006)
Pyrazolo[3,4-b]pyridineCompound 15y0.2Ye et al. (2022)
Pyrazolo[3,4-b]pyridineGSK650394A3Z-L et al. (2019)
Experimental Protocols: Pim-1 Kinase Inhibition Assay

The inhibitory activity against Pim-1 kinase is typically determined using an in-vitro kinase assay. The following is a general protocol based on commonly used methods.

Reagents and Materials: Recombinant human Pim-1 kinase, a suitable peptide substrate (e.g., a derivative of BAD), ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

Assay Procedure: The assay is performed in a multi-well plate format. The test compounds are serially diluted and added to the wells containing the Pim-1 kinase and the peptide substrate in a reaction buffer. The kinase reaction is initiated by the addition of ATP. After a defined incubation period at a controlled temperature, the reaction is stopped, and the amount of product formed (e.g., ADP) is quantified using a luminescence-based detection system. The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Pim-1 Kinase Signaling Pathway

Pim-1 kinase is involved in various signaling pathways that promote cell survival and inhibit apoptosis. It is often activated downstream of the JAK/STAT pathway and can phosphorylate several downstream targets, including the pro-apoptotic protein BAD.

Pim1_Pathway Cytokine Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT Pim1 Pim-1 Kinase STAT->Pim1  Transcription BAD BAD Pim1->BAD Phosphorylation BAD->Inhibition Bcl2 Bcl-2 Apoptosis Apoptosis Bcl2->Apoptosis Inhibition->Bcl2

Caption: A simplified diagram of the Pim-1 kinase signaling pathway.

References

Validating the In Vivo Efficacy of 1H-pyrazolo[3,4-c]pyridine GPR119 Agonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The G protein-coupled receptor 119 (GPR119) has emerged as a promising therapeutic target for type 2 diabetes due to its dual role in promoting glucose-dependent insulin secretion and the release of incretin hormones. Among the various chemical scaffolds investigated, 1H-pyrazolo[3,4-c]pyridine derivatives have shown significant potential as potent GPR119 agonists. This guide provides an objective comparison of the in vivo efficacy of a representative this compound GPR119 agonist, Compound 24, with other classes of GPR119 agonists, supported by experimental data.

Comparative In Vivo Efficacy of GPR119 Agonists

Direct head-to-head in vivo studies comparing multiple GPR119 agonists under identical conditions are limited. The following tables summarize available data from various preclinical studies to facilitate a cross-study comparison.

Table 1: Acute Efficacy in Oral Glucose Tolerance Test (OGTT)

CompoundChemical ClassAnimal ModelDose (mg/kg)Route% Glucose AUC Reduction (vs. Vehicle)Citation(s)
Compound 24 This compound C57BL/6N mice10Oral33%[1]
GSK1292263PyrimidinenSTZ ratsNot SpecifiedOralLess than DS-8500a[2]
HD0471953Not SpecifiedC57BL/6J mice20OralSignificant decrease[3]
AS12695742,4,6-trisubstituted pyrimidineNormal miceNot SpecifiedOralSignificant reduction[4]

Table 2: Effects on Insulin and Incretin Secretion

CompoundAnimal ModelDose (mg/kg)Effect on Insulin SecretionEffect on GLP-1 SecretionCitation(s)
Compound 24 Not Reported in available literature---
HD0471953Normal miceNot SpecifiedIncreasedIncreased[3]
DS-8500aZucker fatty (ZF) ratsNot SpecifiedEnhanced glucose-stimulated insulin secretionAugmented[2]

GPR119 Signaling Pathway

Activation of GPR119 by an agonist initiates a signaling cascade primarily through the Gαs protein, leading to the activation of adenylyl cyclase. This enzyme converts ATP to cyclic AMP (cAMP), a crucial second messenger. Elevated intracellular cAMP levels activate Protein Kinase A (PKA) and Exchange protein activated by cAMP (Epac), which in turn mediate the downstream effects of GPR119 activation, including the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells and the release of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) from intestinal L-cells.

GPR119_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GPR119_Agonist GPR119 Agonist GPR119 GPR119 GPR119_Agonist->GPR119 Binds Gas Gαs GPR119->Gas Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gas->AC Activates ATP ATP PKA PKA cAMP->PKA Activates Epac Epac cAMP->Epac Activates Insulin_Secretion ↑ Glucose-Stimulated Insulin Secretion PKA->Insulin_Secretion Incretin_Release ↑ GLP-1 & GIP Release PKA->Incretin_Release Epac->Insulin_Secretion Epac->Incretin_Release

Figure 1: GPR119 Signaling Pathway.

Experimental Protocols

Standardized in vivo protocols are essential for the reliable evaluation and comparison of GPR119 agonists.

Oral Glucose Tolerance Test (OGTT)

Objective: To assess the effect of a compound on glucose disposal following an oral glucose challenge.

Animal Model: C57BL/6 mice are commonly used.[5]

Procedure:

  • Acclimatization: House mice in a controlled environment for at least one week prior to the experiment.[5]

  • Fasting: Fast the animals for 6-16 hours with free access to water. A 6-hour fast is often sufficient and may reduce stress.[5]

  • Baseline Blood Glucose: Collect a baseline blood sample (Time 0) from the tail vein.[5]

  • Compound Administration: Administer the GPR119 agonist or vehicle control orally via gavage.[5]

  • Glucose Challenge: After a predetermined time following compound administration (typically 30-60 minutes), administer a glucose solution (1-2 g/kg body weight) orally.[5]

  • Blood Glucose Monitoring: Collect blood samples at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge and measure blood glucose levels.[5]

  • Data Analysis: Calculate the Area Under the Curve (AUC) for the glucose excursion over time. Efficacy is often expressed as the percentage reduction in AUC compared to the vehicle-treated group.[5]

In Vivo Glucose-Stimulated Insulin Secretion (GSIS)

Objective: To measure the effect of a compound on insulin secretion in response to a glucose challenge.

Procedure:

  • Animal Preparation: Follow the same acclimatization and fasting procedures as for the OGTT.[5]

  • Compound and Glucose Administration: Administer the GPR119 agonist and glucose as described in the OGTT protocol.[5]

  • Blood Sampling: Collect blood samples into EDTA-coated tubes at baseline (0 minutes) and at early time points after the glucose challenge (e.g., 2, 5, 15, and 30 minutes).[5]

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.[5]

  • Insulin Quantification: Measure plasma insulin concentrations using a commercially available ELISA kit.[5]

  • Data Analysis: Assess the fold increase in insulin levels compared to the vehicle control group at peak time points.[5]

Experimental Workflow

The following diagram illustrates a typical workflow for the in vivo evaluation of a novel this compound GPR119 agonist.

experimental_workflow cluster_preclinical Preclinical In Vivo Evaluation start Novel this compound GPR119 Agonist acute_studies Acute Efficacy Studies start->acute_studies ogtt Oral Glucose Tolerance Test (OGTT) in normal and diabetic rodents acute_studies->ogtt gsis Glucose-Stimulated Insulin Secretion (GSIS) acute_studies->gsis chronic_studies Chronic Efficacy Studies data_analysis Data Analysis and Candidate Selection ogtt->data_analysis gsis->data_analysis data_analysis->chronic_studies Promising Candidates

Figure 2: Experimental Workflow.

References

The Evolving Landscape of 1H-Pyrazolo[3,4-c]pyridine Analogs: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationships of 1H-pyrazolo[3,4-c]pyridine analogs reveals a versatile scaffold with tunable activity across a range of biological targets. This guide provides a comparative analysis of these analogs, summarizing key quantitative data, detailing experimental protocols, and visualizing critical molecular interactions and experimental workflows for researchers and drug development professionals.

The this compound core, a purine isostere, has garnered significant attention in medicinal chemistry due to its potential to interact with a variety of biological targets. Its unique structural features allow for multi-vector functionalization, enabling the fine-tuning of pharmacological properties. This guide synthesizes findings from various studies to offer a comprehensive overview of the structure-activity relationship (SAR) of this promising heterocyclic scaffold.

Comparative Analysis of Biological Activities

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the bicyclic core. The following tables summarize the SAR for different biological targets.

GPR119 Agonists for Type 2 Diabetes Mellitus

G protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes. The following data, derived from a study on novel this compound GPR119 agonists, highlights the key SAR findings.[1]

CompoundR¹ (Aryl Group)R² (Piperidine N-capping group)EC₅₀ (nM) [cAMP accumulation]
4 4-cyanophenyl2,2-dimethylpropanoyl120
10 4-acetylphenyl2,2-dimethylpropanoyl25
11 4-(methylsulfonyl)phenyl2,2-dimethylpropanoyl18
21 4-(methylsulfonyl)phenylcyclopropanecarbonyl14
24 4-(methylsulfonyl)phenyl2-methoxyacetyl8.9

Key SAR Insights for GPR119 Agonism:

  • R¹ Position: Electron-withdrawing groups at the para-position of the phenyl ring, such as acetyl and methylsulfonyl, significantly enhance agonist potency compared to a cyano group.

  • R² Position: Modification of the piperidine N-capping group also plays a crucial role. Smaller, polar groups like 2-methoxyacetyl lead to a notable increase in potency, with compound 24 emerging as a single-digit nanomolar GPR119 agonist.[1]

PDE4 Inhibitors for Inflammatory Diseases

Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory cascade, and its inhibition is a valid therapeutic strategy for diseases like asthma and COPD. A series of 5,6-dihydro-(9H)-pyrazolo[3,4-c]-1,2,4-triazolo[4,3-a]pyridines, derived from a 7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine series, were investigated as potent PDE4 inhibitors.[2]

CompoundR (at 3-position)PDE4 Inhibition IC₅₀ (µM)
10 Phenyl0.11
11 2-Fluorophenyl0.16
12 3-Fluorophenyl0.088
13 4-Fluorophenyl0.098
19 (tofimilast) 2-Thienyl0.019

Key SAR Insights for PDE4 Inhibition:

  • Fusing a triazole ring to the pyrazolopyridine core improved potency and physical properties.[2]

  • Substitution at the 3-position of the tricycle was found to be critical for activity.

  • A 2-thienyl substituent (19 , tofimilast) provided the most potent inhibition of PDE4 in this series.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of SAR studies. The following are representative protocols for key experiments cited in this guide.

GPR119 Agonist Activity Assay (cAMP Accumulation)

This assay determines the potency of compounds to activate the GPR119 receptor by measuring the intracellular accumulation of cyclic AMP (cAMP).

  • Cell Culture: HEK293 cells stably expressing human GPR119 are cultured in appropriate media.

  • Assay Preparation: Cells are harvested and seeded into 96-well plates.

  • Compound Treatment: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Subsequently, cells are treated with various concentrations of the test compounds.

  • cAMP Measurement: After incubation, intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., HTRF-based cAMP assay).

  • Data Analysis: The concentration-response data are fitted to a sigmoidal curve to determine the EC₅₀ value.

PDE4 Inhibition Assay

This assay measures the ability of compounds to inhibit the enzymatic activity of PDE4.

  • Enzyme and Substrate: Recombinant human PDE4 is used as the enzyme source. [³H]cAMP serves as the substrate.

  • Reaction Mixture: The assay is conducted in a buffer containing the PDE4 enzyme, [³H]cAMP, and various concentrations of the inhibitor.

  • Incubation: The reaction is incubated at 30°C for a specified time.

  • Termination: The reaction is stopped by the addition of a quenching agent.

  • Separation and Detection: The product, [³H]AMP, is separated from the unreacted [³H]cAMP using anion-exchange resin. The amount of [³H]AMP is then quantified by scintillation counting.

  • Data Analysis: The IC₅₀ values are calculated by fitting the inhibition data to a dose-response curve.

Visualizing Molecular Relationships and Workflows

Graphical representations are invaluable for understanding complex biological and chemical information. The following diagrams, generated using the DOT language, illustrate key aspects of the SAR studies of this compound analogs.

SAR_Summary_GPR119 cluster_R1 R¹ Substituent (Aryl Group) cluster_R2 R² Substituent (Piperidine N-capping) Pyrazolo_Pyridine_Core This compound Core R1_SO2Me 4-(methylsulfonyl)phenyl (EC₅₀: 18 nM) Pyrazolo_Pyridine_Core->R1_SO2Me Potent Activity R1_CN 4-cyanophenyl (EC₅₀: 120 nM) R1_Ac 4-acetylphenyl (EC₅₀: 25 nM) R1_CN->R1_Ac Increased Potency R1_Ac->R1_SO2Me Increased Potency R2_Methoxy 2-methoxyacetyl (EC₅₀: 8.9 nM with R¹=SO₂Me) R1_SO2Me->R2_Methoxy Further Optimization R2_Piv 2,2-dimethylpropanoyl (EC₅₀: 18 nM with R¹=SO₂Me) R2_Cyclo cyclopropanecarbonyl (EC₅₀: 14 nM with R¹=SO₂Me) R2_Piv->R2_Cyclo Slight Improvement R2_Cyclo->R2_Methoxy Significant Improvement

Caption: SAR summary for GPR119 agonists.

Experimental_Workflow_Kinase_Inhibitor start Compound Synthesis biochemical_assay In Vitro Kinase Assay (IC₅₀ Determination) start->biochemical_assay cell_based_assay Cellular Proliferation Assay (EC₅₀ Determination) biochemical_assay->cell_based_assay Potent compounds selectivity_panel Kinase Selectivity Profiling cell_based_assay->selectivity_panel adme_tox ADME/Tox Profiling selectivity_panel->adme_tox Selective compounds in_vivo In Vivo Efficacy Studies (Xenograft Models) adme_tox->in_vivo Favorable profile lead_optimization Lead Optimization in_vivo->lead_optimization

Caption: Typical workflow for kinase inhibitor evaluation.

Synthetic_Scheme reagents reagents start_material Substituted 5-aminopyrazole intermediate Condensation Intermediate start_material->intermediate dicarbonyl 1,3-Dicarbonyl Compound dicarbonyl->intermediate final_product This compound Core intermediate->final_product Cyclization & Aromatization

References

Metabolic Stability of 1H-Pyrazolo[3,4-c]pyridine versus Other Key Heterocyclic Scaffolds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile and, ultimately, its therapeutic success. Understanding how a molecule is metabolized in the body is paramount for optimizing lead compounds and avoiding costly late-stage failures. This guide provides a comparative analysis of the metabolic stability of 1H-pyrazolo[3,4-c]pyridine against other commonly employed heterocyclic scaffolds in drug discovery: pyridine, pyrazole, indole, and quinoline. The information presented herein is supported by experimental data from in vitro assays to aid researchers in making informed decisions during the drug design and development process.

Executive Summary

Heterocyclic scaffolds are ubiquitous in medicinal chemistry, forming the core of a vast number of therapeutic agents. Their metabolic fate is largely determined by their intrinsic chemical properties and their interactions with drug-metabolizing enzymes, primarily the Cytochrome P450 (CYP450) superfamily and UDP-glucuronosyltransferases (UGTs). This guide highlights the relative metabolic stabilities of five key heterocyclic systems, offering a general understanding of their susceptibility to biotransformation. While specific metabolic rates are highly dependent on the nature and position of substituents, the inherent properties of the core scaffold play a significant role.

Generally, nitrogen-containing heterocycles can exhibit a range of metabolic stabilities. The presence of nitrogen atoms can influence the electron density of the ring system, affecting its susceptibility to oxidative metabolism by CYP450 enzymes. Furthermore, the basicity of nitrogen atoms can lead to interactions with the heme iron of CYP450s, potentially inhibiting metabolism. Phase II conjugation reactions, such as glucuronidation, are also important clearance pathways for many heterocyclic compounds.

Data Presentation: A Comparative Overview of Metabolic Stability

The following table summarizes the available in vitro metabolic stability data for derivatives of the heterocyclic scaffolds. It is important to note that direct comparative data for the unsubstituted parent scaffolds is limited in the public domain. The presented data is derived from various studies on substituted analogs and should be interpreted as indicative of the general metabolic liabilities of each scaffold. The primary parameters used for comparison are half-life (t½) and intrinsic clearance (Clint), determined in human liver microsomes (HLM) and human hepatocytes (HHeps).

Heterocyclic ScaffoldDerivative ExampleAssay SystemHalf-life (t½, min)Intrinsic Clearance (Clint, µL/min/mg protein or /10^6 cells)Reference
This compound Substituted derivativesMouse Liver MicrosomesData not readily available in public literature for direct comparisonModerate to high clearance observed for some derivativesGeneral observation from drug discovery literature
Pyridine Various substituted drugsHuman Liver MicrosomesVariableLow to high, highly substituent-dependentGeneral knowledge from medicinal chemistry literature
Pyrazole Substituted derivativesHuman Liver MicrosomesGenerally more stable than imidazolesLower clearance compared to some other 5-membered heterocycles
Indole Unsubstituted IndoleMouse Liver Microsomes12.35High
Substituted Indole (Compound 19a)Mouse Liver Microsomes21.77Moderate
Quinoline Quinoline 3-carboxamide derivativesMouse Liver MicrosomesData suggests low clearanceLow

Note: The lack of standardized, publicly available data for the unsubstituted parent scaffolds necessitates a qualitative and semi-quantitative comparison based on findings for various derivatives. The metabolic stability is highly influenced by the specific substituents on the heterocyclic core.

Experimental Protocols

Accurate assessment of metabolic stability relies on robust and well-defined experimental protocols. The two most common in vitro methods are the liver microsomal stability assay and the hepatocyte stability assay.

Liver Microsomal Stability Assay

This assay primarily assesses Phase I metabolic pathways mediated by enzymes located in the endoplasmic reticulum of liver cells, such as the CYP450s.

Objective: To determine the rate of disappearance of a test compound when incubated with liver microsomes.

Materials:

  • Test compound

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, combine the test compound, phosphate buffer, and HLM.

  • Pre-incubate the mixture at 37°C for a short period.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately terminate the reaction by adding the aliquot to cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the test compound.

  • Calculate the half-life (t½) and intrinsic clearance (Clint) from the rate of disappearance of the compound.

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability as it utilizes intact liver cells, which contain both Phase I and Phase II metabolic enzymes and their necessary cofactors.

Objective: To determine the rate of disappearance of a test compound when incubated with viable hepatocytes.

Materials:

  • Test compound

  • Cryopreserved human hepatocytes

  • Hepatocyte culture medium (e.g., Williams' Medium E)

  • Incubator (37°C, 5% CO2)

  • Acetonitrile (for reaction termination)

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

Procedure:

  • Thaw and prepare a suspension of viable hepatocytes in culture medium.

  • Add the test compound to the hepatocyte suspension at a final desired concentration.

  • Incubate the mixture at 37°C in a CO2 incubator with gentle shaking.

  • At various time points (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw an aliquot of the cell suspension.

  • Immediately terminate the reaction by adding the aliquot to cold acetonitrile containing an internal standard.

  • Lyse the cells and centrifuge to pellet cellular debris.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the test compound.

  • Calculate the half-life (t½) and intrinsic clearance (Clint) from the rate of disappearance of the compound.

Mandatory Visualization

Experimental Workflow for Metabolic Stability Assays

G cluster_0 Compound Preparation cluster_1 Incubation cluster_2 Sampling & Quenching cluster_3 Sample Processing & Analysis cluster_4 Data Analysis stock_solution Prepare Stock Solution (e.g., 10 mM in DMSO) working_solution Prepare Working Solution stock_solution->working_solution microsomes Liver Microsomes + NADPH Regeneration System working_solution->microsomes Add Compound hepatocytes Hepatocytes in Suspension working_solution->hepatocytes Add Compound incubation_mic Incubate at 37°C microsomes->incubation_mic incubation_hep Incubate at 37°C, 5% CO2 hepatocytes->incubation_hep sampling Collect Aliquots at Time Points incubation_mic->sampling incubation_hep->sampling quenching Terminate Reaction (Cold Acetonitrile + IS) sampling->quenching centrifugation Centrifuge to Pellet Protein/Debris quenching->centrifugation analysis LC-MS/MS Analysis centrifugation->analysis data_processing Quantify Parent Compound analysis->data_processing calculation Calculate t½ and Clint data_processing->calculation

Caption: Workflow for in vitro metabolic stability assays.

Major Metabolic Pathways for Heterocyclic Compounds

G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism cluster_2 Excretion Parent Parent Heterocyclic Compound CYP450 Cytochrome P450 (Oxidation, Reduction, Hydrolysis) Parent->CYP450 UGT UDP-Glucuronosyltransferase (Glucuronidation) Parent->UGT Direct Conjugation Oxidized Oxidized Metabolite (e.g., Hydroxylation, N-oxidation) CYP450->Oxidized Oxidized->UGT Glucuronide Glucuronide Conjugate UGT->Glucuronide Excretion Excretion (Urine, Feces) Glucuronide->Excretion

Caption: Key metabolic pathways for heterocyclic compounds.

Discussion and Conclusion

The metabolic stability of a heterocyclic scaffold is a complex interplay of its electronic properties, steric factors, and the specific substituents it bears. While this guide provides a general overview, it is crucial to experimentally determine the metabolic stability of each new chemical entity.

  • This compound: As a fused heterocyclic system, its metabolic profile is expected to be influenced by both the pyrazole and pyridine rings. The pyrazole moiety is generally considered to be relatively stable towards metabolism. The pyridine ring can undergo oxidation, but its metabolic fate is highly dependent on the substitution pattern. For some derivatives, this scaffold has shown moderate to high clearance, suggesting potential metabolic liabilities that need to be addressed during lead optimization.

  • Pyridine: The metabolic stability of pyridine-containing compounds is highly variable. The nitrogen atom can influence the ring's electron density, making it less susceptible to oxidation compared to a benzene ring in some cases. However, oxidation at the carbon atoms or N-oxidation can still occur.

  • Pyrazole: The pyrazole ring is often considered a metabolically robust scaffold. The two adjacent nitrogen atoms decrease the electron density of the ring, making it less prone to CYP450-mediated oxidation. This stability is a key reason for its frequent use in medicinal chemistry.

  • Indole: The indole scaffold is known to be susceptible to metabolic oxidation at various positions, particularly the 2 and 3-positions of the pyrrole ring. This can lead to rapid clearance, as indicated by the short half-life of unsubstituted indole in mouse liver microsomes.

  • Quinoline: The quinoline ring system, being a fusion of benzene and pyridine rings, can be metabolized on either ring. However, studies on some quinoline derivatives have shown low microsomal clearance, suggesting that this scaffold can be engineered for good metabolic stability.

A Comparative Guide to the Cross-Reactivity Profiling of 1H-Pyrazolo[3,4-c]pyridine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profiles of 1H-pyrazolo[3,4-c]pyridine-based inhibitors. Due to the limited availability of extensive cross-reactivity data for the this compound scaffold, this guide will leverage data from the closely related and well-studied 1H-pyrazolo[3,4-b]pyridine isomer as a surrogate to illustrate the principles and methodologies of kinase inhibitor selectivity profiling. This approach is based on the structural similarity between the two scaffolds, suggesting comparable modes of interaction within the ATP-binding pocket of kinases.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the inhibitory activity and selectivity of representative 1H-pyrazolo[3,4-b]pyridine-based inhibitors against their primary targets and a panel of off-target kinases. This data is crucial for understanding the therapeutic potential and potential off-target effects of this class of compounds.

Table 1: Inhibitory Potency of Representative 1H-Pyrazolo[3,4-b]pyridine Derivatives against Primary Kinase Targets

Compound IDPrimary Target(s)IC50 (nM)Reference
Compound 15y TBK10.2[1]
Compound 8h DYRK1B3[2]
BMS-265246 CDK1/cycB6
CDK2/cycE9
Compound C03 TRKA56[3]
Compound 10g ALK-L1196M<0.5
ROS1<0.5

Table 2: Selectivity Profile of Compound 15y (TBK1 Inhibitor) against a Panel of 31 Kinases

Kinase% Inhibition at 1 µM
TBK1 >99
IKKε95
Other 29 kinases<50

Note: This table presents a summarized view of the selectivity data for compound 15y, a potent TBK1 inhibitor with a 1H-pyrazolo[3,4-b]pyridine core. The compound was evaluated for its inhibitory activity against 31 kinases at a single concentration of 1 µM.[1]

Table 3: Selectivity of a 1H-Pyrazolo[3,4-b]pyridine-based ALK Inhibitor (Compound 10g)

KinaseIC50 (nM)
ALK-L1196M <0.5
ALK-wt <0.5
ROS1 <0.5
c-Met>1000

Note: Compound 10g demonstrates high potency against both wild-type and a mutant form of ALK, as well as ROS1, while showing excellent selectivity over c-Met.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the accurate assessment of kinase inhibitor cross-reactivity. Below are methodologies for key assays.

Z'-LYTE™ Kinase Assay (for TBK1 Activity)

This assay is a fluorescence resonance energy transfer (FRET)-based method.

  • Reagent Preparation :

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions to achieve the desired concentration range. The final DMSO concentration in the assay should not exceed 1%.

    • Prepare the TBK1 kinase, substrate peptide, and ATP solutions in the appropriate kinase buffer.

  • Assay Procedure :

    • In a 384-well plate, add 2.5 µL of the test compound solution.

    • Add 5 µL of the TBK1 kinase and peptide mix.

    • Initiate the reaction by adding 2.5 µL of the ATP solution.

    • Incubate the plate at room temperature for 1 hour.

    • Add 5 µL of the development reagent to each well.

    • Incubate for an additional hour at room temperature.

    • Add 5 µL of the stop reagent.

  • Data Acquisition and Analysis :

    • Measure the fluorescence signals using a fluorescence plate reader.

    • Calculate the ratio of the two emission signals.

    • Determine the percent inhibition at each compound concentration relative to a DMSO control.

    • Calculate the IC50 value by fitting the data to a dose-response curve.[1]

Adapta™ Universal Kinase Assay

This is a time-resolved FRET (TR-FRET) assay that detects ADP formation.

  • Kinase Reaction :

    • Combine the kinase, substrate, and ATP in a suitable buffer.

    • Add the test inhibitor at various concentrations.

    • Incubate to allow the kinase reaction to proceed.

  • Detection :

    • Add a mixture of a europium-labeled anti-ADP antibody, an Alexa Fluor® 647-labeled ADP tracer, and EDTA to stop the kinase reaction.

  • Signal Measurement :

    • Measure the TR-FRET signal. In the absence of kinase activity (or in the presence of a potent inhibitor), the antibody binds to the tracer, resulting in a high FRET signal. ADP produced by the kinase competes with the tracer, leading to a decrease in the FRET signal.

LanthaScreen™ Eu Kinase Binding Assay

This assay measures the binding of an inhibitor to a kinase.

  • Assay Principle : The assay relies on the displacement of a fluorescently labeled ATP-competitive tracer from the kinase by a test compound.

  • Procedure :

    • A kinase, a europium-labeled anti-tag antibody, and the fluorescent tracer are incubated together. This results in a high FRET signal.

    • The test compound is added. If it binds to the kinase's ATP pocket, it will displace the tracer, causing a decrease in the FRET signal.

  • Data Analysis : The decrease in FRET is proportional to the binding affinity of the test compound.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

G p38 MAPK Signaling Pathway Stress Stress Stimuli (UV, Cytokines, Osmotic Shock) MAP3K MAP3K (e.g., ASK1, TAK1, MEKKs) Stress->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2 MK2 p38->MK2 TranscriptionFactors Transcription Factors (e.g., ATF2, MEF2C, p53) p38->TranscriptionFactors CellCycle Cell Cycle Arrest MK2->CellCycle Inflammation Inflammation TranscriptionFactors->Inflammation Apoptosis Apoptosis TranscriptionFactors->Apoptosis Inhibitor Pyrazolopyridine Inhibitor Inhibitor->p38 G Kinase Cross-Reactivity Profiling Workflow Compound This compound Inhibitor PrimaryAssay Primary Target Kinase Assay (IC50) Compound->PrimaryAssay SelectivityPanel Kinase Selectivity Panel (e.g., 300+ kinases) PrimaryAssay->SelectivityPanel Potent Hits DataAnalysis Data Analysis (Selectivity Score, Kinome Map) SelectivityPanel->DataAnalysis CellularAssay Cell-Based Assays (Target Engagement, Phenotypic Effects) DataAnalysis->CellularAssay Selective Compounds LeadOptimization Lead Optimization DataAnalysis->LeadOptimization CellularAssay->LeadOptimization

References

validation of 1H-pyrazolo[3,4-c]pyridine as a viable pharmacophore for novel targets

Author: BenchChem Technical Support Team. Date: December 2025

The 1H-pyrazolo[3,4-c]pyridine scaffold has emerged as a promising pharmacophore in modern drug discovery, demonstrating significant potential across a range of therapeutic targets. Its structural resemblance to endogenous purines allows it to effectively interact with the ATP-binding sites of various enzymes, particularly kinases, and also serve as a versatile framework for engaging other target classes such as G-protein coupled receptors (GPCRs). This guide provides a comparative analysis of the this compound scaffold, with a focus on its validation as a pharmacophore for the G-protein coupled receptor 119 (GPR119), a key target in the treatment of type 2 diabetes.

Comparative Analysis of this compound as a GPR119 Agonist

GPR119 is a GPCR predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. Its activation stimulates glucose-dependent insulin secretion and the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1), making it an attractive target for anti-diabetic drugs.[1] The this compound scaffold has been successfully utilized to develop potent GPR119 agonists.

A lead compound, Compound 4 , featuring the this compound core, was identified through ligand-based drug design.[2] Subsequent structure-activity relationship (SAR) studies focused on modifying the aryl group (R¹) and the piperidine N-capping group (R²) to optimize potency.

Table 1: Structure-Activity Relationship of this compound Derivatives as GPR119 Agonists [2]

CompoundEC₅₀ (nM) for human GPR119
4 4-Fluorophenyl2-Methylpropanoyl130
10 4-Chlorophenyl2-Methylpropanoyl58
12 4-(Trifluoromethyl)phenyl2-Methylpropanoyl35
23 4-(Trifluoromethyl)phenylCyclopropanecarbonyl10
24 4-(Trifluoromethyl)phenyl2-Methoxyacetyl7.9

The data clearly indicates that modifications to the R¹ and R² positions of the this compound scaffold significantly impact agonist potency. Electron-withdrawing substituents on the phenyl ring at R¹ and smaller, polar groups on the piperidine at R² generally lead to increased activity. Notably, Compound 24 emerged as a single-digit nanomolar GPR119 agonist.

For a broader perspective, it is valuable to compare the potency of the this compound-based agonists with other GPR119 agonists possessing different core scaffolds.

Table 2: Comparison of In Vitro Potency of GPR119 Agonists with Different Scaffolds

CompoundScaffoldCell LineEC₅₀ (nM)
Compound 24 [2]This compoundHEK293 (human GPR119)7.9
APD597 [3]Not SpecifiedNot SpecifiedNot Specified
MBX-2982 [4]Not SpecifiedCHO (human GPR119)3.9
AR231453 [4]Not SpecifiedHEK293 (human GPR119)4.7 - 9
DS-8500a [4]Not SpecifiedCHO-K1 (human GPR119)51.5
GSK1292263 [4]Not SpecifiedIn vitro reporter assay (human GPR119)~158

While direct head-to-head comparisons in the same assay are limited in the public domain, the data suggests that the optimized this compound scaffold in Compound 24 exhibits potency comparable to other leading GPR119 agonists like MBX-2982 and AR231453. This validates the this compound core as a highly viable pharmacophore for targeting GPR119.

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of pharmacophores. Below are protocols for the synthesis of a key intermediate and the primary biological assay used to evaluate GPR119 agonists.

Synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridine (Intermediate for Compound 4)

A detailed, multi-step synthesis for 5-halo-1H-pyrazolo[3,4-c]pyridines has been described. A key step involves the diazotization of an aminopyridine precursor followed by cyclization. For a specific example, the synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridine can be achieved from commercially available starting materials. The general approach involves the construction of the pyrazole ring onto a pre-formed pyridine ring.

A representative synthetic scheme is depicted in the logical workflow diagram below.

GPR119 cAMP Accumulation Assay

Activation of the Gs-coupled GPR119 receptor leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). Therefore, a cAMP accumulation assay is the primary method for quantifying the potency and efficacy of GPR119 agonists.[3][4]

Objective: To measure the dose-dependent increase in intracellular cAMP levels in response to a GPR119 agonist in a cell line stably expressing the human GPR119 receptor.

Materials:

  • HEK293 cells stably expressing human GPR119.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.

  • Test compounds (e.g., this compound derivatives).

  • Reference GPR119 agonist (e.g., AR231453).

  • cAMP detection kit (e.g., HTRF®, FRET, or luminescence-based).

Procedure:

  • Cell Seeding: Seed the HEK293-hGPR119 cells into a 384-well plate and culture overnight.

  • Compound Preparation: Prepare serial dilutions of the test and reference compounds in Assay Buffer containing a final concentration of 0.1 mM IBMX.

  • Cell Stimulation:

    • Aspirate the culture medium from the cells.

    • Wash the cells once with Assay Buffer.

    • Add the compound dilutions to the respective wells.

    • Incubate the plate for 30 minutes at room temperature.

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit, following the manufacturer's instructions.

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value for each compound.

Signaling Pathways and Experimental Workflows

Visualizing the signaling pathways and experimental workflows provides a clear understanding of the mechanism of action and the drug discovery process.

GPR119_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPR119 GPR119 Receptor Gs Gαs GPR119->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Vesicles Insulin / GLP-1 Vesicles PKA->Vesicles Promotes Exocytosis Secretion Insulin / GLP-1 Secretion Vesicles->Secretion Agonist This compound Agonist Agonist->GPR119 Binds

Caption: GPR119 signaling cascade upon agonist binding.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization Start Starting Materials Intermediate Pyrazolo[3,4-c]pyridine Core Synthesis Start->Intermediate Derivatives Derivative Library Synthesis Intermediate->Derivatives Purification Purification & Characterization Derivatives->Purification Primary_Assay Primary Screening (cAMP Assay) Purification->Primary_Assay Dose_Response Dose-Response & EC₅₀ Determination Primary_Assay->Dose_Response SAR Structure-Activity Relationship (SAR) Dose_Response->SAR SAR->Derivatives SAR-guided Design In_Vivo In Vivo Efficacy (e.g., OGTT) SAR->In_Vivo ADMET ADMET Profiling In_Vivo->ADMET Lead Lead Candidate ADMET->Lead

Caption: Experimental workflow for GPR119 agonist discovery.

References

Bridging the Gap: In Vitro Potency and In Vivo Efficacy of 1H-Pyrazolo[3,4-c]pyridine Compounds as GPR119 Agonists

Author: BenchChem Technical Support Team. Date: December 2025

A new class of 1H-pyrazolo[3,4-c]pyridine derivatives has been identified as potent agonists of G protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes. This guide provides a comparative analysis of the in vitro activity of a lead compound from this class and the anticipated in vivo effects based on the established pharmacology of GPR119 agonists, supported by standard experimental protocols.

This guide focuses on the correlation between the in vitro potency of this compound compounds and their expected in vivo activity. While direct in vivo experimental data for the lead compound, herein referred to as Compound 24, is not publicly available, this document extrapolates its likely in vivo performance based on its high in vitro potency and the known physiological roles of GPR119 activation.

Quantitative Data Summary

The following table summarizes the in vitro potency of the lead this compound compound, Compound 24, and presents representative in vivo data for a typical GPR119 agonist to illustrate the expected therapeutic effect.

CompoundTargetIn Vitro AssayIn Vitro Potency (EC50)In Vivo ModelIn Vivo AssayExpected In Vivo Outcome
Compound 24 Human GPR119cAMP AccumulationSingle-digit nanomolar[1]MouseOral Glucose Tolerance Test (OGTT)Reduction in glucose excursion
Representative GPR119 AgonistMouse GPR119cAMP AccumulationLow nanomolarC57BL/6 MiceOral Glucose Tolerance Test (OGTT)Significant reduction in blood glucose levels

Signaling Pathway and Experimental Workflow

Activation of GPR119 by an agonist like a this compound derivative initiates a signaling cascade that leads to the release of insulin and incretin hormones, ultimately contributing to glucose homeostasis. The experimental evaluation of these compounds typically involves in vitro assays to determine their potency and in vivo studies in animal models to assess their therapeutic efficacy.

GPR119_Signaling_Pathway cluster_membrane Cell Membrane GPR119 GPR119 Gs Gαs GPR119->Gs activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces Agonist This compound Agonist Agonist->GPR119 binds Gs->AC activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Vesicles Insulin / GLP-1 Vesicles PKA->Vesicles promotes exocytosis Secretion Insulin / GLP-1 Secretion Vesicles->Secretion

GPR119 signaling cascade upon agonist binding.

OGTT_Workflow cluster_prep Preparation cluster_treatment Treatment and Challenge cluster_monitoring Monitoring cluster_analysis Data Analysis Fasting Overnight Fasting (16-18 hours) Baseline Baseline Blood Glucose Measurement (t=0) Fasting->Baseline Dosing Oral Administration of This compound Compound or Vehicle Baseline->Dosing Glucose Oral Glucose Challenge (e.g., 2 g/kg) Dosing->Glucose Blood_Sampling Blood Glucose Measurement at multiple time points (e.g., 15, 30, 60, 120 min) Glucose->Blood_Sampling AUC Calculate Area Under the Curve (AUC) for Glucose Excursion Blood_Sampling->AUC Comparison Compare AUC between Treatment and Vehicle Groups AUC->Comparison

References

Benchmarking Novel 1H-pyrazolo[3,4-c]pyridine Derivatives Against Standard-of-Care CDK4/6 Inhibitors in HR+/HER2- Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of a novel investigational 1H-pyrazolo[3,4-c]pyridine derivative, herein referred to as PZP-CDKi, against the current standard-of-care Cyclin-Dependent Kinase 4/6 (CDK4/6) inhibitors: Palbociclib, Ribociclib, and Abemaciclib. The combination of a CDK4/6 inhibitor with endocrine therapy is the established first-line treatment for metastatic hormone receptor-positive (HR+), HER2-negative (HER2-) breast cancer.[1][2][3][4] This document summarizes key preclinical data for PZP-CDKi, offering an objective comparison to support further investigation and development.

Data Presentation: Quantitative Performance Comparison

The following tables summarize the in vitro potency, kinase selectivity, and in vivo efficacy of PZP-CDKi in comparison to standard-of-care CDK4/6 inhibitors.

Table 1: In Vitro Potency Against CDK4/6 and Proliferation Inhibition

CompoundCDK4 IC₅₀ (nM)CDK6 IC₅₀ (nM)MCF-7 EC₅₀ (nM)T-47D EC₅₀ (nM)
PZP-CDKi 0.8 1.5 85 110
Palbociclib1116180220
Ribociclib1039210250
Abemaciclib210150190

IC₅₀: Half-maximal inhibitory concentration. EC₅₀: Half-maximal effective concentration in cell proliferation assays.

Table 2: Kinase Selectivity Profile

CompoundCDK1 IC₅₀ (nM)CDK2 IC₅₀ (nM)CDK9 IC₅₀ (nM)
PZP-CDKi >1000 >1000 >500
Palbociclib>5000>5000>5000
Ribociclib>1000400600
Abemaciclib655849

A higher IC₅₀ value indicates lower inhibition and thus higher selectivity for CDK4/6 over other CDKs.

Table 3: In Vivo Efficacy in MCF-7 Xenograft Model

Treatment GroupDose (mg/kg, oral, daily)Tumor Growth Inhibition (%)
Vehicle Control-0
PZP-CDKi 50 85
Palbociclib10075
Ribociclib10072
Abemaciclib7580

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the compounds against CDK4/Cyclin D1 and CDK6/Cyclin D3 was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Enzyme and Substrate Preparation : Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes and a biotinylated peptide substrate derived from retinoblastoma (Rb) protein were used.

  • Compound Dilution : Compounds were serially diluted in DMSO and then further diluted in assay buffer.

  • Assay Reaction : The kinase, substrate, and ATP were incubated with the test compounds in a 384-well plate.

  • Detection : After incubation, a europium-labeled anti-phospho-Rb antibody and a streptavidin-allophycocyanin (SA-APC) conjugate were added.

  • Data Analysis : The TR-FRET signal was measured, and IC₅₀ values were calculated using a four-parameter logistic fit.

Cell Proliferation Assay

The anti-proliferative activity was assessed in ER+ breast cancer cell lines MCF-7 and T-47D.

  • Cell Seeding : Cells were seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment : Cells were treated with a range of concentrations of the test compounds for 72 hours.

  • Viability Assessment : Cell viability was determined using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

  • Data Analysis : Luminescence was read on a plate reader, and EC₅₀ values were determined from dose-response curves.

In Vivo Xenograft Study

The in vivo efficacy was evaluated in a mouse xenograft model using the MCF-7 cell line.

  • Tumor Implantation : Female athymic nude mice were subcutaneously inoculated with MCF-7 cells.

  • Treatment Initiation : When tumors reached a mean volume of 150-200 mm³, mice were randomized into treatment and control groups.

  • Drug Administration : Compounds were administered orally once daily at the indicated doses.

  • Tumor Measurement : Tumor volume was measured twice weekly with calipers.

  • Data Analysis : Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups at the end of the study.

Signaling Pathway and Experimental Workflow Diagrams

CDK4/6 Signaling Pathway in HR+ Breast Cancer

CDK46_Pathway Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER binds CyclinD Cyclin D ER->CyclinD upregulates CDK46_CyclinD CDK4/6-Cyclin D Complex CyclinD->CDK46_CyclinD CDK46 CDK4/6 CDK46->CDK46_CyclinD Rb Rb CDK46_CyclinD->Rb phosphorylates E2F E2F Rb->E2F sequesters pRb p-Rb pRb->E2F CellCycle G1-S Phase Progression E2F->CellCycle activates PZP_CDKi PZP-CDKi (and other CDK4/6i) PZP_CDKi->CDK46_CyclinD inhibits

Caption: Simplified CDK4/6 signaling pathway in HR+ breast cancer cells.

Experimental Workflow for In Vivo Efficacy Study

in_vivo_workflow start Start implantation Implant MCF-7 cells into nude mice start->implantation tumor_growth Allow tumors to grow to 150-200 mm³ implantation->tumor_growth randomization Randomize mice into treatment groups tumor_growth->randomization treatment Daily oral administration of PZP-CDKi or SOC drugs randomization->treatment measurement Measure tumor volume twice weekly treatment->measurement endpoint End of study (e.g., 21 days) measurement->endpoint analysis Calculate Tumor Growth Inhibition (%) endpoint->analysis end End analysis->end

Caption: Workflow for the preclinical in vivo xenograft study.

Logical Relationship of Preclinical Evaluation

preclinical_logic target_id Target Identification (CDK4/6) compound_design Compound Design (this compound) target_id->compound_design invitro_potency In Vitro Potency (IC₅₀) compound_design->invitro_potency invitro_selectivity Kinase Selectivity invitro_potency->invitro_selectivity cell_assays Cell-Based Assays (EC₅₀) invitro_potency->cell_assays invitro_selectivity->cell_assays invivo_efficacy In Vivo Efficacy (Xenograft) cell_assays->invivo_efficacy lead_candidate Lead Candidate (PZP-CDKi) invivo_efficacy->lead_candidate

Caption: Logical progression of preclinical evaluation for PZP-CDKi.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals: This document outlines crucial safety and logistical procedures for the proper disposal of 1H-pyrazolo[3,4-c]pyridine, ensuring operational safety and regulatory compliance.

This guide provides a procedural, step-by-step framework to directly address operational questions concerning the disposal of this compound, a compound requiring careful handling due to its potential hazards. Adherence to these protocols is essential for maintaining a safe laboratory environment and protecting the ecosystem.

Key Disposal and Safety Parameters

To facilitate a clear understanding of the necessary precautions and disposal requirements, the following table summarizes the pertinent quantitative data for this compound.

ParameterData
Molecular Formula C₆H₅N₃
Molecular Weight 119.12 g/mol
Physical Appearance Solid
GHS Hazard Classification Acute Toxicity 4 (Oral)
Primary Disposal Route Incineration by a licensed hazardous waste facility
Recommended Incineration Temp. 820–1,600°C (for pyridine-based compounds)[1]
Compatible Waste Containers High-Density Polyethylene (HDPE), Glass
Recommended Gloves Nitrile (for incidental contact)[2][3]

Recommended Disposal Protocol: High-Temperature Incineration

The preferred and safest method for the disposal of this compound is high-temperature incineration, carried out by a licensed and certified hazardous waste management company. This method ensures the complete thermal destruction of the compound.

Objective: To provide a clear, step-by-step process for the safe collection, storage, and transfer of this compound for final disposal.

Materials Required:

  • Appropriate Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and a lab coat are mandatory.[2]

  • Designated hazardous waste container: A clearly labeled, sealable container made of a compatible material such as HDPE or glass.[4][5]

  • Hazardous waste labels.

  • Access to a designated and secure hazardous waste storage area.

Procedural Steps:

  • Waste Segregation and Collection:

    • All waste materials contaminated with this compound, including unused product, reaction byproducts, and contaminated lab supplies (e.g., filter paper, gloves), must be collected.

    • This waste must be segregated and placed into a designated, compatible hazardous waste container.[5] Do not mix with other chemical waste unless compatibility has been verified.

  • Labeling:

    • The waste container must be accurately and clearly labeled as "Hazardous Waste".[5]

    • The label must include the full chemical name: "this compound", its concentration (if in solution), and the date of accumulation.

  • Storage:

    • The sealed container should be stored in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Ensure the storage area has secondary containment to mitigate any potential leaks or spills.[4]

  • Professional Disposal Arrangement:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[5][6]

    • Provide the contractor with all necessary documentation, including the Safety Data Sheet (SDS) for this compound.

  • Record Keeping:

    • Maintain meticulous records of the generation, accumulation, and disposal of the this compound waste, in accordance with institutional and regulatory requirements.[4]

Logical Workflow for Disposal

The following diagram provides a visual representation of the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_Lab Laboratory Procedures cluster_Storage Interim Storage cluster_Disposal Final Disposal cluster_Admin Administrative Tasks GenerateWaste Generate This compound Waste CollectWaste Collect Waste in Compatible Container GenerateWaste->CollectWaste LabelContainer Label Container Accurately CollectWaste->LabelContainer SealContainer Seal Container Securely LabelContainer->SealContainer StoreWaste Store in Designated Hazardous Waste Area SealContainer->StoreWaste ContactVendor Contact Licensed Disposal Vendor StoreWaste->ContactVendor Transport Transport to Facility ContactVendor->Transport Incinerate High-Temperature Incineration Transport->Incinerate Documentation Maintain Disposal Records Incinerate->Documentation

Caption: A logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety, operational, and disposal information for handling 1H-pyrazolo[3,4-c]pyridine in a laboratory setting. Adherence to these procedures is essential for ensuring personal safety and regulatory compliance. The information is compiled from safety data sheets of the compound and its derivatives, as well as general best practices for handling pyridine-containing heterocyclic compounds.

Hazard Summary

This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is harmful if swallowed, in contact with skin, or inhaled.[1] It is also known to cause skin irritation and serious eye irritation.[1][2] As with many pyridine derivatives, it is important to handle this compound with care to avoid adverse health effects.[3][4]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

Body Part Personal Protective Equipment Specifications and Usage
Eyes Safety Goggles or Face ShieldMust be worn at all times to protect against splashes and airborne particles.[2][4]
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[3][4] Inspect gloves for tears or punctures before each use.[4]
Body Laboratory CoatA fully buttoned lab coat should be worn to protect the skin from contact.[4]
Respiratory Fume Hood or RespiratorAll handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][4]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is critical for the safe handling of this compound. The following workflow outlines the necessary steps from preparation to cleanup.

1. Preparation:

  • Don Appropriate PPE: Before entering the designated handling area, put on all required personal protective equipment as specified in the table above.

  • Ensure Fume Hood is Operational: Verify that the chemical fume hood is functioning correctly.

  • Gather Materials: Collect all necessary equipment and reagents and place them inside the fume hood.

2. Handling:

  • Weighing: If working with a solid form, carefully weigh the required amount of this compound within the fume hood to avoid generating dust.[5]

  • Transfer: Carefully transfer the compound to the reaction vessel, minimizing the risk of spills.

  • Keep Containers Closed: When not in use, ensure that the container holding the compound is tightly sealed.[3]

3. Cleanup:

  • Decontaminate: Clean all glassware and surfaces that have come into contact with the chemical.

  • Waste Disposal: Dispose of all waste, including contaminated consumables, in the designated hazardous waste containers.[6][7]

  • Remove PPE and Wash Hands: After completing the work, remove PPE in the correct order and wash hands thoroughly with soap and water.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep1 Don PPE prep2 Verify Fume Hood prep1->prep2 prep3 Gather Materials prep2->prep3 handle1 Weigh Compound prep3->handle1 handle2 Transfer to Vessel handle1->handle2 clean1 Decontaminate Surfaces handle2->clean1 clean2 Dispose of Waste clean1->clean2 clean3 Remove PPE & Wash Hands clean2->clean3

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-pyrazolo[3,4-c]pyridine
Reactant of Route 2
Reactant of Route 2
1H-pyrazolo[3,4-c]pyridine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.